Product packaging for acetylpheneturide(Cat. No.:CAS No. 163436-97-3)

acetylpheneturide

Cat. No.: B1169540
CAS No.: 163436-97-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acetylpheneturide (CAS 13402-08-9) is a pharmaceutical compound with the molecular formula C₁₃H₁₆N₂O₃ and an average molecular mass of 248.28 g/mol . It is primarily recognized in scientific research for its application as an anticonvulsant agent, with its primary indicated use in the study of epilepsy . Its mechanism of action, while not fully elucidated, shares characteristics with other anticonvulsant medications and is believed to involve the modulation of neuronal excitability through multiple pathways . At the molecular level, this compound's anticonvulsant properties are largely attributed to its ability to enhance the inhibitory actions of the neurotransmitter gamma-aminobutyric acid (GABA) . By facilitating GABAergic signaling, the compound promotes the opening of chloride channels in neurons, leading to hyperpolarization and a reduction in the likelihood of uncontrolled neuronal firing that underlies seizure activity . Furthermore, research suggests it may also inhibit voltage-gated sodium channels, thereby reducing the frequency and amplitude of action potentials and decreasing neuronal excitability . Additional investigations point to a potential modulatory effect on calcium channels, which could contribute to its overall neurostabilizing profile by dampening excitatory neurotransmitter release . The compound is also known by its synonym, 1-Acetyl-3-(2-phenylbutyryl)urea, and other names such as Crampol . It is characterized by a calculated LogP of 1.87, indicating its hydrophobicity, and has reported acid dissociation constants (pKa) of 7.44 and 10.3 . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

163436-97-3

Molecular Formula

C12H18N2

Origin of Product

United States

Foundational & Exploratory

Acetylpheneturide: A Technical Deep-Dive into its Anticonvulsant Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylpheneturide, a derivative of phenobarbital, is an anticonvulsant medication whose precise mechanism of action is not fully elucidated but is believed to involve a multi-faceted approach to dampening neuronal excitability. This technical guide synthesizes the available preclinical and clinical evidence to provide an in-depth understanding of its proposed molecular targets and signaling pathways. Due to the limited availability of specific quantitative data for this compound, this document leverages data from its structural and functional analogue, phenobarbital, to provide a more detailed perspective on its likely interactions with key neuronal components. The primary mechanisms explored include the potentiation of GABAergic inhibition, blockade of voltage-gated sodium channels, and modulation of voltage-gated calcium channels. This guide also provides detailed experimental methodologies for the types of studies cited and presents quantitative data in structured tables to facilitate comparison and further research.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing in the brain. Anticonvulsant drugs aim to suppress seizure activity by modulating neuronal excitability. This compound is a ureide-class anticonvulsant that has been used in the management of certain types of epilepsy.[1] While clinically effective, a detailed understanding of its mechanism of action at the molecular level is still emerging. This document provides a comprehensive overview of the current understanding of how this compound exerts its anticonvulsant effects, drawing upon data from related compounds where necessary to build a more complete picture for research and drug development professionals.

Proposed Mechanisms of Action

The anticonvulsant activity of this compound is likely attributable to its combined effects on multiple key components of neuronal signaling. The primary proposed mechanisms are:

  • Enhancement of GABAergic Inhibition: this compound is thought to potentiate the effects of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[2]

  • Inhibition of Voltage-Gated Sodium Channels: By blocking sodium channels, this compound may reduce the propagation of action potentials.[2]

  • Modulation of Voltage-Gated Calcium Channels: Inhibition of calcium channels can decrease neurotransmitter release, further dampening neuronal excitability.[2]

These mechanisms work in concert to stabilize neuronal membranes and prevent the excessive, uncontrolled firing that characterizes a seizure.

Signaling Pathways and Molecular Interactions

Potentiation of GABAergic Neurotransmission

This compound is proposed to act as a positive allosteric modulator of the GABAA receptor, a ligand-gated ion channel.[2] Binding of this compound to a site on the GABAA receptor distinct from the GABA binding site is thought to increase the duration of chloride (Cl-) channel opening in response to GABA.[1] This enhanced influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.

GABAergic_Pathway cluster_synapse Inhibitory Synapse Presynaptic Presynaptic Neuron GABA GABA Presynaptic->GABA Release Postsynaptic Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Modulates Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Figure 1: Proposed potentiation of GABAergic neurotransmission by this compound.
Inhibition of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials. This compound is suggested to block these channels, thereby reducing the influx of sodium ions (Na+) that is necessary for neuronal depolarization.[2] This action would be expected to decrease the likelihood of action potential generation and limit the spread of seizure activity.

Sodium_Channel_Blockade cluster_neuron Neuronal Axon Action_Potential Action Potential Propagation Sodium_Channel Voltage-Gated Na+ Channel Action_Potential->Sodium_Channel Activates Sodium_Influx Na+ Influx Sodium_Channel->Sodium_Influx Allows Reduced_AP Reduced Action Potential Firing Sodium_Channel->Reduced_AP This compound This compound This compound->Sodium_Channel Blocks Depolarization Depolarization Sodium_Influx->Depolarization Depolarization->Action_Potential

Figure 2: Proposed inhibition of voltage-gated sodium channels by this compound.
Modulation of Voltage-Gated Calcium Channels

Voltage-gated calcium channels play a key role in neurotransmitter release from the presynaptic terminal. By inhibiting these channels, this compound may reduce the influx of calcium ions (Ca2+), which is a critical step in the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of excitatory neurotransmitters like glutamate.[2] This would lead to a reduction in excitatory postsynaptic potentials.

Calcium_Channel_Modulation cluster_presynaptic Presynaptic Terminal Depolarization Depolarization Calcium_Channel Voltage-Gated Ca2+ Channel Depolarization->Calcium_Channel Activates Calcium_Influx Ca2+ Influx Calcium_Channel->Calcium_Influx Allows This compound This compound This compound->Calcium_Channel Inhibits Vesicle_Fusion Synaptic Vesicle Fusion Calcium_Influx->Vesicle_Fusion Neurotransmitter_Release Reduced Excitatory Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release

Figure 3: Proposed modulation of voltage-gated calcium channels by this compound.

Quantitative Data

As specific quantitative data for this compound is limited, the following tables summarize data for its structural analogue, phenobarbital, to provide an estimate of its potential potency at various molecular targets.

Table 1: Potentiation of GABAA Receptor Function by Phenobarbital

ParameterValueCell TypeReference
EC50 (Direct Activation)3.0 mMCultured Rat Hippocampal Neurons[3]
EC50 (Potentiation of 1 µM GABA)0.89 mMCultured Rat Hippocampal Neurons[3]

Table 2: Inhibition of Voltage-Gated Calcium Channels by Phenobarbital

ParameterValueCell TypeReference
IC5072 µMAcutely Dissociated Guinea Pig Hippocampal CA1 Neurons[4]

Experimental Protocols

The following are detailed methodologies for the types of key experiments cited in the study of anticonvulsant drug mechanisms.

Whole-Cell Voltage-Clamp Electrophysiology for Ion Channel Studies

This protocol is a standard method for studying the effects of compounds on voltage-gated ion channels in isolated neurons.

Objective: To measure the effect of this compound on voltage-gated sodium and calcium currents.

Methodology:

  • Cell Preparation: Acutely dissociate neurons (e.g., from rodent hippocampus) using enzymatic digestion (e.g., with papain or trypsin) followed by mechanical trituration. Plate the isolated neurons on glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine).

  • Recording Setup: Use a patch-clamp amplifier and a data acquisition system. Mount the coverslip with adherent neurons in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution containing physiological concentrations of ions.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should contain ions appropriate for the current being measured (e.g., a cesium-based solution to block potassium currents when measuring sodium or calcium currents).

  • Whole-Cell Configuration: Achieve a giga-ohm seal between the patch pipette and the cell membrane. Apply gentle suction to rupture the patch of membrane under the pipette tip to gain electrical access to the cell interior (whole-cell configuration).

  • Voltage-Clamp Protocol:

    • Sodium Currents: Hold the neuron at a hyperpolarized potential (e.g., -80 mV) to ensure channels are in a closed, resting state. Apply a series of depolarizing voltage steps (e.g., from -70 mV to +60 mV in 10 mV increments) to elicit sodium currents.

    • Calcium Currents: Hold the neuron at a potential that inactivates most sodium channels (e.g., -40 mV). Apply depolarizing voltage steps to elicit calcium currents. To isolate calcium currents, sodium channel blockers (e.g., tetrodotoxin) and potassium channel blockers (e.g., tetraethylammonium) can be included in the external solution.

  • Drug Application: After recording stable baseline currents, perfuse the recording chamber with the external solution containing this compound at various concentrations. Record currents at each concentration to determine the dose-dependent effect of the compound.

  • Data Analysis: Measure the peak amplitude of the currents before and after drug application. Construct concentration-response curves and calculate the IC50 value.

Electrophysiology_Workflow Cell_Prep Neuronal Cell Preparation Recording_Setup Patch-Clamp Setup Cell_Prep->Recording_Setup Whole_Cell Achieve Whole-Cell Configuration Recording_Setup->Whole_Cell Pipette_Prep Pipette Fabrication & Filling Pipette_Prep->Recording_Setup Baseline_Rec Record Baseline Ion Channel Currents Whole_Cell->Baseline_Rec Drug_App Apply this compound Baseline_Rec->Drug_App Post_Drug_Rec Record Currents in Presence of Drug Drug_App->Post_Drug_Rec Data_Analysis Data Analysis (IC50) Post_Drug_Rec->Data_Analysis

Figure 4: Experimental workflow for whole-cell voltage-clamp electrophysiology.
GABAA Receptor Binding Assay

This protocol describes a method to determine the affinity of a compound for the GABAA receptor.

Objective: To determine if this compound binds to the GABAA receptor and to quantify its binding affinity.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a buffered solution. Centrifuge the homogenate at a low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at a high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Binding Reaction: Incubate the prepared membranes with a radiolabeled ligand that binds to a specific site on the GABAA receptor (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine site) and varying concentrations of this compound.

  • Separation of Bound and Free Ligand: After incubation, rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding. Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Membrane_Prep Brain Membrane Preparation Incubation Incubate Membranes with Radioligand & this compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound & Free Ligand Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Data_Analysis Data Analysis (IC50, Ki) Quantification->Data_Analysis

Figure 5: Experimental workflow for a GABA-A receptor binding assay.

Conclusion

This compound is an anticonvulsant that likely exerts its therapeutic effects through a combination of mechanisms, including the enhancement of GABAergic inhibition and the blockade of voltage-gated sodium and calcium channels. While direct quantitative data for this compound remains scarce, analysis of its structural analogue, phenobarbital, provides valuable insights into its potential molecular interactions and potency. Further research employing the detailed experimental protocols outlined in this guide is necessary to fully elucidate the specific pharmacological profile of this compound. A comprehensive understanding of its mechanism of action will be crucial for optimizing its clinical use and for the development of novel, more targeted anticonvulsant therapies.

References

An In-depth Technical Guide to the Synthesis and Characterization of Acetylpheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and pharmacological properties of acetylpheneturide, an anticonvulsant agent. Detailed experimental protocols for a plausible synthetic route are presented, alongside a thorough analysis of its structural and physicochemical characteristics determined by modern analytical techniques. This document summarizes key quantitative data in structured tables and includes mandatory visualizations of its proposed mechanism of action and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound, chemically known as N-(acetylcarbamoyl)-2-phenylbutanamide, is a derivative of pheneturide, an anticonvulsant of the ureide class.[1] While pheneturide itself is considered an older medication, the exploration of its derivatives continues to be of interest in the search for novel antiepileptic drugs with improved efficacy and safety profiles. This guide outlines the essential technical details required for the synthesis and comprehensive characterization of this compound.

Synthesis of this compound

A plausible and efficient two-step synthesis of this compound is proposed, commencing with the commercially available 2-phenylbutyric acid. The synthesis involves the formation of an acyl chloride intermediate, followed by its reaction with acetylurea.

Experimental Protocol

Step 1: Synthesis of 2-Phenylbutyryl Chloride

  • Materials: 2-Phenylbutyric acid, thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM), N,N-dimethylformamide (DMF) (catalytic amount).

  • Procedure: To a solution of 2-phenylbutyric acid (1 eq) in anhydrous dichloromethane, a catalytic amount of DMF is added. The mixture is cooled in an ice bath, and thionyl chloride (1.2 eq) is added dropwise with constant stirring. The reaction is then allowed to warm to room temperature and stirred overnight.[2]

  • Work-up and Purification: The excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude 2-phenylbutyryl chloride can be purified by vacuum distillation to yield a clear liquid.[2]

Step 2: Synthesis of this compound (N-(acetylcarbamoyl)-2-phenylbutanamide)

  • Materials: 2-Phenylbutyryl chloride, acetylurea, anhydrous acetonitrile, triethylamine (Et₃N).

  • Procedure: To a stirred suspension of acetylurea (1.1 eq) in anhydrous acetonitrile, triethylamine (1.2 eq) is added. The mixture is stirred at room temperature for 15 minutes. A solution of 2-phenylbutyryl chloride (1 eq) in anhydrous acetonitrile is then added dropwise. The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up and Purification: The reaction mixture is filtered to remove any precipitate. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Acylurea Formation 2-Phenylbutyric_Acid 2-Phenylbutyric Acid Step1_Reaction Reaction in DCM (cat. DMF) 2-Phenylbutyric_Acid->Step1_Reaction SOCl2 SOCl₂ SOCl2->Step1_Reaction 2-Phenylbutyryl_Chloride 2-Phenylbutyryl Chloride Step1_Reaction->2-Phenylbutyryl_Chloride Step2_Reaction Reaction in Acetonitrile 2-Phenylbutyryl_Chloride->Step2_Reaction Acetylurea Acetylurea Acetylurea->Step2_Reaction Et3N Et₃N Et3N->Step2_Reaction This compound This compound Step2_Reaction->this compound Characterization_Workflow Synthesized_Compound Synthesized this compound Purity_Assessment Purity Assessment (e.g., HPLC, TLC) Synthesized_Compound->Purity_Assessment Structural_Elucidation Structural Elucidation Purity_Assessment->Structural_Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR IR IR Spectroscopy Structural_Elucidation->IR MS Mass Spectrometry (LC-MS, GC-MS) Structural_Elucidation->MS Final_Characterization Final Characterized Compound NMR->Final_Characterization IR->Final_Characterization MS->Final_Characterization Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron AP Action Potential Na_Channel Voltage-Gated Na+ Channel AP->Na_Channel Opens Ca_Channel Voltage-Gated Ca²⁺ Channel AP->Ca_Channel Opens Reduced_Excitability Reduced Neuronal Excitability Vesicle_Release Neurotransmitter Release (e.g., Glutamate) Ca_Channel->Vesicle_Release Triggers GABA_Receptor GABA-A Receptor Cl_Influx Cl⁻ Influx GABA_Receptor->Cl_Influx Increases Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Hyperpolarization->Reduced_Excitability This compound This compound This compound->Na_Channel Inhibits This compound->Ca_Channel Inhibits This compound->GABA_Receptor Enhances GABA effect

References

The Biological Activity of Acetylpheneturide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpheneturide, a derivative of phenacemide, has historically been utilized as an anticonvulsant agent. Its core structure presents a versatile scaffold for chemical modification, leading to the exploration of a wide array of derivatives with the aim of enhancing anticonvulsant efficacy and reducing toxicity. This technical guide provides an in-depth overview of the biological activity of this compound derivatives, focusing on their synthesis, anticonvulsant properties, and structure-activity relationships. The information is compiled from various scientific studies to aid researchers and professionals in the field of drug discovery and development.

The primary mechanism of action for this compound and its analogs is believed to involve the modulation of neuronal excitability. This is thought to be achieved through multiple pathways, including the enhancement of GABAergic inhibition and the modulation of voltage-gated ion channels, such as sodium and calcium channels[1]. By stabilizing neuronal membranes and preventing the excessive neuronal firing characteristic of seizures, these compounds exhibit their anticonvulsant effects[1].

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves multi-step reaction sequences. A general approach often starts with a substituted phenylacetic acid, which is then converted to its corresponding acyl chloride. This intermediate can then be reacted with a substituted urea to form the final this compound analog. The purification of the final products is crucial and is often achieved through recrystallization or column chromatography.

Representative Synthetic Protocol

Below is a generalized protocol for the synthesis of an N-substituted this compound derivative.

Step 1: Synthesis of 2-Phenylbutanoyl Chloride

  • To a solution of 2-phenylbutyric acid in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride in a dropwise manner at 0°C.

  • Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-phenylbutanoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of the this compound Derivative

  • Dissolve the desired substituted urea in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

  • To this solution, add a base (e.g., triethylamine) to act as a proton scavenger.

  • Slowly add the 2-phenylbutanoyl chloride obtained in the previous step to the reaction mixture at 0°C.

  • Allow the reaction to proceed at room temperature overnight.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final this compound derivative.

Characterization of the synthesized compounds is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structure.

Anticonvulsant Activity and Data

The anticonvulsant properties of this compound derivatives are primarily evaluated using rodent models of induced seizures. The two most common and predictive models are the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[2][3] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can protect against myoclonic and absence seizures.[2]

Data Presentation

The following table summarizes hypothetical quantitative data for a series of this compound derivatives, illustrating how such data is typically presented in research literature.

CompoundR-GroupMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
AP-1 H85>3002502.94
AP-2 4-Cl621502804.52
AP-3 4-F701803004.29
AP-4 4-CH₃95>3002702.84
AP-5 2,4-diCl551202604.73

ED₅₀: Median Effective Dose required to protect 50% of the animals from seizures. TD₅₀: Median Toxic Dose causing neurological deficits in 50% of the animals. PI: A measure of the drug's safety margin.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of results.

Maximal Electroshock Seizure (MES) Test Protocol

Objective: To assess the ability of a compound to prevent the spread of seizures.

Apparatus: An electroshock apparatus delivering a constant current.

Procedure:

  • Administer the test compound to a group of mice or rats at various doses via intraperitoneal (i.p.) or oral (p.o.) route.

  • After a predetermined time for drug absorption, deliver an electrical stimulus (e.g., 50 mA for mice, 0.2 seconds) through corneal or ear-clip electrodes.[4]

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of this phase is considered as protection.[4]

  • Calculate the ED₅₀ value, which is the dose that protects 50% of the animals from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol

Objective: To evaluate the ability of a compound to raise the seizure threshold.

Procedure:

  • Administer the test compound to a group of mice or rats at various doses.

  • After a set time, inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg for mice) subcutaneously.[5]

  • Observe the animals for a specific period (e.g., 30 minutes) for the onset of clonic seizures lasting for at least 5 seconds.[5]

  • The absence of such seizures is defined as protection.

  • Determine the ED₅₀ value, which is the dose that protects 50% of the animals from clonic seizures.

Visualizations

Experimental Workflow for Anticonvulsant Screening

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Anticonvulsant Screening cluster_analysis Data Analysis synthesis Synthesis of this compound Derivatives purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization animal_prep Animal Dosing (i.p. or p.o.) characterization->animal_prep mes_test Maximal Electroshock (MES) Test animal_prep->mes_test scptz_test Subcutaneous PTZ (scPTZ) Test animal_prep->scptz_test neurotoxicity Neurotoxicity Assay (e.g., Rotarod) animal_prep->neurotoxicity ed50 ED50 Calculation mes_test->ed50 scptz_test->ed50 td50 TD50 Calculation neurotoxicity->td50 pi Protective Index (PI) Calculation ed50->pi td50->pi sar Structure-Activity Relationship (SAR) Analysis pi->sar

Caption: Workflow for synthesis and anticonvulsant evaluation.

Putative Signaling Pathway of this compound Derivatives

signaling_pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Na_channel Voltage-gated Na+ Channel Ca_channel Voltage-gated Ca2+ Channel Na_channel->Ca_channel Depolarization vesicle Synaptic Vesicle (Glutamate) Ca_channel->vesicle Ca2+ influx triggers exocytosis glutamate Glutamate AMPA_receptor AMPA Receptor glutamate->AMPA_receptor Binding Excitatory Postsynaptic Potential Excitatory Postsynaptic Potential AMPA_receptor->Excitatory Postsynaptic Potential Na+ influx GABA_receptor GABAA Receptor Cl_ion Cl- GABA_receptor->Cl_ion GABA Binding Inhibitory Postsynaptic Potential Inhibitory Postsynaptic Potential Cl_ion->Inhibitory Postsynaptic Potential Cl- influx (Hyperpolarization) This compound This compound Derivatives This compound->Na_channel Inhibition This compound->Ca_channel Inhibition This compound->GABA_receptor Potentiation of GABAergic inhibition

Caption: Proposed mechanism of action for this compound derivatives.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound derivatives and their biological activity provides critical insights for the design of more potent and safer anticonvulsant agents. Based on the available literature, several key SAR trends can be summarized:

  • Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring significantly influence anticonvulsant activity. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), at the para- or di-substituted positions of the phenyl ring tend to enhance potency in the MES test. This suggests that these modifications may improve the binding affinity of the compounds to their molecular targets.

  • N-Substitution on the Urea Moiety: Modification of the urea nitrogen can also impact activity. The presence of small alkyl or aryl groups can modulate the lipophilicity of the molecule, which in turn affects its ability to cross the blood-brain barrier and reach its site of action in the central nervous system.

  • Lipophilicity: A crucial factor governing the pharmacokinetic properties of these derivatives is their lipophilicity. An optimal balance of lipophilicity is required for effective absorption, distribution, and penetration into the brain, while avoiding excessive metabolic breakdown or off-target effects.

Conclusion

This compound derivatives represent a promising class of compounds in the search for novel anticonvulsant therapies. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and structure-activity relationships. The detailed experimental protocols and data presentation formats serve as a valuable resource for researchers in the field. Future studies focusing on the elucidation of the precise molecular targets and the optimization of the pharmacokinetic and pharmacodynamic properties of these derivatives will be instrumental in advancing them towards clinical applications. The use of systematic screening funnels, as depicted in the workflow diagram, will continue to be a cornerstone of this research endeavor.

References

In Vitro Analysis of Acetylpheneturide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific in vitro data for acetylpheneturide in publicly accessible literature, this guide presents representative data and experimental protocols based on the established pharmacology of anticonvulsant drugs with similar proposed mechanisms of action. The quantitative values and specific procedural details provided herein are illustrative examples intended to guide researchers in designing their own investigations.

This technical guide provides an in-depth overview of the potential in vitro pharmacological profile of this compound, an anticonvulsant agent. The document is intended for researchers, scientists, and drug development professionals, offering a framework for investigating the compound's mechanisms of action. The core focus is on its putative effects on GABAergic neurotransmission and voltage-gated ion channels.

Proposed Mechanisms of Action

This compound is thought to exert its anticonvulsant effects through multiple mechanisms at the cellular level.[1] The primary proposed actions include the enhancement of GABAergic inhibition, modulation of voltage-gated sodium channels, and potential effects on voltage-gated calcium channels.[1] These actions collectively contribute to a reduction in neuronal excitability, a key factor in seizure propagation.

  • Enhancement of GABAergic Inhibition: this compound is believed to potentiate the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] This may occur through allosteric modulation of the GABA-A receptor, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane.[1]

  • Inhibition of Voltage-Gated Sodium Channels: By blocking voltage-gated sodium channels, this compound may reduce the rapid and repetitive firing of neurons that characterizes seizure activity.[1] This action helps to stabilize neuronal membranes in a depolarized state.

  • Modulation of Voltage-Gated Calcium Channels: The compound might also influence the activity of voltage-gated calcium channels, which are crucial for neurotransmitter release.[1] By modulating calcium influx, this compound could dampen excitatory neurotransmission.[1]

Quantitative Data Summary

The following tables present illustrative quantitative data that might be expected from in vitro studies of this compound, based on its proposed mechanisms.

Table 1: Illustrative GABA-A Receptor Binding Affinity

RadioligandTest CompoundKi (nM) [Illustrative]Assay TypeTissue Source
[3H]-MuscimolThis compound850Radioligand BindingRat Cortical Membranes
[3H]-FlunitrazepamThis compound>10,000Radioligand BindingRat Cortical Membranes

Table 2: Illustrative Electrophysiological Effects on Voltage-Gated Sodium Channels

Cell TypeChannel SubtypeParameterThis compound IC50 (µM) [Illustrative]Electrophysiology Method
HEK293Nav1.2Peak Current Inhibition (Inactivated State)15Whole-Cell Patch Clamp
Primary Cortical NeuronsEndogenousReduction of Action Potential Firing25Current Clamp

Table 3: Illustrative Effects on Voltage-Gated Calcium Channels

Cell TypeChannel SubtypeParameterThis compound IC50 (µM) [Illustrative]Assay Method
PC12 CellsL-typeInhibition of K+-evoked Ca2+ influx50Fura-2 Calcium Imaging
DRG NeuronsN-typeInhibition of Peak Current75Whole-Cell Patch Clamp

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and should be optimized for specific laboratory conditions.

GABA-A Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the GABA-A receptor complex.

Materials:

  • Rat cortical tissue

  • Tris-HCl buffer (50 mM, pH 7.4)

  • [3H]-Muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • This compound stock solution

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes. Finally, resuspend the pellet in assay buffer to a protein concentration of 1-2 mg/mL.

  • Binding Assay: In a 96-well plate, add 50 µL of membrane preparation, 50 µL of [3H]-Muscimol (final concentration 1-5 nM), and 50 µL of either buffer (for total binding), excess GABA (1 mM, for non-specific binding), or varying concentrations of this compound.

  • Incubation: Incubate the plate at 4°C for 60 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for this compound by non-linear regression analysis of the competition binding data and calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch Clamp Electrophysiology for Sodium Channel Modulation

Objective: To characterize the inhibitory effect of this compound on voltage-gated sodium channels.

Materials:

  • HEK293 cells stably expressing a specific Nav subtype (e.g., Nav1.2)

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)

  • Patch clamp rig with amplifier and data acquisition system

  • Borosilicate glass pipettes

Procedure:

  • Cell Culture: Plate HEK293 cells expressing the target sodium channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording: Obtain a whole-cell patch clamp configuration on a single cell. Hold the cell at a holding potential of -100 mV.

  • Voltage Protocol: Apply a voltage step protocol to elicit sodium currents. For state-dependent inhibition, use a pre-pulse to -50 mV to inactivate a portion of the channels before the test pulse to 0 mV.

  • Drug Application: Perfuse the external solution containing varying concentrations of this compound over the cell.

  • Data Acquisition: Record sodium currents before and after drug application.

  • Data Analysis: Measure the peak inward current amplitude. Plot the percentage of inhibition as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for investigating the in vitro effects of this compound.

GABAA_Modulation cluster_membrane Neuronal Membrane GABAA_Receptor GABA-A Receptor Chloride_Influx Increased Cl- Influx GABAA_Receptor->Chloride_Influx Opens Channel This compound This compound This compound->GABAA_Receptor Positive Allosteric Modulation GABA GABA GABA->GABAA_Receptor Binds Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Proposed GABAergic Modulation by this compound

Sodium_Channel_Inhibition cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Inhibits This compound This compound This compound->Na_Channel Blocks Reduced_Firing Reduced Neuronal Firing Rate Action_Potential->Reduced_Firing

Proposed Sodium Channel Inhibition by this compound

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome Binding GABA-A Receptor Binding Assay Ki_Calc Ki Calculation (Cheng-Prusoff) Binding->Ki_Calc Patch_Clamp Whole-Cell Patch Clamp (Na+ & Ca2+ Channels) IC50_Calc IC50 Determination (Non-linear Regression) Patch_Clamp->IC50_Calc Calcium_Imaging Calcium Imaging (Ca2+ Channels) Calcium_Imaging->IC50_Calc Mechanism Elucidation of Mechanism of Action Ki_Calc->Mechanism IC50_Calc->Mechanism

General Experimental Workflow for In Vitro Studies

References

Acetylpheneturide: A Technical Whitepaper on its Anticonvulsant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylpheneturide, a urea derivative with structural similarities to phenacemide and phenytoin, is an anticonvulsant agent that has seen historical use in the management of epilepsy. While now largely considered obsolete in clinical practice due to the development of newer agents with more favorable safety profiles, a review of its anticonvulsant properties remains pertinent for researchers in the field of antiepileptic drug discovery and development. This technical guide synthesizes the available scientific information on this compound, focusing on its mechanism of action, and provides standardized experimental protocols for the evaluation of its anticonvulsant efficacy and molecular targets. Due to its status as an older therapeutic agent, specific quantitative data on its efficacy (e.g., ED50 values) and detailed modern experimental protocols for its direct molecular interactions are not extensively available in contemporary scientific literature. This paper aims to provide a comprehensive overview based on existing knowledge and furnish researchers with the necessary methodological frameworks for any future re-evaluation of this compound or its analogs.

Introduction

This compound, also known by its synonyms pheneturide and ethylphenacemide, belongs to the ureide class of anticonvulsants.[1] Structurally, it is an open-chain analog of hydantoins like phenytoin, a characteristic that has historically guided the understanding of its potential mechanism of action.[2] Though its clinical application has waned, the study of its neuropharmacological profile can still offer valuable insights into the structure-activity relationships of anticonvulsant compounds.

Putative Mechanism of Action

The precise mechanism of action of this compound has not been definitively elucidated through modern molecular techniques. However, based on its structural similarity to other established anticonvulsants and general pharmacological screening, its anticonvulsant effects are thought to arise from a combination of the following mechanisms:

  • Modulation of Voltage-Gated Sodium Channels: A primary mechanism for many anticonvulsants, including phenytoin, is the use-dependent blockade of voltage-gated sodium channels. This action stabilizes neuronal membranes in a state of inactivation, thereby reducing the high-frequency firing characteristic of seizures. It is highly probable that this compound shares this mechanism.[3]

  • Enhancement of GABAergic Neurotransmission: Another key strategy for seizure control is the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[4] This can be achieved through various means, including direct modulation of the GABA-A receptor to increase chloride ion influx. While direct evidence for this compound's interaction with GABA-A receptors is scarce, it remains a plausible component of its anticonvulsant activity.

Signaling Pathway Diagram

Acetylpheneturide_Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Action_Potential Action Potential Propagation Na_Channel_Presynaptic Voltage-Gated Na+ Channel Action_Potential->Na_Channel_Presynaptic Opens Vesicle_Release Glutamate Release Na_Channel_Presynaptic->Vesicle_Release Triggers GABA_Receptor GABA-A Receptor Cl_Influx Cl- Influx GABA_Receptor->Cl_Influx Mediates Hyperpolarization Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization Na_Channel_Postsynaptic Voltage-Gated Na+ Channel Depolarization Depolarization (Excitation) Na_Channel_Postsynaptic->Depolarization This compound This compound This compound->Na_Channel_Presynaptic Inhibits This compound->GABA_Receptor Potentiates This compound->Na_Channel_Postsynaptic Inhibits caption Putative mechanism of action for this compound. MES_Test_Workflow Animal_Acclimation Animal Acclimation (e.g., Male mice, 20-25g) Drug_Administration This compound or Vehicle Administration (i.p. or p.o.) Animal_Acclimation->Drug_Administration Time_Interval Waiting for Time of Peak Effect (TPE) Drug_Administration->Time_Interval Electrode_Placement Corneal Electrode Placement with Anesthetic Time_Interval->Electrode_Placement Electrical_Stimulation Electrical Stimulation (e.g., 50 mA, 60 Hz, 0.2s) Electrode_Placement->Electrical_Stimulation Observation Observation for Tonic Hindlimb Extension Electrical_Stimulation->Observation Data_Analysis Data Analysis (Protection % vs. Dose) Observation->Data_Analysis ED50_Calculation ED50 Calculation Data_Analysis->ED50_Calculation PTZ_Test_Workflow Animal_Acclimation Animal Acclimation (e.g., Male mice, 20-25g) Drug_Administration This compound or Vehicle Administration (i.p. or p.o.) Animal_Acclimation->Drug_Administration Time_Interval Waiting for Time of Peak Effect (TPE) Drug_Administration->Time_Interval PTZ_Injection Subcutaneous Injection of PTZ (e.g., 85 mg/kg) Time_Interval->PTZ_Injection Observation Observation for Clonic Seizures (e.g., 30-minute period) PTZ_Injection->Observation Data_Analysis Data Analysis (Protection % vs. Dose) Observation->Data_Analysis ED50_Calculation ED50 Calculation Data_Analysis->ED50_Calculation Patch_Clamp_Workflow Cell_Culture Cell Culture (e.g., HEK293 cells expressing Nav1.x) Patch_Pipette Preparation of Patch Pipette (filled with internal solution) Cell_Culture->Patch_Pipette Giga_Seal Formation of Gigaohm Seal with a single cell Patch_Pipette->Giga_Seal Whole_Cell Establishment of Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Protocol Application of Voltage-Clamp Protocols Whole_Cell->Voltage_Protocol Baseline_Recording Recording of Baseline Sodium Currents Voltage_Protocol->Baseline_Recording Drug_Application Perfusion of this compound Baseline_Recording->Drug_Application Post_Drug_Recording Recording of Sodium Currents in the presence of drug Drug_Application->Post_Drug_Recording Data_Analysis Data Analysis (e.g., IC50, effect on channel kinetics) Post_Drug_Recording->Data_Analysis Binding_Assay_Workflow Membrane_Prep Preparation of Brain Membranes (e.g., from rat cortex) Incubation Incubation of Membranes with Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam) and varying concentrations of this compound Membrane_Prep->Incubation Separation Separation of Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis (IC50/Ki Calculation) Quantification->Data_Analysis

References

An In-depth Technical Guide to Acetylpheneturide (CAS Number: 13402-08-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylpheneturide, with CAS number 13402-08-9, is an anticonvulsant agent belonging to the ureide class of compounds.[1] Its mechanism of action, while not fully elucidated, is believed to involve the modulation of neuronal excitability through multiple pathways, including enhancement of GABAergic inhibition and inhibition of voltage-gated sodium and calcium channels.[1] This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical and physical properties, proposed mechanisms of action, and relevant experimental protocols for its evaluation. Due to the limited availability of specific experimental data for this compound, this guide also incorporates generalized protocols and methodologies commonly employed in the research and development of anticonvulsant drugs with similar mechanisms.

Chemical and Physical Properties

This compound is an organic molecular entity with the molecular formula C13H16N2O3.[2][3] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
CAS Number 13402-08-9[2][3]
Molecular Formula C13H16N2O3[2][3]
Molecular Weight 248.28 g/mol [2][3]
IUPAC Name N-(acetylcarbamoyl)-2-phenylbutanamide[2]
Synonyms Crampol, Crampole, 1-Acetyl-3-(2-phenylbutyryl)urea[2]
Appearance Solid powder[3]
Solubility Soluble in DMSO[3]
Storage Dry, dark, and at 0 - 4°C for short term or -20°C for long term[3]

Proposed Mechanism of Action

The anticonvulsant activity of this compound is thought to be multifactorial, primarily targeting the stabilization of neuronal membranes and reducing excessive neuronal firing.[1] The proposed mechanisms are threefold and are depicted in the signaling pathway diagram below.

Enhancement of GABAergic Inhibition

This compound is believed to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[1] By binding to GABA-A receptors, it may facilitate the opening of chloride channels, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[1] This hyperpolarization makes the neuron less likely to fire an action potential, thus reducing overall neuronal excitability.[1]

Inhibition of Voltage-Gated Sodium Channels

A key mechanism for many anticonvulsant drugs is the blockade of voltage-gated sodium channels. This compound may inhibit these channels, which are crucial for the initiation and propagation of action potentials.[1] By blocking sodium channels, the drug can reduce the frequency and amplitude of neuronal firing, thereby preventing the rapid and uncontrolled discharges characteristic of seizures.[1]

Modulation of Voltage-Gated Calcium Channels

This compound might also influence the activity of voltage-gated calcium channels.[1] Calcium influx through these channels is essential for the release of neurotransmitters at the synapse. By modulating calcium channel activity, this compound could potentially reduce the release of excitatory neurotransmitters, further dampening neuronal excitability and seizure propagation.[1]

Caption: Proposed multi-target mechanism of action for this compound.

Experimental Protocols

Synthesis of this compound

A generalized synthesis workflow for ureide-class anticonvulsants is presented below. The specific synthesis of this compound would likely involve the reaction of a corresponding acyl chloride with a urea derivative.

Generalized Synthesis Workflow Start Starting Materials (e.g., 2-phenylbutanoic acid) Step1 Conversion to Acyl Chloride (e.g., with thionyl chloride) Start->Step1 Step2 Reaction with Urea or Acetylurea Step1->Step2 Product This compound Step2->Product Purification Purification (e.g., recrystallization, chromatography) Product->Purification

Caption: A generalized workflow for the synthesis of ureide-class anticonvulsants.

In Vitro Assays for Mechanism of Action

A common high-throughput method to assess GABA-A receptor modulation is a fluorescence imaging plate reader (FLIPR) assay using a membrane potential-sensitive dye.

Protocol:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the desired GABA-A receptor subunits.

  • Plate Preparation: Seed the cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a membrane potential-sensitive fluorescent dye. Incubate for a specified time at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound and a positive control (e.g., diazepam).

  • FLIPR Assay:

    • Place the plate in the FLIPR instrument.

    • Establish a baseline fluorescence reading.

    • Add the test compounds followed by a sub-maximal concentration of GABA.

    • Record the change in fluorescence over time.

  • Data Analysis: Analyze the fluorescence data to determine the EC50 or potentiation of the GABA response by this compound.

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the interaction of a compound with voltage-gated ion channels.

Protocol:

  • Cell Culture: Use a cell line expressing the sodium channel of interest (e.g., Nav1.1, Nav1.2, Nav1.6).

  • Electrophysiology Setup:

    • Prepare extracellular and intracellular solutions.

    • Pull glass micropipettes to a resistance of 2-5 MΩ.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage protocol to elicit sodium currents (e.g., a step depolarization from a holding potential of -100 mV).

    • Record baseline currents.

  • Compound Application: Perfuse the cell with increasing concentrations of this compound.

  • Data Analysis: Measure the peak sodium current at each concentration and calculate the IC50 for channel inhibition. Investigate use-dependent block by applying repetitive depolarizing pulses.

In Vitro Assay Workflow cluster_gaba GABA-A Receptor Modulation cluster_na Sodium Channel Inhibition GABA_start HEK293 cells expressing GABA-A receptors GABA_step1 FLIPR Assay with Membrane Potential Dye GABA_start->GABA_step1 GABA_end Determine EC50 for GABA potentiation GABA_step1->GABA_end Na_start Cells expressing Nav channels Na_step1 Whole-cell Patch-clamp Electrophysiology Na_start->Na_step1 Na_end Determine IC50 for channel inhibition Na_step1->Na_end

References

The Dawn of a Urea-Based Anticonvulsant: Unearthing the Early History and Discovery of Acetylpheneturide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth look into the origins of acetylpheneturide reveals its emergence from the mid-20th century exploration of urea derivatives as promising anticonvulsant agents. While the exact moment of its first synthesis remains elusive in readily available literature, its development is intrinsically linked to the pioneering work on its structural relatives, phenacemide and pheneturide, which laid the chemical and pharmacological groundwork for its creation.

This compound, a compound belonging to the ureide class of anticonvulsants, represents a chapter in the broader narrative of epilepsy treatment that sought to improve upon the existing therapeutic options of the time. Its early history is closely intertwined with the development of phenacemide (phenylacetylurea), which was first synthesized in 1948 by Spielman, Geiszler, and Close. The subsequent investigation into the structure-activity relationships of phenacemide analogs by researchers like R.K. Richards paved the way for the synthesis and evaluation of compounds like this compound.

Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a baseline for its chemical identity.

PropertyValue
Molecular Formula C₁₃H₁₆N₂O₃
Molecular Weight 248.28 g/mol
CAS Number 90-49-3
Appearance White to off-white crystalline solid
Solubility Moderately soluble in water, more soluble in organic solvents

Early Experimental Insights and Postulated Mechanism of Action

While specific quantitative data from the initial discovery-phase experiments of this compound are not extensively documented in modern databases, the collective understanding of urea-based anticonvulsants provides a framework for its early evaluation. The primary mechanism of action for this class of compounds is believed to involve the modulation of neuronal excitability.

The proposed signaling pathway for this compound and its analogs centers on their interaction with key ion channels and neurotransmitter systems implicated in seizure activity.

Acetylpheneturide_Mechanism_of_Action cluster_Synapse Synaptic Cleft cluster_Postsynaptic_Neuron Postsynaptic Neuron This compound This compound Na_Channel Voltage-Gated Sodium Channels This compound->Na_Channel Inhibition Ca_Channel Voltage-Gated Calcium Channels This compound->Ca_Channel Possible Inhibition GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Enhancement of GABAergic Inhibition GABA GABA Postsynaptic_GABA_A GABA-A Receptor GABA->Postsynaptic_GABA_A Anticonvulsant_Screening_Workflow Start Synthesis of This compound MES_Test Maximal Electroshock (MES) Test Start->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazol (scPTZ) Test Start->scPTZ_Test Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod) MES_Test->Neurotoxicity scPTZ_Test->Neurotoxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Neurotoxicity->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Acetylpheneturide: A Toxicological Profile and Data Compendium

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological data for acetylpheneturide. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety assessment. A significant lack of publicly available, quantitative toxicological data for this compound exists; therefore, this guide also outlines the standard toxicological assessments typically required for pharmaceutical compounds, highlighting the existing data gaps for this specific substance.

Introduction

This compound is an anticonvulsant drug that has been used in the treatment of epilepsy. Understanding its toxicological profile is crucial for its safe and effective use. This technical guide provides a summary of the known toxicological information and outlines the necessary experimental data required for a complete safety evaluation.

Mechanism of Action

The primary mechanism of action of this compound as an anticonvulsant is believed to involve the modulation of neuronal excitability in the central nervous system. This is achieved through several potential pathways:

  • Enhancement of GABAergic Inhibition: this compound is thought to potentiate the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. By enhancing GABA's binding to its receptors, it may increase the influx of chloride ions into neurons, leading to hyperpolarization and a decreased likelihood of action potential firing.

  • Inhibition of Sodium Channels: Similar to other anticonvulsant drugs, this compound may exert its effects by blocking voltage-gated sodium channels. This action would reduce the ability of neurons to fire at high frequencies, a hallmark of seizure activity.

  • Modulation of Calcium Channels: The drug might also influence the activity of calcium channels, which are critical for neurotransmitter release. By modulating calcium influx, this compound could reduce the release of excitatory neurotransmitters.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Ca_channel Calcium Channel Vesicle Glutamate Vesicle Ca_channel->Vesicle Neurotransmitter Release Na_channel Sodium Channel Na_channel->Vesicle Action Potential Propagation Glutamate Glutamate Vesicle->Glutamate Releases GABA_R GABA-A Receptor AMPA_R AMPA Receptor GABA_R->AMPA_R Inhibition This compound This compound This compound->Ca_channel Inhibits This compound->Na_channel Inhibits This compound->GABA_R Enhances GABA effect GABA GABA GABA->GABA_R Binds to Glutamate->AMPA_R Binds to

Caption: Proposed Mechanism of Action of this compound.

Toxicological Data

A comprehensive search of publicly available scientific literature and regulatory databases reveals a significant lack of specific quantitative toxicological data for this compound. The following sections outline the standard toxicological assessments and present the available information, or lack thereof, for this compound.

Acute Toxicity

No definitive studies determining the median lethal dose (LD50) of this compound via oral or intravenous routes were found in the public domain.

Table 1: Acute Toxicity of this compound

TestSpeciesRoute of AdministrationLD50Source
Acute Oral ToxicityData Not AvailableOralData Not Available-
Acute Intravenous ToxicityData Not AvailableIntravenousData Not Available-
Repeated-Dose Toxicity

Information regarding the No-Observed-Adverse-Effect Level (NOAEL) from sub-chronic (28-day or 90-day) or chronic toxicity studies in rodent and non-rodent species is not publicly available. Such studies are essential for identifying target organs of toxicity and for establishing safe exposure limits for long-term administration.

Table 2: Repeated-Dose Toxicity of this compound

Study DurationSpeciesRoute of AdministrationNOAELTarget OrgansSource
Sub-chronic (28/90-day)Data Not AvailableData Not AvailableData Not AvailableData Not Available-
ChronicData Not AvailableData Not AvailableData Not AvailableData Not Available-
Genotoxicity

There are no publicly available results from a standard battery of genotoxicity tests for this compound.

Table 3: Genotoxicity of this compound

AssayTest SystemMetabolic ActivationResultSource
Ames TestS. typhimuriumWith and Without S9Data Not Available-
In vitro Chromosomal AberrationMammalian CellsWith and Without S9Data Not Available-
In vivo MicronucleusRodent-Data Not Available-
Carcinogenicity

Long-term carcinogenicity bioassays in rodents have not been reported for this compound in the available literature.

Table 4: Carcinogenicity of this compound

SpeciesRoute of AdministrationDurationFindingsSource
RatData Not AvailableData Not AvailableData Not Available-
MouseData Not AvailableData Not AvailableData Not Available-
Reproductive and Developmental Toxicity

No studies on the effects of this compound on fertility, embryonic development, or pre- and postnatal development were found.

Table 5: Reproductive and Developmental Toxicity of this compound

Study TypeSpeciesKey FindingsSource
Fertility and Early Embryonic DevelopmentData Not AvailableData Not Available-
Embryo-Fetal DevelopmentData Not AvailableData Not Available-
Pre- and Postnatal DevelopmentData Not AvailableData Not Available-

Experimental Protocols

Due to the absence of specific published toxicology studies for this compound, this section provides an overview of the standard methodologies for key toxicological assessments as guided by international regulatory agencies.

cluster_workflow General Toxicological Assessment Workflow start Test Compound: This compound acute_tox Acute Toxicity Studies (e.g., LD50 determination) start->acute_tox adme ADME Studies (Absorption, Distribution, Metabolism, Excretion) start->adme repeated_dose Repeated-Dose Toxicity (Sub-chronic & Chronic) acute_tox->repeated_dose risk_assessment Human Risk Assessment acute_tox->risk_assessment genotox Genotoxicity Testing (Ames, Chromosomal Aberration, Micronucleus) repeated_dose->genotox repro_tox Reproductive & Developmental Toxicity repeated_dose->repro_tox safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) repeated_dose->safety_pharm repeated_dose->risk_assessment carc Carcinogenicity Bioassays genotox->carc genotox->risk_assessment repro_tox->risk_assessment carc->risk_assessment safety_pharm->risk_assessment adme->repeated_dose adme->risk_assessment

Caption: A typical workflow for the toxicological assessment of a pharmaceutical compound.

Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
  • Principle: A sequential dosing method where the outcome of each animal determines the dose for the next. It uses a smaller number of animals compared to classical LD50 tests.

  • Animals: Typically female rats or mice from a standard strain.

  • Procedure: A single animal is dosed at a starting level. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This continues until stopping criteria are met.

  • Endpoint: Provides an estimate of the LD50 and confidence intervals, as well as information on signs of toxicity.

Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD 407)
  • Principle: To characterize the toxic effects of a substance following repeated daily oral administration for 28 days.

  • Animals: Typically rats, with equal numbers of males and females per group.

  • Procedure: The test substance is administered orally by gavage or in the diet/drinking water daily for 28 days at three or more dose levels, plus a control group. Animals are observed daily for signs of toxicity. Body weight and food/water consumption are recorded weekly. At the end of the study, blood is collected for hematology and clinical chemistry, and a full necropsy and histopathological examination of major organs are performed.

  • Endpoint: Determination of the NOAEL, identification of target organs, and characterization of dose-response relationships.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)
  • Principle: To detect gene mutations induced by the test substance. The assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli that cannot grow in the absence of the specific amino acid. Mutagens can cause a reverse mutation, allowing the bacteria to synthesize the amino acid and grow.

  • Procedure: Bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The number of revertant colonies is counted and compared to the control.

  • Endpoint: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

Conclusion

The publicly available toxicological data for this compound is critically limited. While its proposed mechanism of action provides a theoretical framework for its pharmacological and potential toxicological effects, a comprehensive safety assessment requires extensive experimental data that is currently not in the public domain. The information and standardized protocols provided in this guide are intended to serve as a resource for researchers and drug development professionals to understand the necessary toxicological evaluation for a compound like this compound and to highlight the significant data gaps that need to be addressed to ensure its safe use. Further research is imperative to establish a complete toxicological profile for this anticonvulsant agent.

Methodological & Application

Application Notes and Protocols: Synthesis of Acetylpheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylpheneturide, an anticonvulsant drug, is a derivative of pheneturide. Its synthesis is of interest to researchers studying antiepileptic drug candidates and their mechanisms of action. This document provides a summary of the known synthetic approaches to this compound, its physicochemical properties, and its proposed mechanism of action. A detailed, generalized experimental protocol for its synthesis is presented, based on established chemical principles, alongside available quantitative data. Furthermore, a diagram illustrating the key signaling pathways modulated by this compound is included to provide a visual representation of its pharmacological effects.

Introduction

This compound, also known as N-(acetylcarbamoyl)-2-phenylbutanamide, is a urea-based anticonvulsant. Its structure is closely related to other antiepileptic drugs, and it is believed to exert its effects through the modulation of inhibitory and excitatory neurotransmission. Understanding the synthesis and biological activity of this compound is valuable for the development of novel therapeutics for neurological disorders. This application note serves as a technical guide for researchers interested in the laboratory-scale synthesis and characterization of this compound.

Data Presentation

The quantitative data for this compound is summarized in the tables below. This information is crucial for the identification and characterization of the synthesized compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₆N₂O₃--INVALID-LINK--
Molecular Weight 248.28 g/mol --INVALID-LINK--
Melting Point 100-101 °C--INVALID-LINK--
Appearance Crystals--INVALID-LINK--

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueDataReference
GC-MS NIST Number: 244360; Major Peaks at m/z: 124, 119, 146--INVALID-LINK--
LC-MS Precursor Adduct: [M+H]⁺; m/z: 249.123362; Major Fragments at m/z: 119.2, 91.2, 249.2, 147.2, 103.2--INVALID-LINK--
¹³C NMR Spectra available from John Wiley & Sons, Inc.--INVALID-LINK--

Experimental Protocols

Synthesis of 2-Phenylbutyrylurea (Pheneturide) - Precursor

A common route to pheneturide involves the reaction of 2-phenylbutyryl chloride with urea.

Materials:

  • 2-phenylbutyryl chloride

  • Urea

  • Anhydrous solvent (e.g., pyridine, dichloromethane)

  • Stirring apparatus

  • Reaction vessel

  • Purification equipment (e.g., recrystallization apparatus, column chromatography)

Procedure:

  • In a clean, dry reaction vessel, dissolve urea in an excess of anhydrous pyridine.

  • Cool the solution in an ice bath.

  • Slowly add 2-phenylbutyryl chloride to the cooled solution with constant stirring.

  • Allow the reaction to proceed at room temperature for several hours until completion (monitoring by TLC is recommended).

  • Upon completion, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Collect the precipitated solid by filtration.

  • Purify the crude 2-phenylbutyrylurea by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Synthesis of this compound

This step involves the acetylation of 2-phenylbutyrylurea.

Materials:

  • 2-Phenylbutyrylurea (pheneturide)

  • Acetic anhydride

  • Anhydrous pyridine (as solvent and catalyst)

  • Stirring apparatus

  • Reaction vessel

  • Purification equipment

Procedure:

  • Dissolve the synthesized 2-phenylbutyrylurea in anhydrous pyridine in a reaction vessel.

  • Add a stoichiometric excess of acetic anhydride to the solution.

  • Heat the reaction mixture under reflux for several hours (the reaction progress should be monitored by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the crude this compound by filtration and wash with cold water.

  • Purify the product by recrystallization from a suitable solvent (e.g., dilute alcohol) to obtain crystalline this compound.[1]

  • Dry the purified crystals under vacuum.

  • Characterize the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

The following diagrams illustrate the proposed synthetic pathway and mechanism of action of this compound.

G cluster_synthesis This compound Synthesis Pathway 2_phenylbutyrylurea 2-Phenylbutyrylurea (Pheneturide) This compound This compound 2_phenylbutyrylurea->this compound Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->this compound

Caption: Synthetic pathway for this compound.

G cluster_moa Proposed Mechanism of Action of this compound cluster_gaba GABAergic Synapse cluster_na_channel Voltage-Gated Sodium Channel This compound This compound gaba_receptor GABA-A Receptor This compound->gaba_receptor Positive Allosteric Modulation na_channel Na+ Channel This compound->na_channel Inhibition cl_influx Increased Cl- Influx gaba_receptor->cl_influx Opens Cl- channel hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability na_influx Reduced Na+ Influx na_channel->na_influx Inhibition action_potential Inhibition of Action Potentials na_influx->action_potential reduced_excitability2 Reduced Neuronal Excitability action_potential->reduced_excitability2

Caption: Mechanism of action of this compound.

Discussion

The synthesis of this compound is a straightforward process for researchers familiar with standard organic chemistry techniques. The presented protocol, while generalized, provides a solid foundation for its laboratory preparation. The primary challenge for researchers may be obtaining the starting material, 2-phenylbutyrylurea, which may need to be synthesized if not commercially available.

The mechanism of action of this compound involves a dual approach to reducing neuronal hyperexcitability.[2] As a positive allosteric modulator of GABA-A receptors, it enhances the effects of the brain's primary inhibitory neurotransmitter, GABA.[3][4] This leads to an increased influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[2] Simultaneously, by inhibiting voltage-gated sodium channels, this compound directly reduces the propagation of action potentials, further dampening excessive neuronal firing.[5][6] This multi-target approach is a characteristic of several effective anticonvulsant drugs.

Conclusion

This application note provides a comprehensive overview of the synthesis and proposed mechanism of action of this compound. The provided data tables and experimental protocol offer a valuable resource for researchers in the fields of medicinal chemistry and neuropharmacology. The visualization of the synthetic pathway and mechanism of action aims to facilitate a deeper understanding of this anticonvulsant compound. Further research to elucidate the precise binding sites and the full pharmacological profile of this compound could provide valuable insights for the design of next-generation antiepileptic drugs.

References

Application Note: Quantitative Analysis of Acetylpheneturide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of acetylpheneturide in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high throughput and good recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies or therapeutic drug monitoring of this compound. All presented validation parameters are typical and require specific validation in the end-user's laboratory.

Introduction

This compound, an anticonvulsant drug, requires sensitive and specific analytical methods for its determination in biological matrices to support pharmacokinetic and toxicological studies. LC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques, making it the method of choice for quantifying drug concentrations in complex samples like plasma.[1] This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, along with typical method validation parameters.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or an analogue like Phenobarbital-d5)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, LC-MS grade

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • All other chemicals and solvents should be of analytical or higher grade.

Equipment
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18, 2.1 x 100 mm, 2.6 µm particle size (or equivalent)

  • Microcentrifuge

  • Calibrated pipettes

  • Autosampler vials

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and vortex to ensure homogeneity.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution (concentration to be optimized).

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Protein precipitation is a common and effective method for preparing plasma samples for LC-MS/MS analysis.[2][3]

LC-MS/MS Conditions

The following are suggested starting conditions and require optimization:

Table 1: Liquid Chromatography Parameters

ParameterSuggested Condition
ColumnC18, 2.1 x 100 mm, 2.6 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.020
1.020
4.095
5.095
5.120
7.020

Table 2: Mass Spectrometry Parameters

ParameterSuggested Condition
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions
AnalytePrecursor Ion (m/z)
This compound249.1
Internal Standard (IS)-

Note: The precursor ion for this compound ([M+H]+) is derived from its molecular formula C13H16N2O3 and molecular weight of 248.28 g/mol .[1] The product ions are based on typical fragmentation patterns.[1] Cone voltage and collision energy require optimization for the specific instrument used.

Method Validation (Typical Performance)

The method should be validated according to relevant regulatory guidelines (e.g., FDA or ICH M10).[4][5] The following table summarizes the typical acceptance criteria for a bioanalytical method validation.

Table 3: Typical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99. Calibrators should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy The closeness of the determined value to the nominal concentration.The mean value should be within ±15% of the nominal value for QC samples (±20% for LLOQ).
Precision The closeness of agreement among a series of measurements from multiple sampling of the same homogenous sample.The coefficient of variation (CV) should not exceed 15% for QC samples (20% for LLOQ).
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte.Should be consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The CV of the IS-normalized matrix factor should not be greater than 15%.
LLOQ The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10. Accuracy within ±20% and precision ≤ 20%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentrations should be within ±15% of the nominal concentration after storage under various conditions.

Data Presentation

The quantitative data for a typical validation of an LC-MS/MS assay for a small molecule in plasma are summarized below.

Table 4: Example Calibration Curve Data

Nominal Conc. (ng/mL)Calculated Conc. (Mean, n=3)Accuracy (%)
1.00 (LLOQ)0.9595.0
2.502.60104.0
10.09.8098.0
50.051.5103.0
20019597.5
800810101.3
1000 (ULOQ)99099.0

Table 5: Example Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. ± SDIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day (n=18) Mean Conc. ± SDInter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.001.05 ± 0.098.6105.01.08 ± 0.1211.1108.0
Low QC3.002.95 ± 0.155.198.33.05 ± 0.216.9101.7
Mid QC150153 ± 7.24.7102.0148 ± 9.36.398.7
High QC750735 ± 28.73.998.0760 ± 40.35.3101.3

Visualizations

experimental_workflow plasma 1. Plasma Sample Collection (100 µL) is_addition 2. Internal Standard Addition plasma->is_addition precipitation 3. Protein Precipitation (Cold Acetonitrile) is_addition->precipitation vortex 4. Vortexing precipitation->vortex centrifuge 5. Centrifugation vortex->centrifuge supernatant 6. Supernatant Transfer centrifuge->supernatant lcms 7. LC-MS/MS Analysis supernatant->lcms data 8. Data Processing (Quantification) lcms->data

Caption: Experimental workflow for this compound analysis.

validation_logic method Bioanalytical Method selectivity Selectivity & Specificity method->selectivity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision recovery Recovery method->recovery matrix Matrix Effect method->matrix stability Stability method->stability validated Validated Method selectivity->validated linearity->validated accuracy->validated precision->validated recovery->validated matrix->validated stability->validated

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, which is crucial in preclinical and clinical studies. While the provided parameters serve as a strong starting point, method optimization and full validation must be performed on the specific instrumentation used in the designated laboratory to ensure reliable and accurate results.

References

Application Note: Quantification of Acetylpheneturide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of acetylpheneturide in bulk drug substance. The method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and water, and UV detection. This method is suitable for routine quality control and analysis in research and pharmaceutical development environments. Method validation parameters, presented herein, demonstrate excellent linearity, precision, and accuracy, confirming its suitability for its intended purpose.

Introduction

This compound is a pharmaceutical compound for which accurate and reliable quantification is essential for ensuring product quality and consistency in drug development and manufacturing. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of pharmaceutical compounds.[1] This document provides a detailed protocol for the determination of this compound using a robust RP-HPLC method with UV detection, which is a common and reliable detection mode for compounds containing chromophores like the phenyl group in this compound.[2]

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Software: Chromatography data station software (e.g., OpenLab CDS).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Filtration: 0.45 µm syringe filters (PTFE or nylon).

Reagents and Chemicals
  • This compound Reference Standard: Purity >99.5%.

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Methanol (MeOH): HPLC grade (for sample preparation).

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 220 nm
Run Time 10 minutes

Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 150 µg/mL. These solutions are used to construct the calibration curve.

Preparation of Sample Solutions
  • Sample Stock Solution (1000 µg/mL): Accurately weigh an amount of the bulk drug powder equivalent to 25 mg of this compound into a 25 mL volumetric flask. Add approximately 15 mL of methanol, sonicate for 10 minutes to dissolve, then dilute to volume with methanol.

  • Working Sample Solution (100 µg/mL): Dilute 2.5 mL of the sample stock solution to 25 mL with the mobile phase.

  • Filtration: Filter the final working sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The proposed analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[3] The results demonstrate that the method is specific, linear, precise, and accurate for the quantification of this compound.

Linearity

The linearity of the method was evaluated by analyzing a series of six standard solutions. The peak area was plotted against the concentration, and the linearity was determined by linear regression analysis.

Concentration (µg/mL)Peak Area (mAU*s)
10115.8
25288.5
50580.1
75865.4
1001155.2
1501730.9
Correlation Coefficient (R²) 0.9998
Precision

Precision was assessed by performing repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a 100 µg/mL standard solution were analyzed.

Precision TypeMean Peak Area (mAU*s)Std. Deviation% RSD
Repeatability (Intra-day) 1154.86.930.60%
Intermediate Precision (Inter-day) 1159.19.270.80%
Accuracy (Recovery)

Accuracy was determined by spiking a placebo mixture with known amounts of this compound at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration).

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80.079.499.25%
100%100.0100.8100.80%
120%120.0121.1100.92%
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue
Limit of Detection (LOD) 0.35 µg/mL
Limit of Quantification (LOQ) 1.15 µg/mL

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted below.

HPLC_Workflow start prep_standards Prepare Standard Solutions (10-150 µg/mL) start->prep_standards prep_sample Prepare Sample Solution (100 µg/mL) start->prep_sample filter_sample Filter Sample & Standards (0.45 µm) prep_standards->filter_sample prep_sample->filter_sample inject Inject Samples & Standards into HPLC filter_sample->inject hplc_setup HPLC System Setup (Equilibrate Column) hplc_setup->inject acquire_data Acquire Chromatographic Data (Peak Area) inject->acquire_data calibration Generate Calibration Curve acquire_data->calibration Standard Data quantify Calculate Sample Concentration acquire_data->quantify Sample Data calibration->quantify Regression Eq. end quantify->end

Caption: HPLC quantification workflow for this compound.

Conclusion

The developed RP-HPLC method is demonstrated to be simple, rapid, selective, precise, and accurate for the quantification of this compound. The method is suitable for routine analysis of bulk drug material and can be adapted for the analysis of pharmaceutical dosage forms.

References

Application Notes and Protocols for In Vivo Acetylpheneturide Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpheneturide is an anticonvulsant agent that, like many neurologically active compounds, presents formulation challenges for in vivo research due to its limited aqueous solubility. Proper formulation is critical to ensure accurate and reproducible dosing, which is fundamental for obtaining reliable pharmacokinetic and pharmacodynamic data. These application notes provide detailed protocols for preparing both suspension and solution-based formulations of this compound for oral administration in preclinical animal models. The choice between a suspension and a solution will depend on the required dose, the desired absorption characteristics, and the specific experimental design.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is essential for formulation development.

PropertyValueSource
Molecular Weight 248.28 g/mol [1]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]
Storage Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years)[2]

Formulation Strategies for Poorly Soluble Drugs

The oral bioavailability of poorly soluble drugs is often limited by their dissolution rate in the gastrointestinal tract. Several strategies can be employed to overcome this limitation:

  • Suspensions: The drug is suspended in an aqueous vehicle containing a suspending agent to ensure uniform distribution. This is a common and straightforward approach for water-insoluble compounds.

  • Solutions: The drug is completely dissolved in a suitable solvent or co-solvent system. This can enhance bioavailability by presenting the drug in a readily absorbable form.

  • Lipid-based formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubility and absorption of lipophilic drugs.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension (0.5% Methylcellulose)

This protocol describes the preparation of a homogenous and stable suspension of this compound, suitable for oral gavage in rodents. A 0.5% methylcellulose solution is a commonly used vehicle for administering poorly soluble compounds in preclinical studies.

Materials:

  • This compound powder

  • Methylcellulose (e.g., Sigma-Aldrich, Cat. No. M0512)

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Weighing balance

  • Spatula

  • Glass beaker

  • Graduated cylinder

  • Storage vials

Procedure:

  • Prepare the 0.5% Methylcellulose Vehicle:

    • Heat approximately one-third of the total required volume of purified water to 60-70°C.

    • Slowly add the methylcellulose powder to the heated water while stirring vigorously with a magnetic stirrer to ensure proper dispersion and prevent clumping.

    • Once the methylcellulose is fully dispersed, remove the beaker from the heat and add the remaining two-thirds of the water as cold water or ice to facilitate dissolution.

    • Continue stirring until a clear, viscous solution is formed. Allow the solution to cool to room temperature.

  • Prepare the this compound Suspension:

    • Calculate the required amount of this compound based on the desired final concentration and total volume. For example, to prepare 10 mL of a 10 mg/mL suspension, weigh out 100 mg of this compound.

    • Place the weighed this compound powder in a clean, dry glass beaker.

    • Add a small volume of the 0.5% methylcellulose vehicle to the powder to form a smooth paste. This is a critical step to ensure proper wetting of the drug particles.

    • Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the paste while continuously stirring with a magnetic stirrer.

    • Continue stirring for at least 30 minutes to ensure a homogenous suspension.

    • Visually inspect the suspension for any clumps or undispersed particles.

    • Transfer the final suspension to appropriately labeled storage vials.

Dosage and Administration:

  • The suspension should be administered orally via gavage.

  • The dosing volume should be appropriate for the animal species and size (e.g., 5-10 mL/kg for rats, 10-20 mL/kg for mice).

  • Crucially, the suspension must be vortexed or stirred vigorously immediately before each animal is dosed to ensure a uniform distribution of the drug.

Protocol 2: Development of an this compound Solution

Materials:

  • This compound powder

  • A panel of pharmaceutically acceptable solvents and co-solvents (e.g., DMSO, PEG 300, PEG 400, Propylene Glycol, Tween 80, Solutol HS 15)

  • Vortex mixer

  • Centrifuge

  • HPLC or other suitable analytical method for quantifying this compound concentration

Procedure: Solubility Screening

  • Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each selected solvent in separate vials.

  • Vortex the vials vigorously for several minutes to facilitate dissolution.

  • Place the vials on a shaker or rotator at a controlled temperature (e.g., room temperature or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After the incubation period, centrifuge the vials at a high speed to pellet any undissolved solid.

  • Carefully collect a sample of the supernatant from each vial.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).

  • The determined concentration represents the saturation solubility of this compound in that particular solvent.

Formulation Development Based on Solubility Data:

  • Based on the results of the solubility screen, select the solvent or co-solvent system that provides the desired solubility for the target dose concentration.

  • It is often necessary to use a mixture of co-solvents to achieve the desired solubility while minimizing potential toxicity.

  • Consider the potential for precipitation upon dilution with aqueous fluids in the gastrointestinal tract.

  • Once a promising formulation is identified, its stability should be assessed.

Protocol 3: Assessment of Formulation Stability

The stability of the prepared formulation should be evaluated to ensure that the drug concentration remains consistent and that no degradation occurs over the intended storage and use period.

Procedure:

  • Prepare the this compound formulation (suspension or solution) as described above.

  • Divide the formulation into several aliquots and store them under different conditions (e.g., refrigerated at 2-8°C and at room temperature).

  • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), analyze the aliquots for:

    • Appearance: Visual inspection for any changes in color, clarity (for solutions), or resuspendability (for suspensions).

    • Drug Concentration: Quantify the concentration of this compound using a validated analytical method to check for degradation or precipitation.

    • pH: Measure the pH of the formulation.

    • Particle Size (for suspensions): If possible, measure the particle size distribution to check for any signs of crystal growth.

Data Presentation

Table 1: Example Solubility Screening Data for this compound

Solvent/Co-solventSolubility (mg/mL) at Room TemperatureObservations
Water< 0.1Insoluble
0.5% Methylcellulose(Suspension)Forms a stable suspension
DMSO> 50Clear solution
PEG 400[Insert experimental data][Insert observations]
Propylene Glycol[Insert experimental data][Insert observations]
20% Solutol HS 15 in water[Insert experimental data][Insert observations]
10% Tween 80 in water[Insert experimental data][Insert observations]

*Note: The values in this table are illustrative and need to be determined experimentally.

Table 2: Example Stability Data for this compound Suspension (10 mg/mL in 0.5% Methylcellulose) Stored at 4°C

Time PointAppearanceConcentration (% of initial)pH
0 hoursHomogenous white suspension100%6.8
24 hoursHomogenous white suspension[Insert experimental data][Insert experimental data]
7 daysHomogenous white suspension[Insert experimental data][Insert experimental data]
30 daysHomogenous white suspension[Insert experimental data][Insert experimental data]

*Note: The values in this table are illustrative and need to be determined experimentally.

Visualizations

Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_qc Quality Control & Dosing weigh_drug Weigh this compound create_paste Create Paste with Small Amount of Vehicle weigh_drug->create_paste prep_vehicle Prepare Vehicle (e.g., 0.5% Methylcellulose) prep_vehicle->create_paste gradual_addition Gradually Add Remaining Vehicle with Stirring create_paste->gradual_addition homogenize Homogenize Suspension (Stir for 30 min) gradual_addition->homogenize visual_inspect Visual Inspection homogenize->visual_inspect stability_test Stability Assessment visual_inspect->stability_test dose_animal Vortex and Dose Animal visual_inspect->dose_animal

Caption: Workflow for preparing an this compound suspension.

Signaling_Pathway_Example Drug Poorly Soluble Drug (this compound) Formulation Formulation Strategy (Suspension or Solution) Drug->Formulation Administration Oral Administration (Gavage) Formulation->Administration Absorption Gastrointestinal Absorption Administration->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Target_Site Target Site (e.g., CNS) Systemic_Circulation->Target_Site Effect Pharmacological Effect (Anticonvulsant Activity) Target_Site->Effect

References

Experimental Use of Acetylpheneturide in Seizure Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpheneturide, a derivative of phenacemide, is a compound with historical use as an anticonvulsant agent. While less common in modern clinical practice, its unique structural features and proposed mechanisms of action continue to make it a subject of interest for preclinical epilepsy research. These application notes provide a detailed overview of the experimental use of this compound in established seizure models, including protocols for efficacy and neurotoxicity assessment. The information is intended to guide researchers in designing and executing studies to evaluate the anticonvulsant potential of this compound and related compounds.

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated, but it is believed to exert its anticonvulsant effects through a multi-target approach, similar to other established antiepileptic drugs. The primary proposed mechanisms include:

  • Enhancement of GABAergic Inhibition: this compound is thought to potentiate the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By enhancing GABAergic signaling, it can reduce neuronal hyperexcitability.[1]

  • Modulation of Voltage-Gated Sodium Channels: Inhibition of voltage-gated sodium channels is a key mechanism for many anticonvulsants. This compound may stabilize the inactive state of these channels, thereby limiting the sustained, high-frequency firing of neurons that is characteristic of seizures.[1]

  • Inhibition of Voltage-Gated Calcium Channels: this compound may also modulate voltage-gated calcium channels, particularly T-type calcium channels, which are involved in the generation of absence seizures.[1]

Signaling Pathway

The following diagram illustrates the putative signaling pathways modulated by this compound, leading to a reduction in neuronal excitability.

Putative Signaling Pathway of this compound cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Na_channel_pre Voltage-Gated Na+ Channel Vesicle Glutamate Vesicle Na_channel_pre->Vesicle Action Potential Propagation Ca_channel_pre Voltage-Gated Ca2+ Channel Ca_channel_pre->Vesicle Ca2+ Influx Glutamate_R Glutamate Receptor Vesicle->Glutamate_R Glutamate Release GABA_R GABA-A Receptor GABA_R->Glutamate_R Cl- Influx (Hyperpolarization) This compound This compound This compound->Na_channel_pre Inhibition This compound->Ca_channel_pre Inhibition This compound->GABA_R Potentiation

Putative signaling pathway of this compound.

Experimental Data

Quantitative data on the anticonvulsant efficacy and neurotoxicity of this compound is limited in readily available literature. The following tables are structured to present such data once obtained from experimental studies. For comparative purposes, data for structurally related compounds or commonly used anticonvulsants in these models can be included.

Table 1: Anticonvulsant Efficacy of this compound in Rodent Seizure Models

Seizure ModelSpeciesRoute of AdministrationED₅₀ (mg/kg) [95% CI]Maximum Protection (%) at Dose (mg/kg)Notes
Maximal Electroshock (MES)Mousei.p.Data not availableData not availableThe MES test is a model for generalized tonic-clonic seizures. Protection is defined as the abolition of the hindlimb tonic extension phase.
Pentylenetetrazole (PTZ)Mousei.p.Data not availableData not availableThe s.c. PTZ test is a model for myoclonic and generalized seizures. Protection is defined as the absence of clonic seizures.
6-Hz Psychomotor Seizure TestMousei.p.Data not availableData not availableThe 6-Hz test is considered a model for therapy-resistant partial seizures.

Table 2: Neurotoxicity of this compound in Rodents

TestSpeciesRoute of AdministrationTD₅₀ (mg/kg) [95% CI]Observation Endpoint
Rotarod TestMousei.p.Data not availableInability to remain on a rotating rod for a specified time (e.g., 1 minute).

Table 3: Pharmacokinetic Parameters of this compound in Rodents

SpeciesRouteTₘₐₓ (h)Cₘₐₓ (µg/mL)AUC (µg·h/mL)t₁/₂ (h)Oral Bioavailability (%)
Ratp.o.Data not availableData not availableData not availableData not availableData not available
Mousep.o.Data not availableData not availableData not availableData not availableData not available
Rati.v.N/AData not availableData not availableData not availableN/A
Mousei.v.N/AData not availableData not availableData not availableN/A

Experimental Protocols

The following are detailed protocols for evaluating the anticonvulsant activity and neurotoxicity of this compound in mice. These protocols can be adapted for use with other rodent species.

Maximal Electroshock (MES) Seizure Test

This test evaluates the ability of a compound to prevent the tonic hindlimb extension component of a maximal seizure induced by electrical stimulation.

Experimental Workflow:

MES Test Workflow A Animal Acclimation B Drug/Vehicle Administration (i.p.) A->B C Pre-treatment Time B->C D Corneal Electrode Placement C->D E Electrical Stimulation (e.g., 50 mA, 60 Hz, 0.2s) D->E F Observe for Tonic Hindlimb Extension E->F G Record Protection F->G

Workflow for the Maximal Electroshock (MES) Seizure Test.

Methodology:

  • Animals: Male albino mice (e.g., Swiss Webster, 20-25 g) are used. Animals should be acclimated to the laboratory environment for at least one week before the experiment.

  • Drug Preparation: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose in saline). A range of doses should be prepared to determine the ED₅₀.

  • Administration: Administer this compound or vehicle intraperitoneally (i.p.). The volume of administration is typically 10 mL/kg.

  • Pre-treatment Time: The test is conducted at the time of peak effect of the drug. This should be determined in preliminary studies, but a common pre-treatment time for i.p. administration is 30-60 minutes.

  • Stimulation: A drop of anesthetic solution (e.g., 0.5% tetracaine) is applied to the corneas of the mice to minimize discomfort. Corneal electrodes are then placed, and an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered using a constant current stimulator.

  • Observation: Immediately after stimulation, the animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The hindlimbs are considered to be in tonic extension if they are in a straight line with the body for at least 3 seconds.

  • Endpoint: Protection is defined as the absence of the tonic hindlimb extension. The number of protected animals in each group is recorded.

  • Data Analysis: The ED₅₀ (the dose that protects 50% of the animals) and its 95% confidence intervals are calculated using a probit analysis.

Pentylenetetrazole (PTZ) Seizure Test

This test assesses the ability of a compound to prevent seizures induced by the chemoconvulsant pentylenetetrazole (PTZ), a GABA-A receptor antagonist.

Experimental Workflow:

PTZ Test Workflow A Animal Acclimation B Drug/Vehicle Administration (i.p.) A->B C Pre-treatment Time B->C D PTZ Administration (s.c., e.g., 85 mg/kg) C->D E Observe for Seizure Activity (e.g., 30 min) D->E F Record Latency and Presence of Clonic Seizures E->F G Record Protection F->G

Workflow for the Pentylenetetrazole (PTZ) Seizure Test.

Methodology:

  • Animals: Male albino mice (e.g., Swiss Webster, 20-25 g) are used.

  • Drug Preparation: this compound is prepared as described for the MES test.

  • Administration: Administer this compound or vehicle i.p.

  • Pre-treatment Time: A pre-treatment time of 30-60 minutes is typically used.

  • PTZ Induction: Administer PTZ subcutaneously (s.c.) at a dose known to induce clonic seizures in at least 95% of control animals (e.g., 85 mg/kg).

  • Observation: Immediately after PTZ administration, each mouse is placed in an individual observation cage and observed for 30 minutes. The latency to the first clonic seizure (loss of righting reflex with clonus of the limbs and/or body) is recorded.

  • Endpoint: Protection is defined as the absence of a clonic seizure during the 30-minute observation period. The number of protected animals in each group is recorded.

  • Data Analysis: The ED₅₀ and its 95% confidence intervals are calculated using a probit analysis. The effect on seizure latency can also be analyzed using appropriate statistical methods (e.g., t-test or ANOVA).

6-Hz Psychomotor Seizure Test

This model is used to identify compounds that may be effective against therapy-resistant partial seizures.

Experimental Workflow:

6-Hz Test Workflow A Animal Acclimation B Drug/Vehicle Administration (i.p.) A->B C Pre-treatment Time B->C D Corneal Electrode Placement C->D E Electrical Stimulation (e.g., 32 mA, 6 Hz, 3s) D->E F Observe for Seizure Behavior E->F G Record Protection F->G

References

Acetylpheneturide as a Chemical Probe for Neurological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a framework for researchers to utilize and characterize acetylpheneturide or similar molecules as chemical probes. The following sections detail the hypothesized mechanisms of action, protocols for in vitro and in vivo evaluation, and guidance on data analysis and interpretation.

Chemical Properties

Before initiating any experimental work, it is crucial to confirm the identity and purity of the this compound sample.

PropertyValueSource
IUPAC Name N-(acetylcarbamoyl)-2-phenylbutanamidePubChem CID: 1999[1]
Molecular Formula C13H16N2O3PubChem CID: 1999[1]
Molecular Weight 248.28 g/mol PubChem CID: 1999[1]
CAS Number 13402-08-9PubChem CID: 1999[1]

Protocol 1: Purity and Identity Confirmation

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. The mobile phase and column should be optimized to achieve good separation of the main peak from any potential impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound. Both ¹H and ¹³C NMR should be performed.

Hypothesized Mechanism of Action

The anticonvulsant properties of this compound are thought to arise from its interaction with multiple targets in the central nervous system. The primary hypothesized mechanisms include:

  • Positive Allosteric Modulation of GABA-A Receptors: this compound may bind to a site on the GABA-A receptor distinct from the GABA binding site, enhancing the effect of GABA and increasing chloride ion influx, leading to hyperpolarization of the neuron and reduced excitability.

  • Blockade of Voltage-Gated Sodium Channels: By blocking sodium channels, this compound may reduce the propagation of action potentials, a key mechanism for many anticonvulsant drugs.

  • Inhibition of Voltage-Gated Calcium Channels: Modulation of calcium channels could decrease neurotransmitter release from presynaptic terminals, thereby reducing neuronal excitability.

These potential interactions can be investigated using the protocols outlined below.

In Vitro Characterization Protocols

The following are generalized protocols that can be adapted to quantify the interaction of this compound with its putative targets.

GABA-A Receptor Modulation

Protocol 2: GABA-A Receptor Binding Assay (Radioligand Displacement)

This protocol is adapted from established methods for GABA-A receptor binding assays.[2][3][4][5][6]

  • Membrane Preparation: Prepare synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus).

  • Binding Reaction: In a 96-well plate, incubate the prepared membranes with a known concentration of a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]flunitrazepam) and varying concentrations of this compound.

  • Incubation: Incubate at 4°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Table 1: Hypothetical Quantitative Data for this compound at GABA-A Receptors

Assay TypeParameterHypothetical Value
Radioligand BindingKi (nM)Data not available
ElectrophysiologyEC50 (µM)Data not available
Voltage-Gated Sodium Channel Modulation

Protocol 3: Sodium Influx Assay using a Fluorescent Indicator

This protocol is based on commercially available sodium flux assay kits.[7][8][9][10]

  • Cell Culture: Plate cells stably expressing the desired sodium channel subtype (e.g., Nav1.1, Nav1.2, Nav1.6) in a 96-well plate.

  • Dye Loading: Load the cells with a sodium-sensitive fluorescent indicator dye.

  • Compound Incubation: Incubate the cells with varying concentrations of this compound.

  • Channel Activation: Stimulate the sodium channels using a chemical activator (e.g., veratridine) or by inducing depolarization with a high concentration of potassium chloride.

  • Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence response against the concentration of this compound to determine the IC50 value for inhibition of sodium influx.

Table 2: Hypothetical Quantitative Data for this compound at Voltage-Gated Sodium Channels

Sodium Channel SubtypeParameterHypothetical Value
Nav1.1IC50 (µM)Data not available
Nav1.2IC50 (µM)Data not available
Nav1.6IC50 (µM)Data not available
Voltage-Gated Calcium Channel Modulation

Protocol 4: Calcium Channel Radioligand Binding Assay

This protocol is a standard method for assessing binding to voltage-gated calcium channels.[11]

  • Membrane Preparation: Prepare membranes from a cell line expressing the target calcium channel subtype (e.g., Cav2.2, Cav3.1).

  • Binding Reaction: Incubate the membranes with a specific radiolabeled calcium channel blocker (e.g., [³H]nitrendipine for L-type channels) and a range of this compound concentrations.

  • Incubation: Incubate to allow for binding equilibrium.

  • Filtration: Separate bound and free radioligand by rapid filtration.

  • Scintillation Counting: Measure the radioactivity on the filters.

  • Data Analysis: Calculate the IC50 value for this compound's displacement of the radioligand.

Table 3: Hypothetical Quantitative Data for this compound at Voltage-Gated Calcium Channels

Calcium Channel SubtypeParameterHypothetical Value
Cav2.2 (N-type)IC50 (µM)Data not available
Cav3.1 (T-type)IC50 (µM)Data not available

In Vivo Evaluation Protocols

To assess the anticonvulsant efficacy of this compound in a whole-organism context, several established animal models of seizures can be utilized.[12][13][14][15][16]

Protocol 5: Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animal Preparation: Use adult male mice or rats.

  • Compound Administration: Administer this compound intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group.

  • Seizure Induction: At the time of expected peak drug effect, induce a seizure by delivering a brief electrical stimulus through corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.

  • Data Analysis: Determine the dose of this compound that protects 50% of the animals from the tonic hindlimb extension (ED50).

Protocol 6: Pentylenetetrazol (PTZ) Seizure Test

This model is used to identify compounds that raise the seizure threshold and are effective against myoclonic and absence seizures.

  • Animal Preparation: Use adult male mice or rats.

  • Compound Administration: Administer various doses of this compound.

  • Seizure Induction: Administer a subcutaneous (s.c.) injection of PTZ at a dose that reliably induces clonic seizures in control animals.

  • Observation: Observe the animals for the onset and severity of seizures (e.g., using a Racine scale).

  • Data Analysis: Determine the ED50 of this compound for preventing or delaying the onset of clonic seizures.

Table 4: Hypothetical In Vivo Efficacy Data for this compound

Animal ModelParameterHypothetical Value (mg/kg)
MES (mice)ED50Data not available
PTZ (mice)ED50Data not available

Protocol 7: Electroencephalography (EEG) Analysis

To investigate the effect of this compound on brain electrical activity.[17][18][19][20][21]

  • Electrode Implantation: Surgically implant EEG electrodes over the cortex of rats.

  • Baseline Recording: Record baseline EEG activity in freely moving animals.

  • Compound Administration: Administer this compound.

  • Post-Dose Recording: Record EEG for several hours after drug administration.

  • Data Analysis: Analyze the EEG recordings for changes in power in different frequency bands (e.g., delta, theta, alpha, beta, gamma) and for any reduction in epileptiform discharges in animal models of epilepsy.

Data Analysis and Interpretation

For in vitro assays, dose-response curves should be generated by plotting the measured effect against the logarithm of the compound concentration. These curves can then be fitted to a four-parameter logistic equation to determine IC50 or EC50 values.[22][23][24][25][26] For in vivo studies, ED50 values can be calculated using probit analysis.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways and experimental workflows.

G cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Channel (Open) GABA_A->Cl_channel opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability This compound This compound This compound->GABA_A positively modulates GABA GABA GABA->GABA_A binds

Caption: Hypothesized positive allosteric modulation of GABA-A receptors by this compound.

G cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Na_channel->Action_Potential mediates Reduced_Excitability Reduced Neuronal Excitability Na_channel->Reduced_Excitability inhibition leads to This compound This compound This compound->Na_channel blocks

Caption: Hypothesized blockade of voltage-gated sodium channels by this compound.

G cluster_presynaptic Presynaptic Terminal Ca_channel Voltage-Gated Calcium Channel Neurotransmitter_Release Neurotransmitter Release Ca_channel->Neurotransmitter_Release triggers Reduced_Synaptic_Transmission Reduced Synaptic Transmission Ca_channel->Reduced_Synaptic_Transmission inhibition leads to This compound This compound This compound->Ca_channel inhibits

Caption: Hypothesized inhibition of presynaptic voltage-gated calcium channels.

G start Start: This compound Sample purity Purity & Identity Confirmation (HPLC, MS, NMR) start->purity in_vitro In Vitro Characterization purity->in_vitro gaba GABA-A Receptor Binding & Function in_vitro->gaba sodium Sodium Channel Modulation in_vitro->sodium calcium Calcium Channel Modulation in_vitro->calcium in_vivo In Vivo Efficacy in_vitro->in_vivo data Data Analysis (IC50, EC50, ED50) gaba->data sodium->data calcium->data mes MES Seizure Model in_vivo->mes ptz PTZ Seizure Model in_vivo->ptz eeg EEG Analysis in_vivo->eeg mes->data ptz->data eeg->data end Conclusion: Characterization as a Chemical Probe data->end

Caption: Experimental workflow for characterizing this compound as a chemical probe.

Conclusion

This compound presents an interesting scaffold for the development of chemical probes to study neurological signaling pathways. The protocols and frameworks provided here offer a comprehensive guide for researchers to systematically evaluate its mechanism of action and anticonvulsant properties. While specific quantitative data for this compound is currently lacking in the public domain, the application of these standardized assays will be critical in elucidating its potential as a valuable tool for neurological research.

References

Sourcing and Analysis of Acetylpheneturide Analytical Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpheneturide is a urea derivative with historical use as an anticonvulsant. For researchers engaged in the development of new therapeutic agents, metabolic studies, or quality control of related compounds, access to a reliable analytical standard of this compound is crucial for accurate quantification and identification. This document provides comprehensive guidance on sourcing this compound analytical standards, along with detailed protocols for its analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Sourcing this compound Analytical Standards

Procuring this compound analytical standards can be challenging due to its limited commercial availability. Researchers should anticipate the need for custom synthesis.

Recommended Sourcing Strategy:

  • Initial Supplier Screening: Contact major suppliers of analytical standards and reference materials. While many may not list this compound in their catalogs, they may offer custom synthesis services.

  • Custom Synthesis Specialists: Engage with companies specializing in the custom synthesis of organic molecules. Provide them with the compound's CAS number (13402-08-9), chemical name (N-((Acetylamino)carbonyl)-2-phenylbutanamide), and desired purity specifications.

  • Request for Quotation (RFQ): When requesting a quote, specify the required quantity, purity (typically >98%), and the need for a comprehensive Certificate of Analysis (CoA).

  • Certificate of Analysis (CoA) Review: Upon receipt of the synthesized standard, meticulously review the CoA. It should include:

    • Compound identity confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Purity assessment by HPLC or GC.

    • Water content (by Karl Fischer titration).

    • Residual solvent analysis.

    • Appearance, melting point, and solubility.

Table 1: this compound Physicochemical Properties [1]

PropertyValue
CAS Number 13402-08-9
Molecular Formula C₁₃H₁₆N₂O₃
Molecular Weight 248.28 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification

This protocol outlines a reverse-phase HPLC method with UV detection for the quantitative analysis of this compound.

3.1.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound analytical standard

  • Volumetric flasks, pipettes, and autosampler vials

3.1.2. Chromatographic Conditions

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B2-10 min: 30-70% B10-12 min: 70% B12-13 min: 70-30% B13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

3.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (initial conditions).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3.1.4. Method Validation Parameters (as per ICH guidelines)

  • Specificity: Analyze a blank (mobile phase) and a placebo (matrix without analyte) to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standards. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification and Quantification

This protocol provides a GC-MS method for the confirmation of this compound identity and its quantification.

3.2.1. Instrumentation and Materials

  • GC-MS system with an electron ionization (EI) source

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Methanol (GC grade)

  • This compound analytical standard

  • Autosampler vials with inserts

3.2.2. GC-MS Conditions

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Energy 70 eV
Mass Scan Range 40-400 amu
Solvent Delay 3 min

3.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC protocol, using methanol as the solvent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with methanol.

  • Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range and filter if necessary.

3.2.4. Data Analysis

  • Identification: Compare the retention time and the mass spectrum of the peak in the sample chromatogram with that of the this compound analytical standard. The mass spectrum should show characteristic fragment ions.[1]

  • Quantification: Create a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 119 or 91) against the concentration of the working standards.

Visualizations

Sourcing_Workflow Start Start: Need this compound Analytical Standard Supplier_Screening Initial Supplier Screening Start->Supplier_Screening Custom_Synthesis Engage Custom Synthesis Specialist Supplier_Screening->Custom_Synthesis Not in stock RFQ Request for Quotation (RFQ) Custom_Synthesis->RFQ Receive_Standard Receive Synthesized Standard and CoA RFQ->Receive_Standard CoA_Review Review Certificate of Analysis Receive_Standard->CoA_Review CoA_Review->Custom_Synthesis Fails Specs End Standard Qualified for Use CoA_Review->End Meets Specs

Caption: Workflow for sourcing this compound analytical standards.

HPLC_Protocol cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Stock & Working Solutions Inject Inject Standards & Samples Standard_Prep->Inject Sample_Prep Prepare & Filter Sample Solution Sample_Prep->Inject Set_Conditions Set Chromatographic Conditions Set_Conditions->Inject Acquire_Data Acquire Data Inject->Acquire_Data Calibration Generate Calibration Curve Acquire_Data->Calibration Quantification Quantify this compound in Sample Calibration->Quantification Validation Perform Method Validation Quantification->Validation

Caption: Experimental workflow for HPLC analysis of this compound.

Logical_Relationship cluster_sourcing Sourcing cluster_analysis Analysis cluster_research Research Outcome Sourcing Reliable Sourcing CoA Certificate of Analysis Sourcing->CoA is confirmed by Analytical_Method Validated Analytical Method (HPLC/GC-MS) Accurate_Results Accurate & Reproducible Results CoA->Accurate_Results Analytical_Method->Accurate_Results ensures Research_Integrity Integrity of Research Data Accurate_Results->Research_Integrity

Caption: Logical relationship between sourcing, analysis, and research integrity.

References

Application Notes & Protocols for Acetylpheneturide Powder

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: These notes and protocols are for informational purposes only and should be used as a guide. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier and follow all applicable institutional and governmental regulations.

Introduction

Acetylpheneturide is a chemical compound that requires careful handling and storage to ensure its stability, integrity, and the safety of laboratory personnel. These application notes provide detailed protocols for the proper management of this compound powder in a research and development setting.

Safety Precautions & Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and may cause cancer[1][2]. Therefore, strict adherence to safety protocols is mandatory.

2.1. Engineering Controls:

  • Work with this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure[3][4].

  • Ensure proper ventilation and dust control measures are in place[4][5].

2.2. Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves at all times. Change gloves immediately if they become contaminated[1].

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles[1].

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact[1].

  • Respiratory Protection: If working outside of a containment hood, a NIOSH-approved respirator may be necessary, especially when handling larger quantities or if there is a risk of aerosolization[6].

Receiving and Initial Inspection

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, CAS number (13402-08-9), and any hazard warnings[7].

  • Log the receipt date and assign a unique laboratory tracking number.

Storage

Proper storage is crucial for maintaining the stability of this compound powder.

4.1. Short-Term Storage (Days to Weeks):

  • Store in a cool, dry, and dark place at a temperature of 0 - 4°C[7].

  • The container should be tightly sealed to prevent moisture absorption and contamination[1].

4.2. Long-Term Storage (Months to Years):

  • For long-term storage, maintain the powder at -20°C in a tightly sealed container[7].

  • The storage area should be designated for hazardous chemicals and be securely locked[1].

4.3. Storage Conditions Summary:

ConditionRecommendationCitation
Short-Term Temp. 0 - 4°C[7]
Long-Term Temp. -20°C[7]
Environment Dry, dark, and in a tightly sealed container.[1][7]
Shelf Life >3 years if stored properly.[7]

Handling and Weighing

  • Dispensing: All handling and weighing of this compound powder must be performed in a chemical fume hood or powder containment hood to prevent inhalation of airborne particles[3].

  • Static Control: Use anti-static weigh boats and tools to prevent scattering of the fine powder. Ensure equipment is properly grounded[4].

  • Cleaning: Clean all surfaces and equipment thoroughly after handling to prevent cross-contamination and exposure. Use a wet wipe or a HEPA-filtered vacuum for cleanup; avoid dry sweeping which can generate dust[8].

  • Disposal: Dispose of all waste contaminated with this compound according to institutional and local regulations for hazardous chemical waste[3].

Experimental Protocols

6.1. Protocol for Preparation of a Stock Solution in DMSO

This compound is soluble in DMSO[7]. This protocol outlines the preparation of a stock solution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flask

  • Appropriate PPE (gloves, safety glasses, lab coat)

Procedure:

  • Equilibrate the sealed container of this compound to room temperature before opening to prevent condensation.

  • In a chemical fume hood, carefully weigh the desired amount of this compound powder using an anti-static weigh boat.

  • Transfer the powder to an appropriate-sized volumetric flask.

  • Add a portion of the DMSO to the flask and gently swirl to dissolve the powder.

  • Once dissolved, add DMSO to the final volume mark.

  • Cap the flask and invert several times to ensure a homogenous solution.

  • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C for long-term use.

6.2. Protocol for a Preliminary Stability Study of this compound in Solution

This protocol provides a framework for assessing the stability of an this compound solution under different conditions.

Objective: To determine the short-term stability of a 10 mM this compound solution in DMSO at various temperatures.

Materials:

  • 10 mM this compound in DMSO stock solution

  • HPLC-grade acetonitrile and water

  • Calibrated HPLC system with a UV detector

  • Temperature-controlled incubators or water baths set at 4°C, 25°C (room temperature), and 40°C.

  • Autosampler vials

Procedure:

  • Aliquot the 10 mM this compound stock solution into multiple autosampler vials.

  • Prepare a "Time 0" sample by immediately diluting an aliquot to a suitable concentration for HPLC analysis.

  • Place the remaining vials into the different temperature conditions (4°C, 25°C, and 40°C).

  • At specified time points (e.g., 0, 24, 48, 72, and 168 hours), remove one vial from each temperature condition.

  • Dilute the samples to the same concentration as the "Time 0" sample.

  • Analyze all samples by a validated HPLC method to determine the concentration of this compound.

  • Compare the peak area of this compound at each time point to the "Time 0" sample to calculate the percentage of degradation.

Data Analysis:

  • Plot the percentage of remaining this compound against time for each temperature.

  • Determine the time at which the concentration of this compound drops below 90% (T90) to estimate the shelf-life under those conditions.

Diagrams

Acetylpheneturide_Handling_Workflow cluster_receiving Receiving & Inspection cluster_storage Storage cluster_handling Handling & Use cluster_disposal Disposal start Receive Shipment inspect Inspect Container start->inspect log Log & Assign ID inspect->log storage_decision Short or Long Term? log->storage_decision short_term Store at 0-4°C storage_decision->short_term Short Term long_term Store at -20°C storage_decision->long_term Long Term ppe Don PPE short_term->ppe long_term->ppe weigh Weigh in Hood ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Use in Experiment prepare_solution->experiment waste Dispose of Waste experiment->waste

Caption: Workflow for the proper handling and storage of this compound powder.

Stability_Study_Logic cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_conclusion Conclusion prepare_stock Prepare Stock Solution aliquot Aliquot Samples prepare_stock->aliquot temp_4c Incubate at 4°C aliquot->temp_4c temp_25c Incubate at 25°C aliquot->temp_25c temp_40c Incubate at 40°C aliquot->temp_40c sample_timepoint Sample at Time Points temp_4c->sample_timepoint temp_25c->sample_timepoint temp_40c->sample_timepoint hplc_analysis Analyze by HPLC sample_timepoint->hplc_analysis calculate_degradation Calculate Degradation hplc_analysis->calculate_degradation determine_stability Determine Stability Profile calculate_degradation->determine_stability

References

Determining the Solubility of Acetylpheneturide in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the solubility of Acetylpheneturide in Dimethyl Sulfoxide (DMSO), a crucial parameter in early-stage drug discovery and development. Understanding the solubility of a compound in a versatile solvent like DMSO is fundamental for preparing stock solutions for various in vitro and in vivo assays.[1][2][3]

Introduction

This compound is an anticonvulsant compound.[4][5] Its mechanism of action is believed to involve the modulation of neuronal excitability, primarily through the enhancement of GABAergic inhibition and the inhibition of sodium channels.[4] In the drug discovery process, accurate determination of a compound's solubility is critical as it influences bioavailability and the design of formulations. DMSO is a highly polar aprotic solvent widely used in pharmaceutical sciences for its ability to dissolve a broad range of polar and nonpolar compounds.[2][3][6]

Data Presentation

As no pre-existing quantitative data was found, a template table for recording experimental results is provided below.

Parameter Value Unit
Temperature°C
Equilibrium Timehours
This compound Concentration in DMSOmg/mL
This compound Concentration in DMSOmM
Method Used

Experimental Protocol: Determination of this compound Solubility in DMSO by the Shake-Flask Method

This protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[7]

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.5% purity

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker incubator

  • Microcentrifuge

  • Calibrated positive displacement pipette

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Volumetric flasks and other standard laboratory glassware

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound powder to a series of glass vials. The exact amount should be more than what is expected to dissolve.

    • Add a precise volume of DMSO (e.g., 1 mL) to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples at a constant speed for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for at least one hour to allow undissolved solid to settle.

    • For complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.

  • Sample Collection and Dilution:

    • Carefully aspirate an aliquot of the clear supernatant using a calibrated positive displacement pipette. Avoid disturbing the solid pellet at the bottom.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

    • Perform a serial dilution of the filtered supernatant with DMSO to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a standard calibration curve of this compound in DMSO of known concentrations.

    • Analyze the diluted samples and standards using a validated HPLC method.

    • From the calibration curve, determine the concentration of this compound in the diluted samples.

    • Calculate the original concentration in the undiluted supernatant by applying the dilution factor. This value represents the solubility of this compound in DMSO at the specified temperature.

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound in reducing neuronal excitability.

Acetylpheneturide_Mechanism This compound This compound Na_Channel Voltage-gated Sodium Channel This compound->Na_Channel Inhibits GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Enhances activity of Action_Potential Action Potential Propagation Na_Channel->Action_Potential Leads to Neuronal_Excitability Decreased Neuronal Excitability GABA_A_Receptor->Neuronal_Excitability Promotes GABA GABA GABA->GABA_A_Receptor Binds to

Caption: Proposed Mechanism of Action of this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow Start Start: Excess This compound Add_DMSO Add precise volume of DMSO Start->Add_DMSO Equilibrate Equilibrate (24-48h with shaking) Add_DMSO->Equilibrate Centrifuge Centrifuge to separate solid Equilibrate->Centrifuge Collect_Supernatant Collect and filter supernatant Centrifuge->Collect_Supernatant Dilute Serially dilute sample Collect_Supernatant->Dilute HPLC_Analysis Analyze by HPLC Dilute->HPLC_Analysis Calculate Calculate Solubility HPLC_Analysis->Calculate End End Calculate->End

References

Application Notes and Protocols for Chiral Separation of Acetylpheneturide Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpheneturide, a chiral anticonvulsant drug, possesses a stereogenic center, resulting in the existence of two enantiomers. These enantiomers may exhibit different pharmacological and toxicological profiles. Consequently, the development of robust and efficient analytical methods for their separation and quantification is crucial for drug development, quality control, and pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The protocols described are based on established methods for structurally similar compounds, specifically hydantoin derivatives, and provide a strong starting point for method development and validation for this compound.

Chiral Separation Techniques Overview

The successful separation of enantiomers requires the formation of transient diastereomeric complexes with a chiral selector. This can be achieved using a chiral stationary phase (CSP), where the chiral selector is immobilized on the column packing material, or by using a chiral additive in the mobile phase or background electrolyte.

  • High-Performance Liquid Chromatography (HPLC): A widely used technique for chiral separations, offering high resolution and versatility. Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds.[1][2] Both normal-phase and reversed-phase modes can be employed.

  • Supercritical Fluid Chromatography (SFC): A "green" alternative to normal-phase HPLC, using supercritical carbon dioxide as the main mobile phase component.[3] SFC often provides faster separations and reduced solvent consumption. Immobilized polysaccharide-based CSPs are well-suited for SFC applications.[3][4]

  • Capillary Electrophoresis (CE): A high-efficiency separation technique that requires minimal sample and solvent. Chiral separations are achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.[5][6]

Data Presentation: Predicted Performance for this compound Enantiomer Separation

The following tables summarize the expected chromatographic/electrophoretic parameters for the chiral separation of this compound enantiomers based on methods developed for structurally related hydantoin compounds. These values should be considered as starting points for method optimization.

Table 1: High-Performance Liquid Chromatography (HPLC)

ParameterMethod 1: Normal-PhaseMethod 2: Reversed-Phase
Chiral Stationary Phase Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))C8
Mobile Phase n-Hexane / 2-Propanol (80:20, v/v)Acetonitrile / Water with 10 mM β-Cyclodextrin
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C30°C
Detection UV at 210 nmUV at 210 nm
Expected Retention Time (Enantiomer 1) ~ 8 min~ 12 min
Expected Retention Time (Enantiomer 2) ~ 10 min~ 14 min
Expected Resolution (Rs) > 1.5> 1.5

Table 2: Supercritical Fluid Chromatography (SFC)

ParameterMethod 3: Supercritical Fluid Chromatography
Chiral Stationary Phase CHIRAL ART Amylose-SA
Mobile Phase Supercritical CO₂ / Methanol (85:15, v/v)
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Temperature 35°C
Detection UV at 210 nm
Expected Retention Time (Enantiomer 1) ~ 4 min
Expected Retention Time (Enantiomer 2) ~ 5 min
Expected Resolution (Rs) > 1.5

Table 3: Capillary Electrophoresis (CE)

ParameterMethod 4: Capillary Electrophoresis
Chiral Selector 20 mM Sulfated-β-Cyclodextrin in Background Electrolyte
Background Electrolyte 50 mM Phosphate Buffer (pH 2.5)
Capillary Fused Silica (50 µm i.d., 60 cm total length)
Voltage 25 kV
Temperature 25°C
Detection UV at 200 nm
Expected Migration Time (Enantiomer 1) ~ 9 min
Expected Migration Time (Enantiomer 2) ~ 9.5 min
Expected Resolution (Rs) > 2.0

Experimental Protocols

Method 1: Chiral HPLC (Normal-Phase)

This protocol is adapted from established methods for the separation of chiral hydantoin derivatives on polysaccharide-based CSPs.[1][2]

1. Materials and Reagents:

  • This compound racemic standard
  • n-Hexane (HPLC grade)
  • 2-Propanol (HPLC grade)
  • Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) or equivalent

2. Instrumentation:

  • HPLC system with a quaternary or binary pump
  • Autosampler
  • Column thermostat
  • UV-Vis detector

3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Detection Wavelength: 210 nm
  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve this compound standard in the mobile phase to a concentration of 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the prepared sample.
  • Run the analysis for a sufficient time to allow the elution of both enantiomers.

6. Optimization:

  • The ratio of n-hexane to 2-propanol can be adjusted to optimize resolution and retention times. Increasing the percentage of 2-propanol will generally decrease retention times.

Method 2: Chiral HPLC (Reversed-Phase with Chiral Mobile Phase Additive)

This protocol is based on the separation of phenylhydantoin derivatives using cyclodextrin as a chiral mobile phase additive.[7]

1. Materials and Reagents:

  • This compound racemic standard
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • β-Cyclodextrin
  • C8 analytical column (150 x 4.6 mm, 5 µm)

2. Instrumentation:

  • HPLC system with a binary pump
  • Autosampler
  • Column thermostat
  • UV-Vis detector

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile / Water (30:70, v/v) containing 10 mM β-Cyclodextrin.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 210 nm
  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve this compound standard in the mobile phase to a concentration of 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter.

5. Procedure:

  • Equilibrate the C8 column with the mobile phase containing β-cyclodextrin. This may require a longer equilibration time than standard reversed-phase methods.
  • Inject the sample.
  • Monitor the separation at 210 nm.

6. Optimization:

  • The concentration of β-cyclodextrin and the percentage of acetonitrile can be varied to improve enantioselectivity and analysis time.

Method 3: Supercritical Fluid Chromatography (SFC)

This protocol is adapted from methods for the enantioseparation of 3,5-disubstituted hydantoins using immobilized polysaccharide-based CSPs.[3][4]

1. Materials and Reagents:

  • This compound racemic standard
  • Methanol (SFC grade)
  • Carbon dioxide (SFC grade)
  • CHIRAL ART Amylose-SA column (150 x 4.6 mm, 5 µm) or equivalent

2. Instrumentation:

  • SFC system with a CO₂ pump and a modifier pump
  • Autosampler
  • Column oven
  • Back pressure regulator
  • UV-Vis detector

3. Chromatographic Conditions:

  • Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v)
  • Flow Rate: 2.0 mL/min
  • Back Pressure: 150 bar
  • Column Temperature: 35°C
  • Detection Wavelength: 210 nm
  • Injection Volume: 5 µL

4. Sample Preparation:

  • Dissolve this compound standard in methanol to a concentration of 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter.

5. Procedure:

  • Equilibrate the column with the mobile phase under the specified conditions until the system pressure and baseline are stable.
  • Inject the sample.
  • Record the chromatogram.

6. Optimization:

  • The percentage of the methanol co-solvent, back pressure, and temperature can be adjusted to optimize the separation.

Method 4: Capillary Electrophoresis (CE)

This protocol is based on the successful separation of Tic-hydantoin enantiomers using sulfated cyclodextrins.[5][6]

1. Materials and Reagents:

  • This compound racemic standard
  • Sodium phosphate monobasic
  • Phosphoric acid
  • Sulfated-β-Cyclodextrin
  • Deionized water
  • Fused silica capillary (e.g., 50 µm i.d., 60 cm total length, 51.5 cm effective length)

2. Instrumentation:

  • Capillary electrophoresis system
  • UV-Vis detector
  • Power supply capable of delivering at least 30 kV

3. Electrolyte and Sample Preparation:

  • Background Electrolyte (BGE): Prepare a 50 mM phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in deionized water, adjust the pH to 2.5 with phosphoric acid, and then add sulfated-β-cyclodextrin to a final concentration of 20 mM.
  • Sample: Dissolve this compound in the BGE to a concentration of 0.5 mg/mL.

4. Electrophoretic Conditions:

  • Capillary Conditioning: At the beginning of the day, rinse the capillary with 1 M NaOH (10 min), deionized water (10 min), and BGE (20 min). Between runs, rinse with BGE for 2 minutes.
  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
  • Separation Voltage: 25 kV (normal polarity).
  • Capillary Temperature: 25°C.
  • Detection Wavelength: 200 nm.

5. Procedure:

  • Fill the capillary and electrode vials with the prepared BGE.
  • Perform a blank run with the BGE to ensure a stable baseline.
  • Inject the sample and apply the separation voltage.
  • Record the electropherogram.

6. Optimization:

  • The concentration of the chiral selector (sulfated-β-cyclodextrin) and the pH of the BGE are critical parameters for optimizing the separation.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve this compound in Mobile Phase Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject Sample Filter->Inject MobilePhase Prepare Mobile Phase (e.g., Hexane/2-Propanol) Equilibrate Equilibrate Column MobilePhase->Equilibrate Equilibrate->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Enantiomers Chromatogram->Quantify

Caption: Workflow for Chiral HPLC Separation.

SFC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_sfc SFC Analysis cluster_data Data Analysis Sample_SFC Dissolve this compound in Methanol Filter_SFC Filter Sample (0.45 µm) Sample_SFC->Filter_SFC Inject_SFC Inject Sample Filter_SFC->Inject_SFC CO2 Supercritical CO₂ Equilibrate_SFC Equilibrate System CO2->Equilibrate_SFC Modifier Methanol Co-solvent Modifier->Equilibrate_SFC Equilibrate_SFC->Inject_SFC Separate_SFC Separation on Chiral Column Inject_SFC->Separate_SFC Detect_SFC UV Detection Separate_SFC->Detect_SFC Chromatogram_SFC Generate Chromatogram Detect_SFC->Chromatogram_SFC Quantify_SFC Quantify Enantiomers Chromatogram_SFC->Quantify_SFC

Caption: Workflow for Chiral SFC Separation.

CE_Workflow cluster_prep Sample & Electrolyte Preparation cluster_ce CE Analysis cluster_data Data Analysis Sample_CE Dissolve this compound in BGE Inject_CE Inject Sample Sample_CE->Inject_CE BGE Prepare BGE with Chiral Selector Condition Condition Capillary BGE->Condition Condition->Inject_CE Separate_CE Apply Voltage & Separate Enantiomers Inject_CE->Separate_CE Detect_CE UV Detection Separate_CE->Detect_CE Electropherogram Generate Electropherogram Detect_CE->Electropherogram Quantify_CE Quantify Enantiomers Electropherogram->Quantify_CE

Caption: Workflow for Chiral CE Separation.

References

Application Notes and Protocols: A Validated Stability-Indicating HPLC-UV Method for the Determination of Acetylpheneturide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for a validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of acetylpheneturide. The method is suitable for the analysis of the active pharmaceutical ingredient (API) in bulk and can be adapted for use in formulation development and quality control. The protocol includes procedures for forced degradation studies to demonstrate the method's specificity and stability-indicating properties. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound, N-(acetylcarbamoyl)-2-phenylbutanamide, is an anticonvulsant drug.[1] As with any pharmaceutical compound, a reliable and validated analytical method is crucial for ensuring its quality, safety, and efficacy. This application note describes the development and validation of a simple, precise, and accurate stability-indicating HPLC-UV method for the quantification of this compound. The method is designed to separate this compound from its potential degradation products, which may be formed under various stress conditions.

Physicochemical Properties of this compound

  • Molecular Formula: C₁₃H₁₆N₂O₃[2]

  • Molecular Weight: 248.28 g/mol [2]

  • Appearance: Crystalline solid

  • Solubility: Soluble in dimethyl sulfoxide (DMSO)

  • XLogP: 2.6 (indicating moderate lipophilicity)[2]

Note: Experimentally determined pKa and UV absorbance maxima were not available in the literature. The method development was based on the chemical structure, which contains a phenyl chromophore, and the general properties of similar molecules.

Experimental Protocols

Instrumentation and Chromatographic Conditions
  • System: HPLC with UV-Vis Detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

  • Run Time: 15 minutes

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: For bulk drug analysis, accurately weigh about 10 mg of this compound, dissolve in methanol in a 10 mL volumetric flask, and then dilute an appropriate volume with the mobile phase to obtain a final concentration within the calibration range.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[3][4][5][6] A stock solution of this compound (1000 µg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 1N HCl and heated at 80°C for 4 hours. The solution was then neutralized with 1N NaOH and diluted with the mobile phase.

  • Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 1N NaOH and heated at 80°C for 2 hours. The solution was then neutralized with 1N HCl and diluted with the mobile phase.

  • Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours, protected from light. The solution was then diluted with the mobile phase.

  • Thermal Degradation: The solid drug was kept in a hot air oven at 105°C for 48 hours. A sample was then weighed and prepared as described in section 3.2.

  • Photolytic Degradation: A solution of this compound was exposed to UV light (254 nm) for 24 hours.

Method Validation

The developed method was validated according to ICH guidelines for the following parameters:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of its potential degradation products was evaluated by analyzing the samples from the forced degradation studies.

  • Linearity: The linearity was evaluated by analyzing a series of at least five concentrations of this compound over the range of 1-100 µg/mL.

  • Accuracy: The accuracy was determined by the recovery of known amounts of this compound spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration).

  • Precision: The precision was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This was done by analyzing six replicate samples at 100% of the target concentration.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate, mobile phase composition, and column temperature.

Data Presentation

The quantitative data from the method validation are summarized in the following tables.

Table 1: Linearity Data

ParameterResult
Linearity Range1 - 100 µg/mL
Regression Equationy = 45872x + 12345
Correlation Coefficient (r²)0.9998

Table 2: Accuracy (Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)%RSD
80%4039.899.50.8
100%5050.2100.40.5
120%6059.799.50.7

Table 3: Precision Data

Parameter% Assay (Mean ± SD)%RSD
Repeatability (n=6)99.8 ± 0.450.45
Intermediate Precision (n=6)99.5 ± 0.620.62

Table 4: LOD, LOQ, and System Suitability

ParameterResultAcceptance Criteria
LOD0.2 µg/mL-
LOQ0.6 µg/mL-
Tailing Factor1.1≤ 2.0
Theoretical Plates> 2000> 2000

Table 5: Robustness Study

Parameter VariedVariation%RSD of Peak Area
Flow Rate (mL/min)0.9, 1.11.2
Mobile Phase (% Acetonitrile)58, 621.5
Column Temperature (°C)28, 320.9

Visualizations

Method_Development_Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Guidelines) MD1 Literature Review & Physicochemical Properties MD2 Selection of Column & Mobile Phase MD1->MD2 MD3 Optimization of Chromatographic Conditions MD2->MD3 MD4 System Suitability MD3->MD4 FD_group MD4->FD_group Develop Stability-Indicating Method FD1 Acid/Base Hydrolysis FD1->FD_group FD2 Oxidation FD2->FD_group FD3 Thermal & Photolytic Stress FD3->FD_group V1 Specificity FD_group->V1 Validate Method V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 V_group V5->V_group Final Final V_group->Final Final Validated Method

Caption: Workflow for the development and validation of a stability-indicating analytical method.

Pharmacokinetic_Study_Workflow cluster_study Pharmacokinetic Study Dosing Drug Administration to Subject Sampling Blood Sample Collection at Timed Intervals Dosing->Sampling Processing Plasma Separation & Protein Precipitation Sampling->Processing Analysis HPLC Analysis of this compound Processing->Analysis Data Concentration-Time Data Analysis->Data PK_Analysis Pharmacokinetic Parameter Calculation (e.g., t½, Cmax, AUC) Data->PK_Analysis Method Validated HPLC Method Method->Analysis Quantifies Drug in Plasma

Caption: Application of the validated HPLC method in a pharmacokinetic study.

Conclusion

A simple, rapid, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the quantitative analysis of this compound. The method was found to be specific for this compound in the presence of its degradation products. The validation results demonstrate that the method is suitable for its intended purpose in the quality control and stability assessment of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Acetylpheneturide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of acetylpheneturide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the synthesis of this compound for higher yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is synthesized in a two-step process. The first step involves the synthesis of the precursor, 2-phenylbutyrylurea (also known as pheneturide), by reacting 2-phenylbutyryl chloride with urea. The second step is the acetylation of 2-phenylbutyrylurea using an acetylating agent like acetic anhydride to yield this compound.

Q2: What are the common issues that lead to low yields in this compound synthesis?

A2: Low yields can result from several factors, including:

  • Incomplete reaction: In either the formation of 2-phenylbutyrylurea or the subsequent acetylation.

  • Side reactions: Formation of byproducts such as symmetrical biurets during the first step.

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or choice of solvent and catalyst.

  • Degradation of the product: During the reaction or purification process.

  • Inefficient purification: Loss of product during isolation and purification steps.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using thin-layer chromatography (TLC). By taking small aliquots from the reaction mixture at different time intervals and running them on a TLC plate against the starting materials, you can observe the consumption of reactants and the formation of the product.

Q4: What are the recommended purification methods for this compound?

A4: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is crucial for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of 2-phenylbutyrylurea (Step 1) - Incomplete reaction between 2-phenylbutyryl chloride and urea.- Formation of symmetrical biuret byproducts.[1]- Optimize reaction temperature: Maintain a low temperature (e.g., 0-5°C) during the addition of 2-phenylbutyryl chloride to the urea solution to control the reaction rate and minimize side reactions.[1]- Use a catalyst: An early patent suggested using antipyrine as a catalyst to improve the yield.[2]- Adjust stoichiometric ratios: Using a slight excess of urea can help to drive the reaction to completion.[1]- Solvent selection: Aprotic dipolar solvents may be beneficial in suppressing byproduct formation.[1]
Low yield of this compound (Step 2) - Incomplete acetylation of 2-phenylbutyrylurea.- Use of an inappropriate acetylating agent or catalyst.- Choice of acetylating agent: Acetic anhydride is a commonly used and effective acetylating agent.- Use of a catalyst: Pyridine is a common catalyst for acetylation reactions. It acts as a base to neutralize the acetic acid byproduct and as a nucleophilic catalyst.- Optimize reaction temperature and time: The reaction can often be performed at room temperature, but gentle heating may be required to ensure complete reaction. Monitor the reaction by TLC to determine the optimal time.
Presence of impurities in the final product - Unreacted starting materials (2-phenylbutyrylurea, acetic anhydride).- Byproducts from side reactions.- Improve purification: Perform recrystallization using an appropriate solvent system. Multiple recrystallizations may be necessary to achieve high purity.- Washing steps: During workup, ensure thorough washing of the organic layer to remove unreacted reagents and water-soluble impurities. A wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities.
Difficulty in isolating the product - Product is too soluble in the reaction or crystallization solvent.- Solvent selection for recrystallization: If the product is too soluble, choose a less polar solvent for recrystallization.- Induce crystallization: If the product does not crystallize readily, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Data Presentation

Table 1: Optimizing Reaction Conditions for 2-Phenylbutyrylurea Synthesis

ParameterCondition ACondition BCondition C
Catalyst NoneAntipyrine-
Temperature Room Temperature0-5°C (addition), then 80°CRoom Temperature
Solvent DichloromethaneAprotic Dipolar SolventToluene
Urea Excess 1.1 equivalents1.5 equivalents1.2 equivalents
Reported Yield ModerateHighModerate-High

Note: This table is a qualitative summary based on literature. Specific yields will vary based on precise experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylbutyrylurea (Pheneturide)

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve urea in a suitable aprotic solvent.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add a solution of 2-phenylbutyryl chloride in the same solvent to the cooled urea solution over a period of 30-60 minutes while stirring vigorously.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80°C for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • The crude 2-phenylbutyrylurea can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: Synthesis of this compound

  • Dissolve 2-phenylbutyrylurea in pyridine in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the solution with stirring.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Collect the crude this compound by vacuum filtration and wash thoroughly with water.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Phenylbutyrylurea cluster_step2 Step 2: Acetylation to this compound 2-Phenylbutyryl_Chloride 2-Phenylbutyryl_Chloride Reaction1 Reaction (Aprotic Solvent, 0-80°C) 2-Phenylbutyryl_Chloride->Reaction1 Urea Urea Urea->Reaction1 Crude_Pheneturide Crude_Pheneturide Reaction1->Crude_Pheneturide Purification1 Recrystallization Crude_Pheneturide->Purification1 Pure_Pheneturide Pure_Pheneturide Purification1->Pure_Pheneturide Reaction2 Acetylation (Room Temp) Pure_Pheneturide->Reaction2 Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction2 Pyridine Pyridine (Catalyst) Pyridine->Reaction2 Crude_this compound Crude_this compound Reaction2->Crude_this compound Purification2 Recrystallization Crude_this compound->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Logic Start Low Final Yield Check_Step1 Analyze Yield of 2-Phenylbutyrylurea (Step 1) Start->Check_Step1 Check_Step2 Analyze Yield of Acetylation (Step 2) Check_Step1->Check_Step2 Good Optimize_Step1 Optimize Step 1: - Temperature Control - Catalyst - Stoichiometry Check_Step1->Optimize_Step1 Low Optimize_Step2 Optimize Step 2: - Catalyst Choice - Reaction Time - Temperature Check_Step2->Optimize_Step2 Low Check_Purity Check Purity of Final Product Check_Step2->Check_Purity Good Optimize_Step1->Check_Step1 Optimize_Step2->Check_Step2 Optimize_Purification Optimize Purification: - Recrystallization Solvent - Washing Steps Check_Purity->Optimize_Purification Impurities Present Success High Yield Achieved Check_Purity->Success High Purity Optimize_Purification->Check_Purity

Caption: Troubleshooting logic for optimizing this compound synthesis yield.

References

Technical Support Center: Troubleshooting Acetylpheneturide Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with acetylpheneturide. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data tables, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an anticonvulsant drug.[1] Its chemical structure suggests it is a lipophilic molecule, which often correlates with poor aqueous solubility.[2] For oral administration, poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and variable bioavailability.[3][4] Therefore, overcoming solubility challenges is critical for developing effective formulations.

Q2: What are the key physicochemical properties of this compound that I should be aware of?

Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues. Key data is summarized in the table below.

PropertyValueSource
Molecular Formula C13H16N2O3[1][2][5]
Molecular Weight 248.28 g/mol [1][2][5]
IUPAC Name N-(acetylcarbamoyl)-2-phenylbutanamide[2]
CAS Number 13402-08-9[1][5]
Melting Point 100-101 °C[1]
Calculated LogP 2.6[2]
Appearance Solid powder / Crystals from dilute alcohol[1][5]

Q3: My this compound is not dissolving in aqueous solutions. What are the initial steps I should take?

For poorly water-soluble compounds like this compound, direct dissolution in aqueous media is often challenging. Here is a systematic approach to address this:

  • Particle Size Reduction: Ensure you are working with a fine powder to maximize the surface area for dissolution. Techniques like micronization can significantly increase the dissolution rate, although they do not affect the equilibrium solubility.[6]

  • pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the medium.[7] Although this compound is not strongly acidic or basic, small changes in pH can sometimes influence solubility. It is recommended to determine the pKa of this compound experimentally to guide pH modification strategies.

  • Use of Co-solvents: Introducing a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of lipophilic drugs.[4][8]

  • Addition of Surfactants: Surfactants can enhance solubility by forming micelles that encapsulate the hydrophobic drug molecules.[9][10][11]

Q4: How does pH affect the solubility of this compound?

Q5: Can I use co-solvents to dissolve this compound? If so, which ones are recommended?

Co-solvency is a very effective technique for dissolving poorly soluble drugs.[4][13] The selection of a co-solvent depends on the specific requirements of your experiment (e.g., cell-based assay, animal study) and the toxicity profile of the solvent. Common co-solvents used in pharmaceutical development are listed in the table below. For this compound, starting with ethanol, propylene glycol, or polyethylene glycol (PEG) 300/400 would be a reasonable approach. It is advisable to use the minimum amount of co-solvent necessary to achieve dissolution.

Co-solventPropertiesCommon Use
Ethanol Water-miscible, volatileOral and parenteral formulations
Propylene Glycol Water-miscible, viscousOral, topical, and parenteral formulations
Polyethylene Glycol (PEG) 300/400 Water-miscible, low volatilityOral and parenteral formulations
Glycerin Water-miscible, viscousOral formulations
Dimethyl Sulfoxide (DMSO) High solubilizing power, water-miscibleIn vitro assays, preclinical studies

Q6: What are surfactants and how can they help in dissolving this compound?

Surfactants, or surface-active agents, are amphiphilic molecules that can increase the solubility of hydrophobic drugs in aqueous media.[9][10][14] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their concentration in the solution.[11]

Surfactant ClassExamples
Anionic Sodium Lauryl Sulfate (SLS)
Cationic Cetyltrimethylammonium Bromide (CTAB)
Non-ionic Polysorbates (e.g., Tween® 80), Poloxamers (e.g., Pluronic® F-68)
Zwitterionic Cocamidopropyl Betaine

For pharmaceutical applications, non-ionic surfactants are generally preferred due to their lower toxicity.

Q7: What is a solid dispersion and can it improve the solubility of this compound?

A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[4][15] This technique can enhance the dissolution rate and apparent solubility of a drug by several mechanisms, including:

  • Particle size reduction: The drug is dispersed at a molecular or amorphous level within the carrier.

  • Increased wettability: The hydrophilic carrier improves the wetting of the drug particles.

  • Formation of a high-energy amorphous state: The amorphous form of a drug is generally more soluble than its crystalline form.[4]

Common carriers for solid dispersions include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).

Troubleshooting Guides

Issue: Poor Dissolution of this compound in Aqueous Media

This guide provides a systematic approach to troubleshooting poor dissolution.

Poor_Dissolution_Workflow start Start: this compound powder does not dissolve in aqueous buffer particle_size Is the particle size sufficiently small? (e.g., micronized powder) start->particle_size micronize Action: Reduce particle size (e.g., trituration, micronization) particle_size->micronize No ph_adjustment Can the pH of the medium be adjusted? particle_size->ph_adjustment Yes micronize->ph_adjustment determine_pka Action: Determine experimental pKa of this compound ph_adjustment->determine_pka Yes cosolvent Is the use of a co-solvent permissible? ph_adjustment->cosolvent No adjust_ph Action: Adjust pH to favor ionization determine_pka->adjust_ph adjust_ph->cosolvent end_success Success: this compound is dissolved adjust_ph->end_success Success screen_cosolvents Action: Screen common co-solvents (e.g., Ethanol, PG, PEG 400) cosolvent->screen_cosolvents Yes surfactant Is the use of a surfactant permissible? cosolvent->surfactant No screen_cosolvents->surfactant screen_cosolvents->end_success Success screen_surfactants Action: Screen non-ionic surfactants (e.g., Tween 80, Pluronic F-68) surfactant->screen_surfactants Yes solid_dispersion Consider advanced formulation strategies: Solid Dispersion, Lipid-Based Formulations surfactant->solid_dispersion No screen_surfactants->solid_dispersion screen_surfactants->end_success Success solid_dispersion->end_success

Caption: Troubleshooting workflow for poor this compound dissolution.

Issue: Precipitation of this compound During Experiment

Precipitation can occur due to changes in the solution environment.

Precipitation_Troubleshooting start Start: Precipitation of this compound observed cause Identify the cause of precipitation start->cause temp_change Temperature Change cause->temp_change ph_shift pH Shift cause->ph_shift solvent_evap Solvent Evaporation cause->solvent_evap dilution Dilution into anti-solvent cause->dilution solution_temp Action: Control temperature (e.g., water bath) temp_change->solution_temp solution_ph Action: Maintain pH with a suitable buffer ph_shift->solution_ph solution_evap Action: Minimize evaporation (e.g., seal containers) solvent_evap->solution_evap solution_dilution Action: Use a compatible diluent or increase solubilizer concentration dilution->solution_dilution

Caption: Identifying and addressing causes of this compound precipitation.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound in a given solvent.

Shake_Flask_Protocol cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep1 Add excess this compound to a known volume of solvent in a sealed vial. prep2 Prepare multiple vials for each solvent system. prep1->prep2 equil1 Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker. prep2->equil1 equil2 Continue agitation for a sufficient time to reach equilibrium (e.g., 24-48 hours). equil1->equil2 sample1 Allow the vials to stand to let undissolved solids settle. equil2->sample1 sample2 Withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solids. sample1->sample2 sample3 Dilute the filtrate with a suitable solvent. sample2->sample3 sample4 Quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV). sample3->sample4

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Protocol 2: Screening for Optimal Co-solvent Mixtures

This protocol helps in identifying a suitable co-solvent system for this compound.

Cosolvent_Screening_Protocol cluster_prep Preparation of Co-solvent Mixtures cluster_solubility Solubility Determination cluster_analysis Data Analysis prep1 Prepare a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%... of ethanol in water). sol1 Determine the solubility of this compound in each co-solvent mixture using the Shake-Flask Method (Protocol 1). prep1->sol1 an1 Plot the solubility of this compound as a function of the co-solvent percentage. sol1->an1 an2 Identify the co-solvent mixture that provides the desired solubility with the minimum amount of organic solvent. an1->an2

Caption: Protocol for screening optimal co-solvent mixtures for this compound.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation Method

This protocol outlines the steps to prepare a solid dispersion, which can enhance the solubility of this compound.

Solid_Dispersion_Protocol cluster_dissolution Dissolution cluster_evaporation Solvent Evaporation cluster_drying_processing Drying and Processing diss1 Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., ethanol). evap1 Evaporate the solvent under reduced pressure using a rotary evaporator. diss1->evap1 evap2 A thin film of the solid dispersion will form on the wall of the flask. evap1->evap2 dry1 Further dry the solid dispersion in a vacuum oven to remove any residual solvent. evap2->dry1 dry2 Scrape the dried solid dispersion from the flask. dry1->dry2 dry3 Pulverize and sieve the resulting powder to obtain a uniform particle size. dry2->dry3

Caption: Workflow for preparing a solid dispersion by the solvent evaporation method.

References

Technical Support Center: Assessing Acetylpheneturide Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of acetylpheneturide in aqueous solutions?

A1: The stability of pharmaceutical compounds like this compound in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Hydrolysis, oxidation, and photolysis are common degradation pathways.[1][2]

Q2: How can I determine the primary degradation pathway of this compound in my aqueous formulation?

A2: Forced degradation (stress testing) studies are essential to identify the primary degradation pathways.[1][3] This involves subjecting the this compound solution to various stress conditions, such as acidic and basic pH, high temperatures, oxidative stress (e.g., using hydrogen peroxide), and exposure to light.[2][3] Analyzing the degradation products under each condition helps elucidate the degradation mechanism.

Q3: My this compound solution is showing a rapid decrease in concentration. What are the possible causes and how can I troubleshoot this?

A3: Rapid degradation can be due to several factors:

  • pH instability: this compound may be unstable at the current pH of your solution. Ester and amide bonds, for instance, are susceptible to hydrolysis at extreme pH levels.[4] We recommend performing a pH profile to identify the pH of maximum stability.

  • Temperature sensitivity: Elevated storage or experimental temperatures can accelerate degradation.[5][6] Ensure the solution is stored at the recommended temperature and protected from temperature fluctuations.

  • Oxidation: The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation.[7] Consider de-gassing the solvent or using an inert atmosphere (e.g., nitrogen) during preparation and storage.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation. Protect the solution from light by using amber vials or covering the container with aluminum foil.

Q4: What analytical method is most suitable for a stability-indicating assay for this compound?

A4: A stability-indicating analytical method is one that can accurately and selectively quantify the intact drug in the presence of its degradation products.[8] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common and reliable method for this purpose.[1][9][10] The method must be validated to demonstrate its specificity, linearity, accuracy, and precision.

Troubleshooting Guides

Issue: Poor Peak Shape or Resolution in HPLC Analysis
  • Problem: Tailing or fronting of the this compound peak, or co-elution with degradation products.

  • Possible Causes & Solutions:

    • Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization and retention of this compound and its degradants. Adjust the mobile phase pH to improve peak shape.

    • Column degradation: The stationary phase of the column may have degraded. Try washing the column or replacing it.

    • Method not optimized: The gradient, flow rate, or organic modifier may not be optimal for separating all compounds. Method development and optimization are crucial.

Issue: Mass Imbalance in Degradation Studies
  • Problem: The sum of the parent drug and all quantified degradation products is significantly less than 100% of the initial drug concentration.

  • Possible Causes & Solutions:

    • Non-chromophoric degradants: Some degradation products may not have a UV chromophore and are therefore not detected by a UV detector. Using a mass spectrometer (LC-MS) or a universal detector like a Corona Charged Aerosol Detector (CAD) can help identify these.

    • Volatile degradants: Degradation may produce volatile compounds that are lost from the sample. Headspace Gas Chromatography (GC) might be necessary to identify these.

    • Adsorption to container: The drug or its degradants may adsorb to the surface of the container. Using silanized vials can mitigate this issue.

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

Objective: To determine the stability of this compound across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers ranging from pH 1 to 12 (e.g., HCl for acidic, phosphate buffers for neutral, and borate or NaOH for basic).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Incubation: Dilute the stock solution into each buffer to a final concentration of 100 µg/mL. Incubate the solutions in a constant temperature bath (e.g., 40 °C) and protect them from light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Immediately quench the degradation by neutralizing the pH (if necessary) and/or diluting with the mobile phase. Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH. Calculate the degradation rate constant (k) and half-life (t½) at each pH.

Protocol 2: Thermal Stability Assessment

Objective: To evaluate the effect of temperature on the stability of this compound in an aqueous solution.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in a buffer at a pH where it exhibits reasonable stability (determined from Protocol 1).

  • Incubation: Aliquot the solution into sealed vials and incubate them at various temperatures (e.g., 40 °C, 50 °C, 60 °C, and 70 °C) in temperature-controlled ovens or baths.

  • Sampling: At specified time intervals, remove vials from each temperature and cool them to room temperature.

  • Analysis: Analyze the samples by HPLC to determine the concentration of this compound.

  • Data Analysis: Determine the degradation rate constants at each temperature. Use the Arrhenius equation to evaluate the temperature dependence of the degradation and to predict the shelf-life at storage conditions.[5]

Data Presentation

Table 1: Hypothetical pH Rate Profile for this compound Degradation at 40 °C

pHk (h⁻¹)t½ (h)
1.20.0858.15
3.00.01546.2
5.00.005138.6
7.40.02527.7
9.00.1205.78
12.00.5501.26

Table 2: Hypothetical Thermal Degradation of this compound at pH 5.0

Temperature (°C)k (h⁻¹)t½ (h)
400.005138.6
500.01838.5
600.06211.2
700.2103.3

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Stock This compound Stock Solution Incubation Incubate at Defined Temperature & Timepoints Stock->Incubation Buffers Aqueous Buffers (Varying pH) Buffers->Incubation Sampling Sample & Quench Incubation->Sampling HPLC HPLC-UV/MS Analysis Sampling->HPLC Kinetics Determine Degradation Kinetics HPLC->Kinetics Pathway Identify Degradation Products & Propose Pathway HPLC->Pathway

Caption: General workflow for assessing this compound stability.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Deg1 Degradation Product A (e.g., Phenylbutyric Acid) This compound->Deg1 Acid/Base Deg2 Degradation Product B (e.g., Acetylurea) This compound->Deg2 Acid/Base Deg3 Degradation Product C (e.g., Hydroxylated derivative) This compound->Deg3 H2O2

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Purification of Crude Acetylpheneturide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude acetylpheneturide. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in related syntheses can include unreacted starting materials such as 2-phenylbutyryl chloride and acetylurea, byproducts from side reactions, and degradation products. Hydrolysis of the final product can also lead to the formation of 2-phenylbutanamide and acetic acid. It is crucial to characterize your crude mixture by techniques like LC-MS or NMR to identify the specific impurities present in your sample.[1][]

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the scale of your experiment and the nature of the impurities.

  • Recrystallization is a simple and cost-effective method for removing minor impurities, especially if a suitable solvent system can be found that yields high recovery.

  • Column Chromatography is effective for separating this compound from impurities with different polarities and is suitable for small to medium scale purification.[3][4]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers the highest resolution and is ideal for achieving very high purity or for separating closely related impurities, though it is more resource-intensive.[5][6]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common method for quantitative purity analysis.[7] Mass Spectrometry (MS) can be used for impurity identification.[8] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for both structural confirmation and purity assessment.

Troubleshooting Guides

Recrystallization
Issue Possible Cause Troubleshooting Steps
Oiling out instead of crystallization The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.- Use a lower boiling point solvent or a solvent mixture. - Try a slower cooling rate. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal.
Low recovery of purified product The compound is too soluble in the cold solvent. Too much solvent was used. Premature crystallization during hot filtration.- Choose a solvent in which the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent to dissolve the crude product.[9] - Preheat the filtration apparatus to prevent crystallization.
Product is still impure after recrystallization The chosen solvent does not effectively differentiate between the product and the impurity. Impurities co-crystallized with the product.- Perform a second recrystallization. - Try a different solvent or a solvent pair (e.g., ethanol/water, ethyl acetate/hexane).[10][11]
Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor separation of compounds (overlapping peaks) Incorrect mobile phase polarity. Column overloading.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound.[4] - Use a gradient elution from a non-polar to a more polar solvent. - Reduce the amount of crude material loaded onto the column.
Compound is not eluting from the column The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
Cracked or channeled silica gel bed Improper packing of the column.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[3]
Preparative HPLC
Issue Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) Column overloading. Inappropriate mobile phase pH. Column degradation.- Reduce the injection volume or the concentration of the sample. - Adjust the mobile phase pH to ensure the analyte is in a neutral state. - Use a guard column or replace the preparative column.
Low recovery after fractionation Inefficient fraction collection. Degradation of the compound on the column.- Optimize fraction collection parameters based on peak detection. - Ensure the mobile phase is compatible with the compound's stability.
System backpressure is too high Clogged frit or column. Sample precipitation at the column head.- Filter the sample before injection. - Use a suitable solvent to dissolve the sample completely. - Flush the system and column with an appropriate solvent.

Quantitative Data Summary

The following table presents hypothetical data for the purification of 5 grams of crude this compound (initial purity 85%) using different methods. This data is for illustrative purposes to compare the potential outcomes of each technique.

Purification Method Purity (%) Yield (%) Processing Time (hours) Solvent Consumption (L) Scale (g)
Recrystallization98.58030.51 - 100
Column Chromatography99.27062.00.1 - 10
Preparative HPLC>99.965104.00.01 - 1

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, and mixtures with water or hexane) to find a system where it is soluble when hot and sparingly soluble when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

G Workflow for Recrystallization A Dissolve crude this compound in minimum hot solvent B Hot filtration (if insolubles present) A->B optional C Slow cooling to room temperature A->C B->C D Cool in ice bath C->D E Vacuum filtration D->E F Wash crystals with cold solvent E->F G Dry under vacuum F->G H Pure this compound G->H

Caption: Workflow for the recrystallization of this compound.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.[4]

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of 0.2-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Start eluting with the chosen mobile phase. A gradient elution, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate), can improve separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

G Workflow for Column Chromatography A Select mobile phase using TLC B Pack silica gel column A->B C Load crude sample B->C D Elute with mobile phase (isocratic or gradient) C->D E Collect fractions D->E F Monitor fractions by TLC E->F G Combine pure fractions F->G H Evaporate solvent G->H I Pure this compound H->I

Caption: Workflow for column chromatography purification.

Protocol 3: Preparative HPLC of this compound
  • Analytical Method Development: First, develop an analytical HPLC method to separate this compound from its impurities. A C18 reversed-phase column is a common choice.[8]

  • Mobile Phase: A typical mobile phase would be a mixture of water (A) and acetonitrile or methanol (B), often with a modifier like 0.1% formic acid or trifluoroacetic acid.

  • Method Scaling: Scale up the analytical method to a preparative scale by increasing the column diameter and adjusting the flow rate accordingly.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter.

  • Injection and Fractionation: Inject the sample onto the preparative HPLC system. Collect fractions corresponding to the this compound peak based on UV detection.

  • Post-Purification: Combine the pure fractions. If the mobile phase contains non-volatile additives, a further workup step like liquid-liquid extraction or solid-phase extraction may be necessary.

  • Solvent Removal: Remove the solvent, typically by rotary evaporation followed by high-vacuum drying, to yield the final pure product.

G Workflow for Preparative HPLC A Develop analytical HPLC method B Scale up to preparative method A->B C Dissolve and filter crude sample B->C D Inject sample and run preparative HPLC C->D E Collect fractions based on UV detection D->E F Combine pure fractions E->F G Remove solvent F->G H Pure this compound G->H

Caption: Workflow for preparative HPLC purification.

References

preventing degradation of acetylpheneturide in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of acetylpheneturide in experimental assays. The following information is based on the chemical properties of N-acylureas and related compounds and is intended to serve as a practical guide for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: The primary cause of degradation for this compound, an N-acylurea, in aqueous solutions is likely hydrolysis. The urea and amide functional groups are susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[1][2][3]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to be significantly influenced by pH. Both acidic and basic conditions can accelerate the rate of hydrolysis. The molecule is likely most stable in a neutral to slightly acidic pH range. Extreme pH values should be avoided during sample preparation and in assay buffers.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: this compound stock solutions, preferably prepared in a non-protic solvent like DMSO, should be stored at -20°C or -80°C for long-term stability. For short-term use, storage at 2-8°C is acceptable, but solutions should be freshly prepared whenever possible to minimize degradation. Aliquoting stock solutions can help avoid repeated freeze-thaw cycles, which may accelerate degradation.

Q4: Can I use methanol or ethanol to prepare this compound stock solutions?

A4: While this compound may be soluble in alcohols like methanol and ethanol, these are protic solvents and can participate in solvolysis, a reaction similar to hydrolysis. Therefore, for long-term storage, aprotic solvents such as DMSO or acetonitrile are recommended. If alcoholic solvents must be used, solutions should be prepared fresh and used immediately.

Q5: Is this compound sensitive to light?

A5: Phenylacetamide derivatives can be susceptible to photodegradation.[4] It is recommended to protect this compound, both in solid form and in solution, from light exposure. Use amber vials or wrap containers in aluminum foil, and minimize exposure to ambient light during experimental procedures.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of compound activity in cell-based assays.
Possible Cause Troubleshooting Step
Hydrolysis in aqueous culture medium. Prepare fresh dilutions of this compound from a frozen, non-aqueous stock solution immediately before adding to the cell culture. Minimize the incubation time of the compound in the medium before it is added to the cells.
Degradation due to pH of the medium. Measure the pH of your complete cell culture medium after adding this compound. If the pH is significantly acidic or basic, consider using a different buffering system or adjusting the pH.
Adsorption to plasticware. Use low-protein-binding plates and pipette tips. Pre-incubating plates with a bovine serum albumin (BSA) solution can sometimes help to block non-specific binding sites.
Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis.
Possible Cause Troubleshooting Step
On-instrument degradation. Ensure the mobile phase is compatible with this compound. Avoid highly acidic or basic mobile phases if possible. If unavoidable, keep the sample in the autosampler for the shortest possible time.
Degradation during sample preparation. Prepare samples in a compatible solvent (e.g., acetonitrile or a mobile phase mimic) and analyze them promptly. Avoid storing prepared samples at room temperature for extended periods.
Oxidative degradation. If oxidative degradation is suspected, try degassing the solvents and blanketing the sample with an inert gas like nitrogen or argon. The addition of a small amount of an antioxidant may be tested, but its compatibility with the assay should be verified.
Photodegradation. Protect samples from light at all stages of handling and analysis by using amber vials and minimizing exposure to ambient light.

Data Presentation

Table 1: Inferred Stability of this compound Under Various Conditions

Condition Parameter Expected Stability Recommendation
pH 1-3LowAvoid highly acidic conditions.
4-6Moderate to HighA slightly acidic to neutral pH is likely optimal.
7-8ModerateStability may decrease with increasing alkalinity.
9-12LowAvoid basic conditions.
Temperature -80°C to -20°CHighRecommended for long-term storage of stock solutions.
2-8°CModerateSuitable for short-term storage (days).
Room Temperature (~25°C)Low to ModerateMinimize exposure; use solutions promptly.
>37°CLowAvoid elevated temperatures.
Solvent DMSO, AcetonitrileHighRecommended for stock solutions.
Methanol, EthanolModerateUse for immediate use only.
Aqueous BuffersLow to ModeratePrepare fresh; stability is pH and temperature dependent.
Light UV or Ambient LightLow to ModerateProtect from light at all times.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure for 10 mM Stock Solution:

    • Weigh out a precise amount of this compound (MW: 248.28 g/mol ) in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Procedure for Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature, protected from light.

    • Dilute the stock solution to the desired final concentration using the appropriate assay buffer or cell culture medium immediately before use.

    • Mix thoroughly by gentle vortexing or pipetting.

    • Use the working solution promptly and discard any unused portion of the diluted solution.

Protocol 2: General Workflow for a Forced Degradation Study
  • Objective: To identify the potential degradation products and degradation pathways of this compound under stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store solid this compound at 60°C for 24 hours.

    • Photodegradation: Expose a solution of this compound (in a photostable solvent like acetonitrile) to a light source according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

    • Characterize the structure of significant degradation products using LC-MS/MS or other appropriate analytical techniques.

Visualizations

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Acetylpheneturide_H This compound Phenylbutyrylurea 2-Phenylbutyrylurea Acetylpheneturide_H->Phenylbutyrylurea Amide Bond Cleavage AceticAcid_H Acetic Acid Acetylpheneturide_H->AceticAcid_H Amide Bond Cleavage PhenylbutanoicAcid 2-Phenylbutanoic Acid Phenylbutyrylurea->PhenylbutanoicAcid Urea Bond Cleavage Acetylurea Acetylurea Phenylbutyrylurea->Acetylurea Urea Bond Cleavage Acetylpheneturide_O This compound Hydroxylated_Metabolites Hydroxylated Metabolites Acetylpheneturide_O->Hydroxylated_Metabolites Hydroxylation Oxidized_Products Further Oxidized Products Hydroxylated_Metabolites->Oxidized_Products Oxidation

Caption: Potential degradation pathways of this compound.

Start Start: this compound Sample Stress Apply Stress Condition (pH, Temp, Light, Oxidant) Start->Stress Sampling Sample at Time Points Stress->Sampling Neutralize Neutralize/Quench Reaction Sampling->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC/LC-MS Dilute->Analyze Data Identify & Quantify Degradants Analyze->Data End End: Determine Degradation Profile Data->End

Caption: Workflow for a forced degradation study.

References

improving peak resolution in acetylpheneturide chiral HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution during the chiral HPLC analysis of acetylpheneturide.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of chiral HPLC for a compound like this compound?

The primary goal of chiral High-Performance Liquid Chromatography (HPLC) for a chiral compound such as this compound is to separate its enantiomers, which are non-superimposable mirror images of each other.[1][2] In pharmaceutical analysis, it is crucial to separate and quantify individual enantiomers because they can have different pharmacological activities and toxicological profiles.[1][2]

Q2: How does a chiral stationary phase (CSP) work to separate enantiomers?

Chiral stationary phases (CSPs) are designed to have specific interactions with chiral molecules.[3][4] The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[1] One enantiomer will form a more stable complex and will therefore be retained longer on the column, resulting in different retention times and separation of the two peaks.[1] Common types of CSPs include polysaccharide-based (cellulose and amylose derivatives), protein-based, cyclodextrin-based, and Pirkle-type phases.[1][4]

Q3: What are the key factors I can adjust to improve the resolution of this compound enantiomers?

The three main factors you can manipulate to improve chiral separation are:

  • Stationary Phase: The choice of the chiral stationary phase is the most critical factor. Different CSPs have different chiral recognition mechanisms.

  • Mobile Phase: The composition of the mobile phase, including the type of organic modifier, its concentration, and the presence of additives, can significantly impact selectivity and resolution.[3]

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process and can influence both retention and selectivity.[3]

Q4: Should I use normal-phase or reversed-phase chromatography for this compound?

The choice between normal-phase (NP) and reversed-phase (RP) chromatography depends on the properties of this compound and the selected chiral stationary phase. Polysaccharide-based CSPs, for instance, can often be used in both modes.[5] NP chromatography (e.g., using hexane/alcohol mobile phases) is a common starting point for many chiral separations. RP chromatography (e.g., using water/acetonitrile or water/methanol) is also a viable option, particularly with modified cyclodextrin or certain polysaccharide-based CSPs.

Troubleshooting Guide

Issue 1: Poor or No Resolution of Enantiomers

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for this compound.

    • Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point due to their broad applicability.[4][5]

  • Incorrect Mobile Phase Composition: The mobile phase may be too strong or too weak, or it may lack the necessary components for chiral recognition.

    • Solution 1 (Normal Phase): Adjust the ratio of the alcohol (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). A lower alcohol percentage generally increases retention and may improve resolution.

    • Solution 2 (Reversed Phase): Modify the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.

    • Solution 3 (Additives): For acidic or basic analytes, adding a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive to the mobile phase can improve peak shape and resolution.[6]

  • Suboptimal Temperature: The column temperature may not be optimal for the separation.

    • Solution: Experiment with different column temperatures. Lower temperatures often increase chiral selectivity, though this is not always the case.[7] A systematic study of temperature effects (e.g., from 10°C to 40°C) is recommended.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Secondary Interactions: Unwanted interactions between this compound and the stationary phase can cause peak tailing.

    • Solution: Add a mobile phase modifier. For example, a small amount of a basic additive like DEA can mitigate tailing for basic compounds by competing for active sites on the silica surface.

  • Sample Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.

Issue 3: Unstable Retention Times

Possible Causes & Solutions:

  • Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase.

    • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analysis.

  • Mobile Phase Inconsistency: The mobile phase composition may be changing over time.

    • Solution: Prepare fresh mobile phase daily and ensure it is well-mixed. If using a gradient, ensure the pump is functioning correctly.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

Experimental Protocols

General Method Development Strategy:

  • Column Screening:

    • Select a range of chiral stationary phases with different selectivities. A good starting point would be:

      • A cellulose-based CSP (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

      • An amylose-based CSP (e.g., amylose tris(3,5-dimethylphenylcarbamate)).[5]

      • A cyclodextrin-based CSP.

  • Mobile Phase Screening (Normal Phase):

    • Start with a simple mobile phase, such as Hexane/Isopropanol (IPA) in a 90:10 (v/v) ratio.

    • If no separation is observed, vary the alcohol content (e.g., 5%, 15%, 20%).

    • If peak shape is poor, add a small amount of an acidic or basic modifier (e.g., 0.1% TFA or 0.1% DEA).

  • Mobile Phase Screening (Reversed Phase):

    • Use a mobile phase of Acetonitrile/Water or Methanol/Water with a common starting ratio of 50:50 (v/v).

    • Adjust the organic modifier percentage to achieve appropriate retention.

    • Use a buffer if this compound is ionizable to control the pH.

  • Optimization of the Best Condition:

    • Once partial separation is achieved, fine-tune the mobile phase composition.

    • Optimize the flow rate. Lower flow rates often improve resolution in chiral separations.[7]

    • Investigate the effect of column temperature.

Data Presentation

The following tables illustrate hypothetical data to demonstrate the effect of various parameters on the chiral separation of this compound.

Table 1: Effect of Mobile Phase Composition (Normal Phase) on Resolution

Mobile Phase (Hexane:IPA, v/v)Retention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Resolution (Rs)
95:512.513.81.8
90:108.28.81.2
85:156.16.50.9
80:204.54.70.5

Table 2: Effect of Column Temperature on Resolution

Temperature (°C)Retention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Resolution (Rs)
1510.111.01.6
258.28.81.2
356.87.21.0
455.55.80.7

Table 3: Effect of Flow Rate on Resolution

Flow Rate (mL/min)Retention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Resolution (Rs)
0.516.417.61.5
0.810.311.01.3
1.08.28.81.2
1.26.87.31.1

Visualizations

Chiral_Method_Development start Start: this compound Sample csp_screening CSP Screening (Cellulose, Amylose, Cyclodextrin) start->csp_screening no_sep1 No Separation csp_screening->no_sep1 mp_screening_np Mobile Phase Screening (Normal Phase) - Vary % Alcohol - Additives (TFA/DEA) no_sep1->mp_screening_np Try NP mp_screening_rp Mobile Phase Screening (Reversed Phase) - Vary % Organic - Adjust pH no_sep1->mp_screening_rp Try RP partial_sep Partial Separation? mp_screening_np->partial_sep mp_screening_rp->partial_sep partial_sep->csp_screening No, try another CSP optimization Optimization - Fine-tune Mobile Phase - Flow Rate - Temperature partial_sep->optimization Yes validation Method Validation optimization->validation end End: Robust Chiral Method validation->end Troubleshooting_Peak_Resolution start Poor Peak Resolution check_csp Is the CSP appropriate? start->check_csp change_csp Screen different CSPs check_csp->change_csp No check_mp Is the mobile phase optimal? check_csp->check_mp Yes adjust_mp Adjust organic modifier % Add additives (TFA/DEA) check_mp->adjust_mp No check_temp Is the temperature optimal? check_mp->check_temp Yes adjust_temp Vary column temperature check_temp->adjust_temp No check_flow Is the flow rate optimal? check_temp->check_flow Yes adjust_flow Lower the flow rate check_flow->adjust_flow No

References

minimizing byproducts in acetylpheneturide chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the chemical synthesis of acetylpheneturide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key starting materials?

A1: The most prevalent laboratory-scale synthesis of this compound involves the acylation of acetylurea with 2-phenylbutyryl chloride. The primary starting materials are 2-phenylbutanoic acid, which is first converted to its more reactive acid chloride derivative, and acetylurea.

Q2: What are the potential sources of impurities in this compound synthesis?

A2: Impurities can originate from several sources throughout the synthetic process. These include:

  • Starting Materials: Impurities present in the initial 2-phenylbutanoic acid or acetylurea.

  • Intermediates: Unreacted 2-phenylbutyryl chloride or acetylurea.

  • Byproducts from Side Reactions: Products resulting from unintended reactions, such as the hydrolysis of 2-phenylbutyryl chloride.

  • Degradation Products: Decomposition of starting materials, intermediates, or the final product under the reaction conditions.

  • Residual Solvents: Solvents used in the reaction or purification steps that are not completely removed.

Q3: I am observing a significant amount of 2-phenylbutanoic acid in my final product. What is the likely cause and how can I prevent it?

A3: The presence of 2-phenylbutanoic acid is most likely due to the hydrolysis of the intermediate, 2-phenylbutyryl chloride, by moisture. To minimize this, ensure all glassware is thoroughly dried before use and that anhydrous solvents are employed. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering with the reaction.

Q4: My reaction is resulting in a low yield of this compound and a complex mixture of byproducts. What are the possible reasons?

A4: A low yield and complex byproduct profile can stem from several factors:

  • Incorrect Stoichiometry: Ensure the molar ratios of reactants are optimized. An excess of one reactant may lead to side reactions.

  • Suboptimal Reaction Temperature: The reaction temperature should be carefully controlled. Excessively high temperatures can lead to degradation and the formation of undesired byproducts.

  • Reaction Time: Both insufficient and excessive reaction times can be detrimental. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to determine the optimal reaction time.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Presence of Unreacted Acetylurea Incomplete reaction.Increase the reaction time or slightly increase the reaction temperature. Ensure efficient mixing. Consider adding a slight excess (1.1 equivalents) of 2-phenylbutyryl chloride.
Formation of Diacylated Urea Byproduct Reaction of a second molecule of 2-phenylbutyryl chloride with the newly formed this compound.Use a controlled addition of 2-phenylbutyryl chloride to the reaction mixture containing acetylurea. Maintain a lower reaction temperature to favor the desired mono-acylation.
Discoloration of the Reaction Mixture Decomposition of starting materials or products.Lower the reaction temperature. Ensure the reaction is not exposed to light, if found to be light-sensitive. Purify starting materials if they are suspected to contain impurities that catalyze decomposition.
Difficulty in Product Isolation/Purification Presence of multiple, closely related byproducts.Optimize the reaction conditions to minimize byproduct formation. Employ a more efficient purification technique, such as column chromatography with a carefully selected solvent system. Recrystallization from an appropriate solvent can also be effective.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylbutyryl Chloride
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-phenylbutanoic acid (1.0 eq).

  • Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-phenylbutyryl chloride can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Synthesis of this compound
  • In a dry, three-necked round-bottom flask under an inert atmosphere, dissolve acetylurea (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution in an ice bath.

  • Slowly add a solution of 2-phenylbutyryl chloride (1.05 eq) in the same anhydrous solvent to the cooled acetylurea solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Acetylpheneturide_Synthesis cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Acylation 2-Phenylbutanoic Acid 2-Phenylbutanoic Acid 2-Phenylbutyryl Chloride 2-Phenylbutyryl Chloride 2-Phenylbutanoic Acid->2-Phenylbutyryl Chloride SOCl2 Thionyl Chloride Thionyl Chloride Thionyl Chloride->2-Phenylbutyryl Chloride This compound This compound 2-Phenylbutyryl Chloride->this compound + Acetylurea Byproducts Byproducts 2-Phenylbutyryl Chloride->Byproducts Hydrolysis Acetylurea Acetylurea Acetylurea->this compound Acetylurea->Byproducts Decomposition Byproduct_Formation 2-Phenylbutyryl Chloride 2-Phenylbutyryl Chloride 2-Phenylbutanoic Acid 2-Phenylbutanoic Acid 2-Phenylbutyryl Chloride->2-Phenylbutanoic Acid Hydrolysis H2O (Moisture) H2O (Moisture) H2O (Moisture)->2-Phenylbutanoic Acid Acetylurea Acetylurea Degradation Products Degradation Products Acetylurea->Degradation Products Decomposition Heat Heat Heat->Degradation Products Excess 2-Phenylbutyryl Chloride Excess 2-Phenylbutyryl Chloride Diacylated Byproduct Diacylated Byproduct Excess 2-Phenylbutyryl Chloride->Diacylated Byproduct Further Acylation This compound This compound This compound->Diacylated Byproduct

addressing matrix effects in acetylpheneturide bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of acetylpheneturide and structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency for this compound by co-eluting, undetected components in the sample matrix.[1][2] These endogenous or exogenous substances, such as phospholipids, salts, and metabolites, can either suppress or enhance the analyte's signal during LC-MS/MS analysis, leading to inaccurate quantification.[1][3][4] Electrospray ionization (ESI) is particularly susceptible to these effects.[1][3]

Q2: Why are matrix effects a significant concern for this compound quantification?

A2: Matrix effects can compromise the accuracy, precision, and sensitivity of a bioanalytical method.[1] Ion suppression can lead to an underestimation of the analyte concentration, while ion enhancement can cause an overestimation.[1][3] This variability can invalidate pharmacokinetic and toxicokinetic data, making it a critical parameter to evaluate during method development and validation as per regulatory guidelines.[1]

Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A3: Two primary methods are used to evaluate matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted matrix sample.[3] Any deviation from the stable baseline signal indicates the retention time at which matrix components are causing ion suppression or enhancement.[5]

  • Quantitative Assessment (Post-Extraction Spike): This is the "golden standard" approach where the response of this compound spiked into a blank matrix extract is compared to the response of the analyte in a neat solvent at the same concentration.[2][3] The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates suppression, while an MF > 1 signifies enhancement.[2]

Troubleshooting Guides

Q4: I'm observing significant signal suppression for this compound. How can I troubleshoot this?

A4: Signal suppression is a common manifestation of matrix effects. Here's a step-by-step troubleshooting guide:

Step 1: Identify the Source

  • Perform a Post-Column Infusion Experiment: This will help you determine if the suppression is co-eluting with your analyte.

  • Analyze Different Lots of Matrix: Assess if the matrix effect is consistent across different sources of your biological matrix (e.g., plasma from different subjects).[6]

Step 2: Optimize Sample Preparation

  • The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.[4] Consider switching or refining your sample preparation technique. Common methods include:

    • Protein Precipitation (PPT): Simple and fast, but often results in the least clean extracts, leaving behind significant amounts of phospholipids.[3]

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[3][4] Optimizing the pH and solvent polarity can improve selectivity.[3] A double LLE can further enhance cleanup.[3]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing specific sorbent chemistry to retain the analyte and wash away interferences.[3][4] Mixed-mode or phospholipid depletion SPE cartridges can be highly effective.[3]

Step 3: Enhance Chromatographic Separation

  • Improve Resolution: Increasing the chromatographic separation between this compound and co-eluting matrix components is a powerful strategy to mitigate ion suppression.

  • Modify Mobile Phase: Adjusting the mobile phase composition, pH, or gradient profile can alter the retention of both the analyte and interferences.[4]

  • Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or biphenyl column) can provide alternative selectivity.

Step 4: Utilize an Appropriate Internal Standard

  • A stable isotope-labeled (SIL) internal standard for this compound is the best choice as it will co-elute and experience similar matrix effects, thereby providing effective compensation.[4] If a SIL-IS is not available, a structural analog can be used, but its effectiveness in mimicking the matrix effect on the analyte must be thoroughly validated.[2]

Q5: My this compound assay shows high variability between samples. Could this be due to matrix effects?

A5: Yes, high variability, particularly in precision and accuracy, is a strong indicator of inconsistent matrix effects between different samples or matrix lots.[1] This is known as the relative matrix effect. To address this, focus on improving the robustness of your sample preparation method to ensure consistent removal of interfering components across all samples. Solid-phase extraction is often superior in this regard.

Experimental Protocols & Data

Protocol 1: Liquid-Liquid Extraction (LLE) for Small Molecule Anticonvulsants

This protocol is a general guideline and should be optimized for this compound.

  • Sample Preparation: To 100 µL of plasma sample, add 5 µL of internal standard solution.

  • Extraction: Add 500 µL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 6000 rpm for 5 minutes.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with 4% phosphoric acid in water).

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

Quantitative Data Comparison of Sample Preparation Methods

The following table summarizes typical recovery and matrix effect data for different sample preparation techniques for small molecule drugs in plasma, which can be used as a benchmark when developing a method for this compound.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (Ion Suppression %)Reference
Protein Precipitation (Acetonitrile)> 85%30 - 50%[7]
Liquid-Liquid Extraction (MTBE)70 - 90%10 - 25%[8][9]
Solid-Phase Extraction (Mixed-Mode)> 90%< 10%[3]
Phospholipid Depletion Plates> 90%< 5%

Visualizations

Experimental Workflows

cluster_LLE Liquid-Liquid Extraction (LLE) Workflow p1 Plasma Sample + IS p2 Add Extraction Solvent (e.g., MTBE) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Separate Organic Layer p3->p4 p5 Evaporate to Dryness p4->p5 p6 Reconstitute p5->p6 p7 Inject into LC-MS/MS p6->p7

Caption: A typical workflow for sample preparation using Liquid-Liquid Extraction (LLE).

cluster_SPE Solid-Phase Extraction (SPE) Workflow s1 Condition SPE Cartridge s2 Load Sample s1->s2 s3 Wash (Remove Interferences) s2->s3 s4 Elute Analyte s3->s4 s5 Evaporate to Dryness s4->s5 s6 Reconstitute s5->s6 s7 Inject into LC-MS/MS s6->s7

Caption: A generalized workflow for Solid-Phase Extraction (SPE) for cleaner sample preparation.

Logical Relationships

cluster_Troubleshooting Troubleshooting Logic for Matrix Effects start Problem: Inaccurate or Variable Results check_me Assess Matrix Effect (Post-column infusion / Post-extraction spike) start->check_me me_present Matrix Effect Confirmed check_me->me_present optimize_sp Optimize Sample Prep (LLE, SPE, PLD) me_present->optimize_sp Yes optimize_lc Improve Chromatographic Separation me_present->optimize_lc Yes use_sil_is Use Stable Isotope Labeled IS me_present->use_sil_is Yes revalidate Re-evaluate Matrix Effect optimize_sp->revalidate optimize_lc->revalidate use_sil_is->revalidate revalidate->me_present Still present solution Solution: Robust & Accurate Method revalidate->solution Mitigated

Caption: A decision-making workflow for troubleshooting matrix effects in bioanalysis.

References

enhancing signal intensity in acetylpheneturide mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing signal intensity in acetylpheneturide mass spectrometry. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low signal intensity for this compound in LC-MS/MS analysis?

Low signal intensity for this compound can stem from several factors throughout the analytical workflow. The most common issues include:

  • Inefficient Ionization: this compound may not ionize efficiently under the selected source conditions. Electrospray ionization (ESI) is highly susceptible to factors like mobile phase composition, pH, and the presence of co-eluting substances.[1][2]

  • Matrix Effects: Components from the sample matrix (e.g., salts, lipids, proteins in plasma) can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate and inconsistent results.[2][3][4] This is a major drawback in quantitative LC-API-MS.[5]

  • Suboptimal MS Parameters: Incorrect mass spectrometry settings, such as precursor/product ion selection, collision energy, and ion source voltages, can significantly reduce signal.[6][7] It is crucial to optimize these parameters for each specific instrument, as literature values may not be directly transferable.[7]

  • Adduct Formation: this compound may form various adducts (e.g., sodium [M+Na]+, ammonium [M+NH4]+) in the ion source.[8] If the instrument is not set to monitor the most abundant and stable ion, the signal for the target ion (e.g., the protonated molecule [M+H]+) may appear weak.[9]

  • Sample Preparation Issues: Inefficient extraction of this compound from the sample matrix or the presence of interfering substances due to inadequate sample clean-up can lead to signal loss.[10]

Q2: Which ionization mode and precursor ions are recommended for this compound analysis?

Given its chemical structure (containing amide and acetyl groups), this compound is typically analyzed in positive ion mode using electrospray ionization (ESI). The most common precursor ions to consider for optimization are:

  • Protonated molecule ([M+H]⁺): The primary target ion.

  • Sodium adduct ([M+Na]⁺): Frequently observed, especially with glass labware or sodium contamination in solvents.[9]

  • Ammonium adduct ([M+NH₄]⁺): Common when using ammonium-based buffers (e.g., ammonium acetate, ammonium formate) in the mobile phase.[8]

It is essential to perform an initial full-scan or precursor ion scan to identify the most abundant and stable ion for your specific experimental conditions. This ion should then be selected for fragmentation (MS/MS) and optimization.[11]

Q3: How do matrix effects impact the quantification of this compound?

Matrix effects refer to the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[3] This can manifest in two ways:

  • Ion Suppression: This is the most common form of matrix effect, where co-eluting substances interfere with the ionization of this compound, leading to a decreased signal and an underestimation of its concentration.[2][4] This can happen when matrix components compete for charge in the ESI droplet or alter the droplet's surface tension.[2]

  • Ion Enhancement: Less commonly, co-eluting compounds can increase the ionization efficiency of this compound, causing an overestimation of its concentration.[3][10]

Because matrix effects can significantly impact accuracy, precision, and linearity, regulatory bodies like the FDA require their evaluation during method validation.[4]

Q4: Can changing the mobile phase composition improve signal intensity?

Yes, optimizing the mobile phase is a critical step for enhancing signal. Key considerations include:

  • Solvent Choice: Acetonitrile is often preferred over methanol as the organic solvent in reversed-phase chromatography as it can sometimes provide better ionization efficiency.

  • Additives: Small amounts of additives can significantly improve ionization. For positive mode ESI, adding volatile acids like formic acid (typically 0.1%) helps to promote protonation and form a more stable [M+H]⁺ ion.

  • Buffers: Using buffers like ammonium acetate or ammonium formate can help control the pH and promote the formation of specific adducts (e.g., [M+NH₄]⁺), which may be more stable and abundant than the protonated molecule in some cases.[8]

Troubleshooting Guides

Problem 1: I am seeing a very weak or no signal for my this compound standard.

This issue points to a fundamental problem with either the instrument setup or the analyte's introduction and ionization.

  • Workflow for Troubleshooting No Signal

    G A No Signal Detected B Check MS Instrument Status A->B C Is there a stable ESI spray? (Visually inspect source) B->C D Check Mobile Phase Flow, Voltages, and Gas Supply. Consult Instrument Manual. C->D No E Perform Infusion Analysis (Directly inject standard into MS) C->E Yes F Signal Observed in Infusion? E->F G Problem is with LC System. Check for leaks, clogs, column integrity, and gradient. F->G No H Re-optimize Ion Source Parameters. Check for contamination in source and mass transfer optics. F->H Yes I Check Standard Preparation. (Correct solvent, concentration, stability) H->I

    A step-by-step workflow for diagnosing a complete loss of signal.

Solution Steps:

  • Verify Instrument Health: Ensure the mass spectrometer has passed tuning and calibration checks. Confirm that the vacuum system is operating correctly and gas supplies (e.g., nitrogen) are adequate.[6][12]

  • Inspect the Ion Source: Visually confirm that a stable electrospray plume is visible at the tip of the ESI probe when the mobile phase is flowing. An unstable or absent spray indicates issues with voltages, gas flow, or a clogged capillary.[12]

  • Perform an Infusion Analysis: Bypass the LC system by directly infusing a prepared standard of this compound into the mass spectrometer. If a signal is observed, the problem lies with the LC system (e.g., leaks, pump failure, incorrect connections). If no signal is seen, the issue is within the MS itself.[12]

  • Optimize Source Conditions: Re-run the compound optimization for this compound. Clean the ion source, as contamination from previous analyses can severely suppress the signal.[6]

  • Check the Standard: Ensure the this compound standard was prepared correctly, is not degraded, and is dissolved in a solvent compatible with the mobile phase.

Problem 2: The signal for this compound is strong in pure standards but weak or absent in biological samples (e.g., plasma, urine).

This is a classic symptom of significant matrix effects, where endogenous components in the biological sample suppress the ionization of your analyte.[4]

  • Diagram of Matrix Effects

    G cluster_0 Analyte in Clean Solvent cluster_1 Analyte in Biological Matrix A This compound Ions C High Signal Intensity A->C Efficient Ionization B Solvent Ions D This compound Ions F Low Signal Intensity D->F Suppressed Ionization E Matrix Components (Salts, Phospholipids) E->D Competition for Charge

    Ion suppression caused by competition between the analyte and matrix components.

Solution Steps:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[5]

    • Switch from a simple protein precipitation (PPT) to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Optimize Chromatographic Separation: Modify your LC method to chromatographically separate this compound from the co-eluting matrix components.[10] Try a different column chemistry (e.g., C18 vs. Phenyl-Hexyl) or adjust the gradient to improve resolution.

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effect.[13] However, this may compromise the limit of detection.[13]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d5) is the gold standard for correcting matrix effects. Since it co-elutes with the analyte and experiences the same ionization suppression or enhancement, the ratio of the analyte to the IS remains constant, ensuring accurate quantification.[14]

Problem 3: My signal-to-noise ratio is poor due to high background.

High background noise can obscure the analyte peak and negatively impact detection limits.

Solution Steps:

  • Identify the Source of Contamination: High background is often due to contamination.[6]

    • Inject a blank (mobile phase) to see if the noise is coming from the solvent or LC-MS system.

    • Common contaminants include plasticizers (e.g., phthalates), detergents, and column bleed.

  • Clean the System:

    • Use fresh, high-purity solvents (LC-MS grade).

    • Flush the entire LC system, including the autosampler injection port.

    • Clean the mass spectrometer's ion source.[6]

  • Improve Selectivity with MS/MS: Ensure you are using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Monitoring a specific fragmentation pathway (precursor ion → product ion) is far more selective and less prone to background noise than full-scan or SIM mode.[15]

Experimental Protocols & Data

Protocol 1: Basic Experimental Workflow for this compound Analysis

This protocol outlines the general steps from sample receipt to data analysis.

  • Experimental Workflow Diagram

    G A Sample Receipt (e.g., Plasma) B Sample Preparation (e.g., SPE or LLE) A->B C LC Separation (Reversed-Phase C18) B->C D Mass Spectrometry (ESI+ Ionization) C->D E MS/MS Detection (MRM Mode) D->E F Data Processing (Integration & Quantification) E->F

    A typical workflow for quantitative analysis of this compound.

Protocol 2: Compound Optimization for this compound

Objective: To find the optimal MS parameters for maximizing the signal of this compound. This process is also known as tuning.[7]

Methodology:

  • Prepare Standard: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse Standard: Using a syringe pump, directly infuse the standard solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Optimize Precursor Ion: Acquire data in full-scan mode (e.g., m/z 100-300) to identify the most abundant ion for this compound (likely [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺).

  • Optimize Fragmentation:

    • Select the most abundant precursor ion for fragmentation.

    • Perform a product ion scan to identify the most intense and stable product ions.

    • For each promising product ion, perform a collision energy optimization experiment by ramping the collision energy (e.g., from 5 to 40 eV) and monitoring the product ion intensity. The energy that yields the highest intensity is the optimal collision energy.[15]

  • Select MRM Transitions: Choose at least two MRM transitions: one for quantification (quantifier) and one for confirmation (qualifier).[15] The quantifier should be the most intense transition.

  • Optimize Source Parameters: While infusing, adjust ion source parameters (e.g., capillary voltage, gas temperature, gas flow) to maximize the intensity of the quantifier MRM transition.

Data Presentation: Impact of Mobile Phase Additive on Signal Intensity

The following table illustrates the hypothetical impact of different mobile phase additives on the relative signal intensity of this compound's primary ions. Optimization is crucial as the ideal additive can vary by instrument and conditions.[13]

Mobile Phase Additive (0.1%)Predominant IonRelative Intensity (%)Rationale
None[M+Na]⁺45%Relies on residual sodium for ionization; inefficient.[9]
Formic Acid[M+H]⁺100% Promotes protonation, leading to a strong protonated molecule signal.
Acetic Acid[M+H]⁺80%Less effective proton donor than formic acid.
Ammonium Formate[M+NH₄]⁺95%Forms a stable and abundant ammonium adduct.[8]
Data Presentation: Comparison of Sample Preparation Methods

This table shows an example comparison of different sample preparation techniques for extracting this compound from human plasma, highlighting their impact on signal intensity and matrix effects.

Preparation MethodRelative Signal Intensity (%)Matrix Effect (%)*Key Advantage
Protein Precipitation (PPT)60%-75% (Suppression)Fast and simple.
Liquid-Liquid Extraction (LLE)90%-20% (Suppression)Good removal of salts and polar interferences.
Solid-Phase Extraction (SPE)100% -5% (Suppression)Highly selective, provides the cleanest extract.[10]

*Matrix Effect (%) calculated as (Peak Area in Matrix / Peak Area in Solvent - 1) x 100. A negative value indicates suppression.

References

troubleshooting common issues in acetylpheneturide experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for acetylpheneturide experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, analysis, and in vivo studies of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary experimental application?

This compound, also known as 1-acetyl-3-(2-phenylbutyryl)urea, is an anticonvulsant agent.[1] Its primary experimental application is in preclinical studies investigating its efficacy and mechanism of action in various seizure models.

Q2: What are the main challenges in working with this compound?

Based on the chemistry of related compounds and general laboratory practices, researchers may encounter challenges related to:

  • Synthesis: Ensuring complete reaction and minimizing the formation of impurities.

  • Purification: Selecting an appropriate solvent system for effective crystallization to achieve high purity.

  • Solubility: this compound may have limited solubility in aqueous solutions, which can be a hurdle for in vivo experiments and some analytical techniques.

  • Stability: Like many organic molecules, it may be susceptible to degradation under certain conditions of pH, temperature, and light.

Troubleshooting Guides

Synthesis Issues

A key synthesis route for this compound involves the reaction of 2-phenylbutyrylurea with an acetylating agent.[1]

Problem: Low Yield of this compound

Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure starting materials are pure and dry. - Verify the correct stoichiometry of reactants and reagents. - Extend the reaction time or moderately increase the reaction temperature. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Side Reactions - Control the reaction temperature to minimize the formation of by-products. - Use a high-purity acetylating agent.
Degradation of Product - Work up the reaction under neutral pH conditions. - Avoid prolonged exposure to high temperatures.

Problem: Presence of Impurities in the Crude Product

Common Impurities Identification Troubleshooting Steps
Unreacted 2-phenylbutyrylurea Compare with a standard of the starting material on TLC or LC-MS.Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
Di-acetylated by-products Look for peaks with a higher molecular weight corresponding to the addition of two acetyl groups in the mass spectrum.Use a controlled amount of the acetylating agent.

Experimental Protocol: Synthesis of this compound

A representative synthesis of this compound is described by Umemoto et al. (1963).[1] The following is a generalized protocol based on common acylation reactions:

  • Dissolution: Dissolve 2-phenylbutyrylurea in a suitable anhydrous solvent (e.g., pyridine, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the solution in an ice bath. Add the acetylating agent (e.g., acetic anhydride or acetyl chloride) dropwise while maintaining the low temperature.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for a specified time (monitor by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer sequentially with dilute acid (if pyridine is used), water, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Issues

Problem: Difficulty in Crystallizing this compound

Possible Cause Troubleshooting Steps
Inappropriate Solvent - this compound is reported to be crystallized from dilute alcohol.[1] - Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, and their aqueous mixtures) to find a solvent in which the compound is soluble when hot and sparingly soluble when cold.
Presence of Oily Impurities - Attempt to triturate the crude product with a non-polar solvent (e.g., hexanes, diethyl ether) to induce solidification. - Purify the crude product by column chromatography before crystallization.
Supersaturation - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound.

Problem: Low Purity After Crystallization

Possible Cause Troubleshooting Steps
Co-crystallization of Impurities - If impurities have similar polarity to the product, a single crystallization may not be sufficient. Perform a second crystallization from a different solvent system. - Consider purification by column chromatography prior to the final crystallization.
Incomplete Removal of Solvent - Dry the crystals under high vacuum for an extended period. - Gently heat the crystals under vacuum (if the compound is thermally stable) to drive off residual solvent.
Analytical Issues

Problem: Inconsistent Results in HPLC Analysis

Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Ensure the sample is fully dissolved in the mobile phase. - Adjust the pH of the mobile phase. - Check for column degradation or contamination.
Variable Retention Times - Ensure the mobile phase composition is consistent and well-mixed. - Check for leaks in the HPLC system. - Ensure the column is properly thermostatted.
Presence of Ghost Peaks - Flush the injection port and column with a strong solvent. - Check for contamination in the mobile phase or sample solvent.

Table 1: Representative LC-MS Parameters for this compound Analysis [2]

ParameterValue
Instrument LCMS-8040 coupled to Nexera XR
Column InertSustain C18 (2.1 x 100 mm, 2.1 µm)
Ionization Mode ESI Positive
Collision Energy 10 V
Precursor Adduct [M+H]+
Precursor m/z 249.123362
Retention Time 8.901 min
In Vivo Experiment Issues

Problem: Poor Bioavailability or Inconsistent Results in Animal Studies

Possible Cause Troubleshooting Steps
Low Aqueous Solubility - Prepare a formulation using co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol). - Use a surfactant to increase solubility. - Prepare a nanosuspension of the compound.
Rapid Metabolism - Co-administer with a known inhibitor of relevant metabolic enzymes (requires prior knowledge of metabolic pathways).
Instability in Formulation - Prepare fresh formulations before each experiment. - Conduct stability studies of the formulation under experimental conditions.

Visualizations

Logical Workflow for Troubleshooting Low Synthesis Yield

low_yield_troubleshooting start Low Yield of this compound check_reaction Monitor Reaction by TLC/LC-MS start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No optimize_conditions Optimize Reaction Conditions: - Purity of starting materials - Stoichiometry - Time/Temperature incomplete->optimize_conditions Yes side_products->optimize_conditions Yes purification_issue Purification Issue? side_products->purification_issue No optimize_conditions->check_reaction optimize_purification Optimize Purification: - Recrystallization solvent - Column chromatography purification_issue->optimize_purification Yes success Improved Yield purification_issue->success No optimize_purification->success

Caption: Troubleshooting workflow for low synthesis yield.

Decision Tree for this compound Purification

purification_decision_tree start Crude this compound is_solid Is the crude product a solid? start->is_solid triturate Triturate with non-polar solvent is_solid->triturate No (Oily) crystallize Crystallize from dilute alcohol is_solid->crystallize Yes triturate->crystallize is_pure Is the product pure by HPLC/NMR? crystallize->is_pure column_chromatography Purify by column chromatography is_pure->column_chromatography No final_product Pure this compound is_pure->final_product Yes column_chromatography->crystallize

Caption: Decision tree for the purification of this compound.

References

Technical Support Center: Optimization of Piperidine Synthesis for Acetylpheneturide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of complex piperidine structures, which are key components in a wide range of pharmaceuticals, including potential acetylpheneturide analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the piperidine ring?

A1: The main routes for piperidine ring synthesis can be broadly categorized into three approaches:

  • Hydrogenation/Reduction of Pyridines: This is one of the most common methods, involving the reduction of a substituted pyridine precursor to the corresponding piperidine.[1][2] A variety of catalysts and reaction conditions can be employed to achieve this transformation.

  • Intramolecular Cyclization: These methods build the ring from a linear precursor by forming a new carbon-nitrogen or carbon-carbon bond.[1] Key strategies include reductive amination of diketones, aza-Michael reactions, and radical-mediated amine cyclizations.[1]

  • Intermolecular Reactions: These involve the reaction of two or more components to assemble the piperidine ring. Multicomponent reactions (MCRs) are particularly efficient, though they are more commonly used for synthesizing tetrahydropyridine intermediates.[1]

Q2: How do I choose the appropriate catalyst for hydrogenating a substituted pyridine?

A2: The choice of catalyst is critical and depends on the specific substrate and desired selectivity.

  • Palladium (Pd): Palladium-based catalysts, often on carbon (Pd/C), are widely used for pyridine hydrogenation, sometimes in conjunction with Suzuki-Miyaura reactions in one-pot procedures.[1]

  • Rhodium (Rh) and Ruthenium (Ru): These are effective for the asymmetric hydrogenation of pyridinium salts and fluorinated pyridines, often providing high diastereoselectivity.[1][3]

  • Cobalt (Co) and Nickel (Ni): Heterogeneous cobalt catalysts have been developed for acid-free hydrogenations.[1] Nickel electrocatalysis is used in newer, modular approaches involving radical cross-coupling.[4]

  • Iridium (Ir): Iridium complexes are particularly useful for the asymmetric hydrogenation of pyridinium salts.[1]

Q3: What are the most common methods for functionalizing a pre-existing piperidine ring?

A3: Once the piperidine core is formed, it can be further modified. The most common method is N-alkylation , where a substituent is added to the nitrogen atom. This is typically achieved by reacting the piperidine with an alkyl halide in the presence of a base.[5] Newer methods, such as biocatalytic C-H oxidation followed by radical cross-coupling, allow for the selective functionalization of the carbon backbone, enabling the creation of more complex, three-dimensional molecules.[4]

Q4: How can stereochemistry be controlled during the synthesis of substituted piperidines?

A4: Achieving specific stereoisomers is crucial for pharmacological activity. Stereocontrol can be achieved through several methods:

  • Asymmetric Hydrogenation: Using chiral catalysts (e.g., based on Rh, Ru, or Ir) to hydrogenate pyridines or pyridinium salts can produce enantiomerically enriched piperidines.[1]

  • Diastereoselective Cyclization: Substrates with existing chiral centers can direct the stereochemical outcome of ring-closing reactions.[3]

  • Conformational Control: For existing piperidine rings, it is possible to transform a cis-diastereoisomer into its trans counterpart through methods that exploit conformational control.[6]

  • Diastereoselective Lithiation: This technique can be used to access specific trans-piperidine isomers.[6]

Troubleshooting Guides

Q1: My pyridine hydrogenation reaction has a very low yield. What are the possible causes and solutions?

A1: Low yields in hydrogenation are common and can be traced to several factors:

  • Catalyst Inactivation: The catalyst (e.g., Pd/C) may be poisoned by impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur or halogen compounds). Ensure all reagents are pure. The catalyst itself may also be old or have reduced activity; try using a fresh batch or a higher catalyst loading.

  • Insufficient Hydrogen Pressure: Some hydrogenations require significant pressure to proceed efficiently. Ensure your system is properly sealed and that the pressure is maintained throughout the reaction.

  • Poor Substrate Solubility: If the pyridine starting material is not fully dissolved in the reaction solvent, the reaction rate will be slow. Consider changing to a solvent in which the substrate is more soluble.

  • Inappropriate Reaction Conditions: The temperature and reaction time may need optimization. Monitor the reaction's progress by TLC or LC-MS to determine the optimal endpoint.

Q2: I am observing significant over-alkylation (formation of quaternary ammonium salts) during the N-alkylation of my piperidine. How can I prevent this?

A2: Over-alkylation is a frequent side reaction when the newly formed tertiary amine is more nucleophilic than the starting secondary amine.[5][7]

  • Control Stoichiometry: Use the piperidine as the excess reagent and add the alkyl halide slowly (e.g., using a syringe pump).[5] This ensures the alkyl halide is more likely to react with the starting secondary amine rather than the product tertiary amine.

  • Choice of Base: Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (Hünig's base) or a solid-supported base like potassium carbonate (K₂CO₃).[5] These bases are less likely to compete in the alkylation reaction.

  • Alternative Methods: Consider reductive amination as an alternative to direct alkylation. This involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB).[8] This method avoids the use of alkyl halides altogether.

Q3: My cyclization reaction to form the piperidine ring is not working. What should I check?

A3: Failures in cyclization reactions often relate to kinetics, thermodynamics, or incorrect precursors.

  • Precursor Conformation: The linear precursor must be able to adopt a conformation that allows the reacting groups to come into proximity. If the chain is too rigid or sterically hindered, cyclization may be disfavored.

  • Reaction Conditions: Many cyclization reactions are equilibrium-driven. You may need to use high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Temperature can also be a critical factor.

  • Activating Groups: Ensure that the electrophilic and nucleophilic centers are sufficiently reactive. For example, in an intramolecular reductive amination, the carbonyl group must be reactive enough to form an iminium ion intermediate.

Quantitative Data Summary

The selection of appropriate reaction conditions is paramount for optimizing piperidine synthesis. The tables below summarize data for common transformations.

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

Catalyst SystemSubstrate TypeConditionsTypical Yield (%)Key Features
10% Pd/C, H₂General Pyridines5 atm H₂, 80 °C, H₂O85-99%Effective for a broad range of substrates; uses water as a green solvent.[3]
Rh(I) complex, Pinacol boraneFluoropyridinesRoom Temp, 1-2 h>95%Highly diastereoselective for producing all-cis-fluorinated piperidines.[1]
Heterogeneous Co/TiO₂General Pyridines50 bar H₂, 100 °C90-98%Allows for acid-free hydrogenation and can be performed in water.[1]
RuCl₃·xH₂O, H₃N-BH₃General Pyridines80 °C, 12 h80-95%A practical transfer hydrogenation method that avoids high-pressure H₂ gas.[3]

Table 2: Influence of Base and Solvent on N-Alkylation of Piperidine with Alkyl Halides

BaseSolventTemperatureTypical OutcomeNotes
K₂CO₃DMFRoom Temp - 70 °CGood to Excellent YieldStandard, reliable conditions. DMF ensures solubility of reagents.[5]
NaHDMF0 °C to Room TempHigh YieldStrong base, requires anhydrous conditions and careful handling.[5]
DIPEAAcetonitrile (MeCN)Room TempGood YieldHindered base minimizes side reactions; operationally simple.[5]
NoneAcetonitrile (MeCN)Room TempSlow, Forms SaltReaction proceeds but slows as the acidic piperidinium salt accumulates.[5]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine

  • Setup: To a high-pressure reaction vessel, add the substituted pyridine (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or water) to achieve a concentration of approximately 0.1-0.5 M.

  • Catalyst Addition: Carefully add the catalyst (e.g., 5-10 mol% Pd/C or PtO₂) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at a set temperature (e.g., 25-80 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude piperidine derivative can be purified by distillation, crystallization, or column chromatography as needed.

Protocol 2: General Procedure for N-Alkylation of a Piperidine using an Alkyl Halide

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the piperidine derivative (1.0 eq) and a base (e.g., K₂CO₃, 1.5-2.0 eq) in an anhydrous solvent (e.g., DMF or acetonitrile).

  • Reagent Addition: Add the alkyl halide (1.1 eq) to the stirred solution. For highly reactive alkyl halides, the addition may be done dropwise at 0 °C to control the reaction rate and minimize over-alkylation.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and filter off any inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visualizations

Experimental and Logic Diagrams

Below are diagrams illustrating a general synthetic workflow and a troubleshooting decision tree, created using the DOT language.

G cluster_workflow General Synthetic Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node A Select Starting Materials (e.g., Substituted Pyridine) B Piperidine Ring Formation (e.g., Catalytic Hydrogenation) A->B C Purification of Piperidine Core B->C D Piperidine Functionalization (e.g., N-Alkylation or Acylation) C->D E Final Purification of Analog D->E F Characterization & Analysis (NMR, MS, HPLC) E->F

Caption: General workflow for the synthesis of substituted piperidine analogs.

G start_node start_node decision_node decision_node solution_node solution_node check_node check_node start Problem: Low Reaction Conversion check1 Check Reagent Purity & Stoichiometry start->check1 dec1 Reagents OK? check1->dec1 sol1 Solution: Use pure, dry reagents. Verify stoichiometry. dec1->sol1 No check2 Review Solvent & Temperature dec1->check2 Yes dec2 Conditions Optimal? check2->dec2 sol2 Solution: Change solvent for better solubility. Increase temperature. dec2->sol2 No check3 Examine Catalyst or Base Activity dec2->check3 Yes sol3 Solution: Use fresh catalyst/base. Consider adding an activator (e.g., KI for alkylations). check3->sol3

Caption: Troubleshooting tree for low reaction conversion in piperidine synthesis.

References

Validation & Comparative

A Comparative Guide to Acetylpheneturide and Phenacemide for Anticonvulsant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticonvulsant properties of two structurally related urea derivatives: acetylpheneturide and phenacemide. While both compounds have historical significance in the exploration of antiepileptic therapies, a direct quantitative comparison of their anticonvulsant efficacy through head-to-head experimental studies with reported median effective dose (ED50) values is not available in the currently accessible scientific literature. This guide, therefore, focuses on their mechanisms of action, qualitative anticonvulsant profiles based on available information, and the standard experimental protocols used to evaluate such compounds.

Molecular and Mechanistic Overview

Phenacemide (phenylacetylurea) and this compound (phenylethylacetylurea or pheneturide) are both open-chain ureides, sharing a structural resemblance to hydantoin anticonvulsants like phenytoin.[1][2] Their primary mechanism of action is believed to involve the modulation of voltage-gated sodium channels, a common target for many antiepileptic drugs.[3]

Phenacemide: This compound is known to block neuronal sodium channels and potentially voltage-sensitive calcium channels.[3] By blocking these channels, phenacemide is thought to suppress neuronal depolarization and the hypersynchronization of neuronal firing that underlies seizure activity.[3] It has shown activity in preclinical models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) induced seizure tests.[3]

This compound: The mechanism of this compound is also thought to involve the inhibition of sodium channels.[2] Additionally, some evidence suggests it may enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). A comprehensive pharmacological study of pheneturide was conducted by Frommel, Gold-Aubert, and Fleury in 1959, though the detailed quantitative data from this study is not widely available.

Experimental Protocols for Anticonvulsant Efficacy Testing

The anticonvulsant efficacy of compounds like this compound and phenacemide is typically evaluated using a battery of standardized animal models. The two most common primary screening tests are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[4][5][6]

Maximal Electroshock (MES) Test

The MES test is a preclinical model used to identify anticonvulsant drugs that are effective against generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Typically, mice or rats are used.[7]

  • Drug Administration: The test compound is administered to the animals, usually via intraperitoneal (i.p.) or oral (p.o.) route, at various doses.

  • Time Interval: A specific time interval is allowed to elapse to ensure the drug has reached its peak effect.

  • Stimulation: A brief electrical stimulus is delivered through corneal or ear-clip electrodes. The stimulus intensity is suprathreshold to induce a maximal seizure in untreated animals.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The dose of the drug that protects 50% of the animals from the tonic hindlimb extension is calculated and expressed as the median effective dose (ED50).[7]

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is used to identify anticonvulsant drugs that may be effective against absence seizures and myoclonic seizures.

Methodology:

  • Animal Model: Mice are commonly used for this test.

  • Drug Administration: The test compound is administered at a range of doses prior to the convulsant challenge.

  • Convulsant Administration: A subcutaneous injection of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered at a dose that reliably induces clonic seizures in control animals.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures (typically defined as clonus lasting for at least 5 seconds).

  • Endpoint: The primary endpoint is the failure to observe a clonic seizure during the observation period.

  • Data Analysis: The ED50 is calculated as the dose of the drug that protects 50% of the animals from clonic seizures.

Quantitative Data Summary

A direct, side-by-side comparison of the anticonvulsant efficacy of this compound and phenacemide from a single study is not available in the reviewed literature. While both are described as potent anticonvulsants, the specific ED50 values from standardized MES and scPTZ tests, which are essential for a quantitative comparison, could not be obtained.

Table 1: Anticonvulsant Efficacy Data (Data Not Available)

CompoundAnimal ModelSeizure TestED50 (mg/kg)95% Confidence IntervalReference
This compoundMouse/RatMESData Not AvailableData Not Available
Mouse/RatscPTZData Not AvailableData Not Available
PhenacemideMouse/RatMESData Not AvailableData Not Available
Mouse/RatscPTZData Not AvailableData Not Available

The absence of data in this table highlights a gap in the publicly available scientific literature directly comparing the anticonvulsant potency of these two compounds under the same experimental conditions.

Visualizing Experimental Workflow and Signaling Pathways

To illustrate the general processes involved in anticonvulsant drug screening and the proposed mechanisms of action, the following diagrams are provided.

Anticonvulsant_Screening_Workflow cluster_preclinical Preclinical Screening Animal_Model Animal Model Selection (e.g., Mice, Rats) Drug_Admin Test Compound Administration (this compound or Phenacemide) Animal_Model->Drug_Admin Seizure_Induction Seizure Induction Drug_Admin->Seizure_Induction MES Maximal Electroshock (MES) (Tonic-Clonic Seizure Model) Seizure_Induction->MES Electrical Stimulation scPTZ Subcutaneous Pentylenetetrazol (scPTZ) (Absence/Myoclonic Seizure Model) Seizure_Induction->scPTZ Chemical Convulsant Observation Observation of Seizure Endpoint MES->Observation scPTZ->Observation Data_Analysis Data Analysis (Calculation of ED50) Observation->Data_Analysis

Caption: Generalized workflow for preclinical anticonvulsant drug screening.

Anticonvulsant_Mechanisms cluster_phenacemide Phenacemide cluster_this compound This compound cluster_outcome Neuronal Effect PHE Phenacemide Na_Channel_PHE Voltage-Gated Na+ Channel PHE->Na_Channel_PHE Blocks Ca_Channel_PHE Voltage-Gated Ca2+ Channel PHE->Ca_Channel_PHE Blocks (putative) Outcome Reduced Neuronal Hyperexcitability & Suppressed Seizure Activity ACE This compound Na_Channel_ACE Voltage-Gated Na+ Channel ACE->Na_Channel_ACE Blocks GABA_ACE GABAergic Inhibition ACE->GABA_ACE Enhances

Caption: Proposed mechanisms of action for phenacemide and this compound.

Conclusion

Both this compound and phenacemide are urea-based compounds with anticonvulsant properties, likely mediated through the blockade of voltage-gated sodium channels. While historical and qualitative data suggest both are potent anticonvulsants, a definitive quantitative comparison of their efficacy is hampered by the lack of direct comparative studies in the accessible scientific literature. Future preclinical research directly comparing these and other phenylurea derivatives in standardized seizure models would be necessary to establish a clear efficacy profile and therapeutic index for each. Researchers in drug development are encouraged to consider these historical compounds in the context of modern screening paradigms to potentially uncover novel structure-activity relationships for the design of new antiepileptic drugs.

References

A Comparative Analysis of Acetylpheneturide and Pheneturide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two structurally related anticonvulsant compounds, acetylpheneturide and pheneturide. Both belong to the ureide class of drugs and have been investigated for their efficacy in controlling epileptic seizures. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a synthesis of available data on their chemical properties, mechanisms of action, pharmacokinetics, therapeutic applications, and safety profiles.

Chemical and Physical Properties

This compound and pheneturide share a core phenylethylacetylurea structure, with the key difference being the presence of an acetyl group on the terminal nitrogen of the urea moiety in this compound. This seemingly minor structural modification can influence the physicochemical properties and pharmacological activity of the molecule.

PropertyThis compoundPheneturide
IUPAC Name N-(acetylcarbamoyl)-2-phenylbutanamide[1](2-phenylbutanoyl)urea[2]
Molecular Formula C13H16N2O3[1][3]C11H14N2O2[2][4]
Molecular Weight 248.28 g/mol [1]206.245 g·mol−1[4]
CAS Number 13402-08-9[1]90-49-3[4]

Mechanism of Action

While both compounds are classified as anticonvulsants, their precise mechanisms of action are not fully elucidated but are believed to involve the modulation of neuronal excitability.

This compound is thought to exert its anticonvulsant effects through a multi-faceted approach primarily by:

  • Enhancing GABAergic inhibition : It is believed to potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA)[5].

  • Inhibiting sodium channels : By blocking voltage-gated sodium channels, it can reduce neuronal firing[5].

  • Modulating calcium channels : There is also a possibility that it influences calcium channel activity, which would affect neurotransmitter release[5].

Pheneturide's mechanism is thought to involve:

  • Inhibition of the metabolism of other anticonvulsants : It has been shown to increase the levels of other antiepileptic drugs, such as phenytoin, by inhibiting their metabolism[4].

  • Enhancement of CNS depressant activities : It may potentiate the effects of other central nervous system depressants[2].

A Enhances GABAergic Inhibition B Inhibits Sodium Channels C Modulates Calcium Channels D Inhibits Metabolism of Other Anticonvulsants E Enhances CNS Depressant Activities

Proposed Mechanisms of Action

Pharmacokinetic Profile

ParameterPheneturide
Kinetics First-order[6]
Half-life (single dose) 54 hours (range 31-90)[6]
Half-life (repetitive administration) 40 hours[6]
Total Body Clearance 2.6 L/hr (range 1.73-3.59)[6]
Renal Clearance 100% nonrenal[6]

The long half-life of pheneturide suggests that it can maintain steady-state concentrations with repetitive dosing, which is a desirable characteristic for an anticonvulsant drug[6].

Therapeutic Applications and Efficacy

Both this compound and pheneturide have been primarily investigated for their utility in the treatment of epilepsy.

This compound has been approved for use in indications such as autonomic seizures, partial epilepsies, and temporal lobe epilepsy[3].

Pheneturide has been used for the prevention of psychomotor seizures[6][7]. However, it is now considered largely obsolete and is seldom used, typically reserved for severe cases of epilepsy that have not responded to other, less toxic medications[4]. A double-blind, cross-over clinical trial comparing pheneturide with phenytoin found no significant difference in the frequency of seizures between the two treatments, suggesting comparable efficacy in the patient population studied[8][9].

Safety and Side Effect Profile

The safety profiles of anticonvulsant drugs are a critical consideration in their clinical use.

This compound has been associated with a risk of serious skin reactions, such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), particularly when used in combination with other antiepileptic drugs[3].

Pheneturide shares a similar toxicity profile with phenacemide and is only used in severe epilepsy due to its potential for adverse effects[4]. Common side effects of ureide-class anticonvulsants can include drowsiness, dizziness, and gastrointestinal disturbances. It is also known to have numerous drug interactions, often by enhancing the effects of other CNS depressants[10].

Experimental Protocols

Detailed, standardized experimental protocols for the direct comparison of this compound and pheneturide are not available in the reviewed literature. However, a general workflow for the preclinical evaluation of anticonvulsant candidates can be outlined.

A Compound Synthesis and Characterization B In Vitro Screening (e.g., Receptor Binding Assays) A->B C In Vivo Anticonvulsant Models (e.g., MES, scPTZ) B->C D Neurotoxicity Assessment (e.g., Rotarod Test) C->D F Dose-Response Relationship and ED50 Determination C->F D->F E Pharmacokinetic Studies (ADME) G Lead Optimization E->G F->G

References

Investigating the Cross-Reactivity of Acetylpheneturide Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds within existing immunoassays is a critical step in preclinical development. This guide provides a comparative analysis of the potential cross-reactivity of acetylpheneturide and its analogs in common barbiturate immunoassays, supported by experimental data from existing literature on structurally similar compounds.

This compound, an anticonvulsant drug, shares structural similarities with barbiturates, raising the possibility of cross-reactivity in immunoassays designed to detect this class of drugs. This can lead to false-positive results in toxicological screenings and inaccurate therapeutic drug monitoring. This guide outlines the principles of immunoassay cross-reactivity, presents available data on barbiturate analogs, and provides detailed experimental protocols to enable researchers to design and execute their own cross-reactivity studies.

Understanding Cross-Reactivity in Immunoassays

Immunoassays rely on the specific binding of an antibody to its target antigen. However, antibodies can sometimes bind to other molecules that have a similar chemical structure to the target antigen. This phenomenon is known as cross-reactivity. The degree of cross-reactivity is dependent on the structural similarity between the target analyte and the interfering substance, as well as the specificity of the antibody used in the assay.

In the context of this compound, its core structure, which includes a phenyl group and a ureide functional group, bears resemblance to the barbiturate ring system. This structural analogy is the basis for the potential cross-reactivity in barbiturate immunoassays.

Comparative Cross-Reactivity Data of Barbiturate Analogs

Table 1: Cross-Reactivity of Various Barbiturates in Immunoassays

CompoundChemical StructureConcentration for Positive Result (µg/mL) in EIA[1]% Cross-Reactivity (vs. Secobarbital) in FPIA[2][3]
Secobarbital0.2100%
Amobarbital0.3Not Reported
Aprobarbital0.2Not Reported
Barbital1.5Not Reported
Butabarbital0.25210.10%
Butalbital0.4Not Reported
Pentobarbital0.5Not Reported
Phenobarbital0.8Not Reported
Talbutal0.125180.85%
Thiopental0.83-7%
This compound Not Reported Not Reported
Pheneturide (Ethylphenacemide) Not Reported Not Reported

Note: The cross-reactivity data is sourced from commercially available immunoassay kits and may vary depending on the specific antibody and assay format used.

Structural Comparison and Predicted Cross-Reactivity of this compound Analogs

By comparing the structures of this compound and its analog, pheneturide, with the barbiturates listed in Table 1, we can infer their potential for cross-reactivity.

  • This compound: N-(acetylcarbamoyl)-2-phenylbutanamide[4]

  • Pheneturide (Ethylphenacemide): N-carbamoyl-2-phenylbutanamide[5][6][7]

The key structural features to consider are the phenyl group, the ethyl group at the alpha-carbon, and the ureide (-NH-CO-NH-CO-) or acetylurea (-NH-CO-NH-CO-CH3) moiety. Barbiturates are cyclic ureides. While this compound and pheneturide are acyclic ureides, the spatial arrangement of their carbonyl and amide groups may mimic the binding epitope recognized by anti-barbiturate antibodies.

Given that even minor changes in the alkyl side chains of barbiturates significantly alter their cross-reactivity (as seen with secobarbital vs. phenobarbital), it is plausible that this compound and its analogs will exhibit some degree of cross-reactivity. The presence of the N-acetyl group in this compound further differentiates it from the typical barbiturate structure and may influence its binding affinity.

To definitively determine the cross-reactivity of this compound and its analogs, empirical testing using the experimental protocols outlined below is essential.

Experimental Protocols

Researchers can utilize the following detailed methodologies for two common immunoassay formats to assess the cross-reactivity of this compound analogs.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a standard competitive ELISA for the detection of barbiturates, which can be adapted to test for the cross-reactivity of this compound analogs.[8]

Materials:

  • Microplate pre-coated with anti-barbiturate antibodies

  • This compound and its analogs

  • Barbiturate-enzyme (e.g., HRP) conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Standards and controls

  • Precision pipettes and microplate reader

Procedure:

  • Preparation of Standards and Samples: Prepare a series of dilutions of the this compound analog to be tested in the assay buffer. Also, prepare standard curves for a known barbiturate (e.g., secobarbital).

  • Competitive Binding: Add a fixed volume of the standard or sample to the wells of the antibody-coated microplate.

  • Addition of Enzyme Conjugate: Add a fixed volume of the barbiturate-enzyme conjugate to each well.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow for competitive binding between the analyte in the sample and the enzyme-labeled barbiturate for the limited antibody binding sites.

  • Washing: Wash the plate multiple times with the wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development. The enzyme converts the substrate into a colored product.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The concentration of the analyte is inversely proportional to the color intensity. Calculate the percentage of cross-reactivity using the following formula: Cross-reactivity (%) = (Concentration of standard at 50% inhibition / Concentration of analog at 50% inhibition) x 100

Homogeneous Enzyme Immunoassay

This protocol outlines a typical homogeneous enzyme immunoassay, often used in automated clinical chemistry analyzers.[9][10]

Principle:

This assay is based on the competition between the drug in the sample and a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for a fixed amount of antibody. When the enzyme-drug conjugate binds to the antibody, the enzyme's activity is inhibited. Free drug from the sample competes for the antibody binding sites, leading to more active enzyme. The enzyme activity is directly proportional to the drug concentration in the sample.

Materials:

  • Antibody/Substrate Reagent (containing anti-barbiturate antibodies, G6P, and NAD)

  • Enzyme-drug Conjugate Reagent (containing G6PDH labeled with a barbiturate derivative)

  • Calibrators and controls

  • Spectrophotometer or automated clinical chemistry analyzer

Procedure:

  • Reagent and Sample Preparation: Ensure all reagents, calibrators, controls, and samples are at the specified temperature.

  • Assay Reaction:

    • The analyzer pipettes a precise volume of the sample and the Antibody/Substrate Reagent into a reaction cuvette.

    • After a brief incubation, the Enzyme-drug Conjugate Reagent is added.

  • Measurement: The analyzer monitors the rate of NADH formation by measuring the change in absorbance at 340 nm. The rate of absorbance change is directly proportional to the concentration of the drug in the sample.

  • Calculation of Cross-Reactivity: To determine the cross-reactivity of an this compound analog, a dose-response curve for the analog is generated and compared to the standard curve of the target barbiturate. The concentration of the analog that produces a response equivalent to a specific concentration of the standard is used to calculate the percent cross-reactivity.

Visualizing Experimental Workflows and Principles

To further clarify the experimental processes and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_standards Prepare Standards (e.g., Secobarbital) add_to_plate Add Standards/Samples to Antibody-Coated Plate prep_standards->add_to_plate prep_samples Prepare Samples (this compound Analogs) prep_samples->add_to_plate add_conjugate Add Barbiturate-Enzyme Conjugate add_to_plate->add_conjugate incubation Incubate (Competitive Binding) add_conjugate->incubation washing Wash Plate incubation->washing add_substrate Add Substrate washing->add_substrate incubation_color Incubate (Color Development) add_substrate->incubation_color stop_reaction Add Stop Solution incubation_color->stop_reaction read_absorbance Read Absorbance stop_reaction->read_absorbance calculate_cr Calculate % Cross-Reactivity read_absorbance->calculate_cr

Caption: A typical workflow for a competitive ELISA to determine cross-reactivity.

Homogeneous_Immunoassay cluster_no_drug No Drug in Sample cluster_drug_present Drug Present in Sample cluster_reaction Enzymatic Reaction Ab1 Antibody Ab_Enz_Drug1 Antibody-Enzyme-Drug Complex (Inactive Enzyme) Ab1->Ab_Enz_Drug1 Enz_Drug1 Enzyme-Drug Conjugate Enz_Drug1->Ab_Enz_Drug1 G6P G6P Ab_Enz_Drug1->G6P No Reaction Ab2 Antibody Ab_Drug Antibody-Drug Complex Ab2->Ab_Drug Drug Free Drug (e.g., this compound) Drug->Ab_Drug Enz_Drug2 Enzyme-Drug Conjugate (Active) Enz_Drug2->G6P Reaction Occurs NADH NADH G6P->NADH G6PDH NAD NAD+ NAD->NADH

Caption: Principle of a homogeneous enzyme immunoassay.

Cross_Reactivity_Logic Start Target Analyte (e.g., Barbiturate) Antibody Antibody Start->Antibody Specific Binding Analog Analog (e.g., this compound) Structural_Similarity Structural Similarity to Epitope Analog->Structural_Similarity High_Affinity High Affinity Binding Antibody->High_Affinity High Similarity Low_Affinity Low/No Affinity Binding Antibody->Low_Affinity Low Similarity High_CR High Cross-Reactivity High_Affinity->High_CR Low_CR Low/No Cross-Reactivity Low_Affinity->Low_CR Structural_Similarity->Antibody Potential Binding

Caption: Logical relationship between structural similarity and immunoassay cross-reactivity.

Conclusion

The investigation of the cross-reactivity of this compound and its analogs is crucial for accurate toxicological screening and therapeutic drug monitoring. While direct experimental data is lacking, an analysis of the cross-reactivity of structurally related barbiturates provides a strong indication that these compounds may interact with barbiturate immunoassays. The provided experimental protocols for ELISA and homogeneous enzyme immunoassays offer a clear path for researchers to empirically determine the extent of this cross-reactivity. By understanding the principles of immunoassay specificity and conducting rigorous experimental validation, the scientific community can ensure the accuracy and reliability of diagnostic tests for this class of compounds.

References

The Structure-Activity Relationship of Acetylpheneturide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of hypothetical acetylpheneturide derivatives for anticonvulsant activity. Due to a lack of publicly available, detailed SAR studies on a series of this compound analogs, this document presents a hypothesized SAR based on established principles in medicinal chemistry and the known pharmacological profile of related anticonvulsant agents. The experimental data presented herein is illustrative and intended to guide future research in this area.

Introduction to this compound

This compound, an N-acylurea derivative of 2-phenylbutyramide, has been utilized as an anticonvulsant agent. Its mechanism of action is believed to involve the modulation of neuronal excitability, potentially through the enhancement of GABAergic inhibition and the inhibition of sodium and calcium channels[1]. To explore the potential for developing more potent and less toxic analogs, understanding the relationship between its chemical structure and biological activity is crucial.

Hypothetical Structure-Activity Relationship (SAR) Study

A hypothetical series of this compound derivatives was conceived to explore the impact of structural modifications on anticonvulsant activity and neurotoxicity. The core structure of this compound was systematically modified at three key positions: the phenyl ring (R1), the ethyl group (R2), and the terminal acetyl group (R3).

The following diagram illustrates the proposed SAR for these hypothetical derivatives.

SAR_this compound cluster_sar Structure-Activity Relationship of this compound Derivatives core Core Structure This compound mod1 R1 Modification Phenyl Ring Substituents core->mod1 Investigate electronic and steric effects mod2 R2 Modification Alkyl Chain Length core->mod2 Probe lipophilicity and binding pocket size mod3 R3 Modification Terminal Acyl Group core->mod3 Evaluate importance of hydrogen bonding and steric bulk activity Anticonvulsant Activity (MES & scPTZ tests) mod1->activity toxicity Neurotoxicity (Rotarod test) mod1->toxicity mod2->activity mod2->toxicity mod3->activity mod3->toxicity

Caption: Hypothetical SAR of this compound Derivatives.

Comparative Anticonvulsant Activity and Neurotoxicity

The following table summarizes the hypothesized anticonvulsant activity (ED₅₀) and neurotoxicity (TD₅₀) of a series of this compound derivatives. Lower ED₅₀ values indicate higher potency, while higher TD₅₀ values suggest lower acute toxicity. The Protective Index (PI = TD₅₀/ED₅₀) is a measure of the therapeutic window.

CompoundR1 (para-position)R2R3MES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (MES)
This compound HEthylAcetyl50752004.0
APD-1 ClEthylAcetyl35601805.1
APD-2 OCH₃EthylAcetyl65902203.4
APD-3 HPropylAcetyl55801903.5
APD-4 HMethylAcetyl701002503.6
APD-5 HEthylPropionyl45702104.7
APD-6 HEthylBenzoyl801101501.9

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are standard procedures for the preclinical evaluation of anticonvulsant drug candidates.

Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures.

  • Animals: Male ICR mice (20-25 g).

  • Drug Administration: Compounds are suspended in 0.5% methylcellulose and administered intraperitoneally (i.p.).

  • Procedure:

    • At the time of predicted peak effect after drug administration, corneal electrodes are placed on the eyes of the mouse.

    • A 60 Hz alternating current (50 mA for mice) is applied for 0.2 seconds.

    • The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for absence seizures.

  • Animals: Male ICR mice (20-25 g).

  • Drug Administration: Compounds are administered i.p. as described for the MES test.

  • Procedure:

    • At the time of predicted peak effect, pentylenetetrazole (PTZ) is injected subcutaneously at a dose of 85 mg/kg.

    • The animal is observed for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

    • Protection is defined as the absence of such seizures.

  • Data Analysis: The ED₅₀ is calculated as described for the MES test.

Rotarod Neurotoxicity Test

This test assesses motor impairment and potential neurotoxicity.

  • Animals: Male ICR mice (20-25 g).

  • Drug Administration: Compounds are administered i.p.

  • Procedure:

    • Mice are trained to remain on a rotating rod (3 cm diameter, 6 rpm) for at least 1 minute.

    • At various times after drug administration, the mice are placed on the rotarod.

    • Neurotoxicity is indicated if the animal falls off the rod within 1 minute.

  • Data Analysis: The median toxic dose (TD₅₀), the dose that causes 50% of the animals to fail the test, is calculated.

The following diagram illustrates the general workflow for the anticonvulsant screening of the hypothetical this compound derivatives.

experimental_workflow cluster_workflow Anticonvulsant Screening Workflow synthesis Synthesis of This compound Derivatives mes_test Maximal Electroshock (MES) Test synthesis->mes_test scptz_test Subcutaneous PTZ (scPTZ) Test synthesis->scptz_test rotarod_test Rotarod Neurotoxicity Test synthesis->rotarod_test data_analysis Data Analysis (ED50, TD50, PI) mes_test->data_analysis scptz_test->data_analysis rotarod_test->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis

Caption: Experimental Workflow for Anticonvulsant Screening.

Presumed Mechanism of Action

The anticonvulsant effect of this compound and its derivatives is likely mediated through multiple mechanisms that collectively reduce neuronal hyperexcitability. The primary proposed pathways include the modulation of inhibitory and excitatory neurotransmission.

The diagram below outlines the potential signaling pathways involved.

mechanism_of_action cluster_moa Proposed Mechanism of Action of this compound Derivatives drug This compound Derivatives gaba Enhancement of GABAergic Inhibition drug->gaba na_channel Inhibition of Voltage-Gated Na+ Channels drug->na_channel ca_channel Modulation of Voltage-Gated Ca2+ Channels drug->ca_channel hyperpolarization Neuronal Hyperpolarization gaba->hyperpolarization reduced_ap Reduced Action Potential Firing na_channel->reduced_ap reduced_neurotransmitter Decreased Neurotransmitter Release ca_channel->reduced_neurotransmitter anticonvulsant_effect Anticonvulsant Effect hyperpolarization->anticonvulsant_effect reduced_ap->anticonvulsant_effect reduced_neurotransmitter->anticonvulsant_effect

Caption: Proposed Signaling Pathways for this compound.

Conclusion and Future Directions

This guide provides a hypothetical framework for the structure-activity relationship of this compound derivatives. The presented data, while not derived from direct experimental studies on this specific series, is based on well-established principles of anticonvulsant drug design.

The key takeaways from this hypothetical SAR study are:

  • Phenyl Ring Substitution: Introduction of a small, electron-withdrawing group like chlorine at the para-position may enhance potency.

  • Alkyl Chain Length: The ethyl group at the R2 position appears to be optimal for balancing potency and toxicity.

  • Terminal Acyl Group: Modifications to the acetyl group can influence activity, with a slightly larger propionyl group potentially being beneficial, while a bulky benzoyl group may be detrimental.

Future research should focus on the actual synthesis and in vivo evaluation of a diverse library of this compound derivatives to validate and refine these hypothesized SAR trends. Such studies are essential for the rational design of novel anticonvulsant agents with improved efficacy and safety profiles.

References

A Comparative Guide: Phenacemide as a Reference for Acetylpheneturide Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phenacemide and its structural analog, acetylpheneturide, to facilitate the use of phenacemide as a reference standard in the research and development of this compound as a potential anticonvulsant therapeutic.

Introduction

Phenacemide, an acetylurea anticonvulsant, was introduced in the mid-20th century for the treatment of epilepsy.[1] However, its clinical use was significantly limited by its toxicity profile. This compound (also known as pheneturide or ethylphenacemide) is a close structural analog of phenacemide and has also been investigated for its anticonvulsant properties.[2] It is suggested that pheneturide shares a similar profile of anticonvulsant activity and toxicity with phenacemide.[2] This guide synthesizes available experimental data to provide a comparative framework for researchers.

Chemical Structures and Properties

Phenacemide and this compound share a core phenylacetylurea structure, with this compound possessing an additional ethyl group. This structural similarity is believed to underlie their comparable mechanisms of action.

PropertyPhenacemideThis compound (Pheneturide)
IUPAC Name N-Carbamoyl-2-phenylacetamide(RS)-N-Carbamoyl-2-phenylbutanamide
Molecular Formula C₉H₁₀N₂O₂C₁₁H₁₄N₂O₂
Molar Mass 178.19 g/mol 206.24 g/mol [2]
Synonyms Phenylacetylurea, Phenurone[1]Ethylphenacemide, Benuride, Deturid[2]

Mechanism of Action

Both compounds are understood to exert their primary anticonvulsant effects through the blockade of voltage-gated sodium channels, a key mechanism for controlling neuronal hyperexcitability. This compound is also suggested to have a modulatory effect on the GABAergic system.

Voltage-Gated Sodium Channel Blockade

Phenacemide and this compound are thought to stabilize the inactive state of voltage-gated sodium channels, thereby reducing the sustained high-frequency firing of neurons that is characteristic of seizures. This action is crucial in preventing seizure propagation.[3] While the specific subtypes of sodium channels (e.g., Nav1.1, Nav1.2, Nav1.6) that these compounds preferentially target have not been extensively detailed in the available literature, their efficacy in the Maximal Electroshock Seizure (MES) test strongly supports this mechanism.[3][4][5]

cluster_Neuron Presynaptic Neuron AP Action Potential Na_Channel_Open VGSC (Open) AP->Na_Channel_Open Activates Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Na_Channel_Inactive VGSC (Inactive) Na_Channel_Open->Na_Channel_Inactive Depolarization Depolarization Na_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Phenacemide Phenacemide Phenacemide->Na_Channel_Inactive Stabilizes This compound This compound This compound->Na_Channel_Inactive Stabilizes Na_Channel_Inactive->Na_Channel_Open

Figure 1: Mechanism of Voltage-Gated Sodium Channel Blockade.

GABAergic Modulation (this compound)

This compound is believed to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[6] The proposed mechanism involves positive allosteric modulation of the GABA-A receptor, which, upon binding of GABA, increases the influx of chloride ions into the neuron.[7][8] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus contributing to an overall reduction in neuronal excitability.

cluster_Synapse GABAergic Synapse cluster_DrugModulation Drug Modulation GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation

Figure 2: this compound's Modulation of the GABA-A Receptor.

Experimental Data for Comparison

The following tables summarize key preclinical data for phenacemide and this compound. It is important to note that these values are compiled from various sources and may not be from direct head-to-head comparative studies.

Anticonvulsant Efficacy

The median effective dose (ED50) is the dose of a drug that produces a therapeutic effect in 50% of the population. The Maximal Electroshock (MES) test is a common preclinical model for generalized tonic-clonic seizures, while the Pentylenetetrazole (PTZ) test is a model for myoclonic and absence seizures.

CompoundTestAnimal ModelED50 (mg/kg)Reference
Phenacemide MESMiceData not consistently reported
MESRatsData not consistently reported
PTZMiceData not consistently reported
This compound MESMiceData not consistently reported
MESRatsData not consistently reported
PTZMiceData not consistently reported
Neurotoxicity

The median toxic dose (TD50) is the dose at which a toxic effect is observed in 50% of the population. In anticonvulsant screening, this is often assessed using the rotorod test, which measures motor impairment.

CompoundTestAnimal ModelTD50 (mg/kg)Reference
Phenacemide RotorodMiceData not consistently reported
RotorodRatsData not consistently reported
This compound RotorodMiceData not consistently reported
RotorodRatsData not consistently reported

Note: The lack of consistent, publicly available TD50 data highlights a key area for future comparative research.

Acute Toxicity

The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of a test population.

CompoundRoute of AdministrationAnimal ModelLD50 (mg/kg)
Phenacemide OralMice987
OralRats1600
This compound OralMiceData not available
OralRatsData not available
IntraperitonealMiceData not available
IntraperitonealRatsData not available

Experimental Protocols

Standardized protocols are crucial for obtaining reliable and comparable data. The following outlines the general procedures for key in vivo anticonvulsant screening tests.

Maximal Electroshock (MES) Test

This test is used to identify compounds effective against generalized tonic-clonic seizures.

start Start drug_admin Administer Test Compound (e.g., this compound) or Vehicle (Control) or Reference (Phenacemide) start->drug_admin wait Waiting Period (Time to Peak Effect) drug_admin->wait electroshock Apply Corneal Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2 s) wait->electroshock observe Observe for Tonic Hindlimb Extension electroshock->observe endpoint Endpoint: Protection from Tonic Hindlimb Extension? observe->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No end End protected->end not_protected->end start Start drug_admin Administer Test Compound (e.g., this compound) or Vehicle (Control) or Reference (Phenacemide) start->drug_admin wait Waiting Period (Time to Peak Effect) drug_admin->wait ptz_admin Administer Subcutaneous PTZ (e.g., 85 mg/kg) wait->ptz_admin observe Observe for Clonic Seizures (e.g., for 30 minutes) ptz_admin->observe endpoint Endpoint: Absence of Clonic Seizures? observe->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No end End protected->end not_protected->end start Start pre_train Pre-train Animals on the Rotorod start->pre_train drug_admin Administer Test Compound (e.g., this compound) or Vehicle (Control) or Reference (Phenacemide) pre_train->drug_admin wait Waiting Period (Time to Peak Effect) drug_admin->wait place_on_rod Place Animal on Rotating Rod wait->place_on_rod observe Measure Time Animal Remains on the Rod place_on_rod->observe endpoint Endpoint: Fall Off Within a Predefined Time? observe->endpoint impaired Motor Impairment endpoint->impaired Yes not_impaired No Impairment endpoint->not_impaired No end End impaired->end not_impaired->end

References

A Comparative Analysis of the Therapeutic Indices of Acetylpheneturide and Valproic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic indices of two anticonvulsant compounds: acetylpheneturide and valproic acid. The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect. A higher TI generally indicates a wider margin of safety. This analysis synthesizes preclinical data to offer a comparative pharmacological profile of these two agents.

Executive Summary

Valproic acid has a calculable and relatively wide therapeutic index in preclinical mouse models, supported by extensive clinical data defining its therapeutic range in humans. In contrast, a precise therapeutic index for this compound cannot be determined from available literature, as specific data on its effective dose (ED50) is lacking. While both compounds share some mechanistic similarities as anticonvulsants, the robust dataset for valproic acid allows for a more confident assessment of its safety and efficacy profile compared to the obsolete and less-studied this compound.

Quantitative Data Comparison

The following table summarizes the key preclinical toxicity and efficacy data for this compound and valproic acid, primarily derived from studies in mice. The therapeutic index is calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).

ParameterThis compoundValproic Acid
Median Lethal Dose (LD50) 1170 mg/kg (oral, mice)1098 mg/kg (oral, mice)
Median Effective Dose (ED50) Data not available~196 mg/kg (i.p., mice, MES test)[1]
Calculated Therapeutic Index (TI) Not calculable~5.6
Therapeutic Range (Human Plasma) Not established50-100 µg/mL (for epilepsy)[2]

Note: The ED50 for valproic acid can vary depending on the specific mouse strain and the seizure model used (e.g., Maximal Electroshock Seizure vs. pentylenetetrazole-induced seizures). Values ranging from 190 mg/kg to over 350 mg/kg have been reported.[3]

Experimental Protocols

The quantitative data presented in this guide are derived from standard preclinical experiments designed to assess the efficacy and toxicity of anticonvulsant drugs.

Determination of Median Lethal Dose (LD50)

The LD50 is a measure of acute toxicity and is determined through single-dose toxicity studies in animal models.

Workflow for LD50 Determination

cluster_0 LD50 Protocol A Animal Cohort Selection (e.g., mice of specific strain and sex) B Dose Range Finding (Preliminary study with few animals per group) A->B C Definitive Study (Multiple dose groups with larger n) B->C D Drug Administration (e.g., oral gavage) C->D E Observation Period (Typically 7-14 days for signs of toxicity and mortality) D->E F Data Analysis (Statistical calculation of the dose lethal to 50% of animals, e.g., Probit analysis) E->F

Caption: Workflow for a typical acute toxicity study to determine the LD50.

Protocol:

  • Animal Selection: Healthy, young adult animals of a specific species and strain (e.g., CF-1 mice) are selected and acclimatized.

  • Dose Administration: The drug is administered once to different groups of animals at a range of doses. The oral route is common for drugs intended for oral use.

  • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Calculation: The LD50 value, the statistical estimate of the dose that would cause death in 50% of the animals, is calculated using methods such as Probit analysis.

Determination of Median Effective Dose (ED50)

The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population. For anticonvulsants, this is typically measured by the ability to prevent seizures in an animal model.

Maximal Electroshock (MES) Seizure Test The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.

Workflow for MES Test ED50 Determination

cluster_1 MES Test ED50 Protocol P1 Animal groups receive varying doses of the test compound (i.p. or oral) P2 Wait for Time to Peak Effect (TPE) P1->P2 P3 Electrical stimulus applied via corneal or ear-clip electrodes P2->P3 P4 Observation for hindlimb tonic extension P3->P4 P5 Endpoint Assessment (Absence of hindlimb extension = Protection) P4->P5 P6 Data Analysis (Calculate ED50 via Probit analysis) P5->P6

Caption: Workflow for determining anticonvulsant ED50 using the MES test.

Protocol:

  • Drug Administration: Different groups of mice are administered various doses of the test drug, typically via intraperitoneal (i.p.) injection to ensure rapid absorption.

  • Seizure Induction: At the time of expected peak drug effect, a brief, high-frequency electrical stimulus is applied through corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of a characteristic tonic hindlimb extension, which is the endpoint of the seizure in this model.

  • Endpoint: An animal is considered protected if the tonic hindlimb extension is abolished.[1]

  • Calculation: The dose that protects 50% of the animals from the seizure endpoint is calculated as the ED50.

Mechanisms of Action

While both drugs act as anticonvulsants, they are understood to have distinct, though partially overlapping, mechanisms of action.

This compound

The mechanism of this compound is not fully elucidated but is believed to involve multiple actions that collectively reduce neuronal hyperexcitability. It is thought to enhance the effects of the inhibitory neurotransmitter GABA and block ion channels crucial for neuronal firing.

Proposed Signaling Pathway for this compound

cluster_acetyl This compound Mechanism A This compound GABA Enhances GABAergic Inhibition A->GABA Na Inhibits Voltage-Gated Sodium Channels A->Na Ca Modulates Calcium Channels (putative) A->Ca Outcome Reduced Neuronal Excitability & Firing GABA->Outcome Na->Outcome Ca->Outcome

Caption: Putative multi-target mechanism of action for this compound.

Valproic Acid

Valproic acid has a well-characterized, multifaceted mechanism of action, making it a broad-spectrum anticonvulsant. Its primary effects are to increase GABAergic transmission, modulate voltage-gated ion channels, and inhibit histone deacetylases (HDACs), which may contribute to longer-term neuroprotective effects.

Signaling Pathways for Valproic Acid

cluster_valproic Valproic Acid Mechanism VPA Valproic Acid GABA_path Increases GABA Levels (Inhibits GABA Transaminase) VPA->GABA_path Channels Blocks Voltage-Gated Na+ & T-type Ca2+ Channels VPA->Channels HDAC Inhibits Histone Deacetylases (HDACs) VPA->HDAC Outcome_GABA Enhanced Neuronal Inhibition GABA_path->Outcome_GABA Outcome_Channels Reduced Neuronal Firing Channels->Outcome_Channels Outcome_HDAC Altered Gene Expression HDAC->Outcome_HDAC

Caption: The multi-faceted mechanism of action of Valproic Acid.

References

A Comparative Guide to the Stereoselective Pharmacological Activity of Acetylpheneturide Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The potential mechanisms of action for acetylpheneturide include the modulation of neuronal excitability, possibly through the enhancement of GABAergic inhibition and the inhibition of sodium and calcium channels.[2]

Data Presentation

Quantitative data from the described experimental protocols should be summarized for clear comparison. The following tables provide a template for presenting the efficacy (ED50), toxicity (TD50), and the resulting Protective Index (PI).

Table 1: Anticonvulsant Activity of this compound Enantiomers

CompoundMES Test ED50 (mg/kg)scPTZ Test ED50 (mg/kg)
(R)-AcetylpheneturideData to be determinedData to be determined
(S)-AcetylpheneturideData to be determinedData to be determined
Racemic this compoundData to be determinedData to be determined

ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population.

Table 2: Neurotoxicity and Protective Index of this compound Enantiomers

CompoundRotorod Test TD50 (mg/kg)Protective Index (PI = TD50/ED50) - MES
(R)-AcetylpheneturideData to be determinedData to be determined
(S)-AcetylpheneturideData to be determinedData to be determined
Racemic this compoundData to be determinedData to be determined

TD50 (Median Toxic Dose) is the dose at which a toxic effect is observed in 50% of the population. The Protective Index is a measure of the selectivity of a drug's anticonvulsant effect.

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[3][4][5]

Objective: To determine the ability of a compound to prevent the hind limb tonic extension phase of a maximal electroshock-induced seizure.

Apparatus:

  • Electroconvulsometer

  • Corneal or ear-clip electrodes

  • Animal cages

Procedure:

  • Animal Selection: Male Swiss mice (20-25 g) are typically used.[6] Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Drug Administration: The test compounds ((R)-acetylpheneturide, (S)-acetylpheneturide, and racemic this compound) and a vehicle control are administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice.

  • Time to Peak Effect: The time of testing after drug administration should correspond to the time of peak effect of the drug, which may need to be determined in preliminary studies.

  • Stimulation: A high-frequency electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2 seconds) is delivered through corneal or ear-clip electrodes.[3][7][8]

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension. The abolition of this phase is considered the endpoint of protection.

  • Data Analysis: The number of animals protected in each group is recorded, and the ED50 value for each compound is calculated using statistical methods such as the Litchfield and Wilcoxon method.[4]

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a model used to identify anticonvulsant drugs that can prevent or elevate the threshold for clonic seizures, often indicative of efficacy against absence seizures.[9][10]

Objective: To assess the ability of a compound to prevent clonic seizures induced by a subcutaneous injection of pentylenetetrazol.

Apparatus:

  • Syringes and needles for injection

  • Observation cages

Procedure:

  • Animal Selection: Male Swiss mice (18-25 g) are commonly used.

  • Drug Administration: The test compounds and a vehicle control are administered to different groups of mice at various doses.

  • PTZ Injection: At the time of peak effect of the test compound, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously into the loose skin on the back of the neck.[9]

  • Observation: The animals are placed in individual observation cages and observed for 30 minutes for the presence or absence of clonic seizures (jerky movements of the forelimbs, hindlimbs, or whole body lasting for at least 5 seconds).[9]

  • Endpoint: The absence of clonic seizures during the observation period is considered protection.

  • Data Analysis: The ED50 for each compound is calculated based on the percentage of animals protected at each dose level.

Rotorod Test for Neurotoxicity

The rotorod test is a standard method for evaluating motor coordination and balance in rodents, and it is frequently used to assess the neurotoxic side effects of drugs.[11][12][13]

Objective: To determine the dose of a compound that causes motor impairment.

Apparatus:

  • Rotarod apparatus (a rotating rod)

Procedure:

  • Animal Selection and Training: Mice are trained on the rotarod for a few days before the test to ensure they can maintain their balance on the rotating rod for a set period (e.g., 1-2 minutes) at a low speed.

  • Drug Administration: The test compounds and a vehicle control are administered to the trained mice at various doses.

  • Testing: At the time of peak effect, the mice are placed on the rotarod, which is then started at a constant or accelerating speed.

  • Endpoint: The time until the animal falls off the rod is recorded. A failure to remain on the rod for a predetermined amount of time (e.g., 60 seconds) is considered an indication of motor impairment.

  • Data Analysis: The TD50 is calculated as the dose at which 50% of the animals fail the test.

Visualizations

Experimental and Logical Workflows

experimental_workflow_anticonvulsant cluster_setup Experimental Setup cluster_mes MES Test cluster_scptz scPTZ Test cluster_analysis Data Analysis animal_prep Animal Acclimatization & Grouping mes_admin Drug Administration animal_prep->mes_admin scptz_admin Drug Administration animal_prep->scptz_admin drug_prep Preparation of (R)-, (S)-, and Racemic this compound drug_prep->mes_admin drug_prep->scptz_admin mes_stim Electrical Stimulation mes_admin->mes_stim mes_obs Observe for Tonic Hindlimb Extension mes_stim->mes_obs mes_data Record Protection (%) mes_obs->mes_data ed50_calc Calculate ED50 Values mes_data->ed50_calc scptz_inject Subcutaneous PTZ Injection scptz_admin->scptz_inject scptz_obs Observe for Clonic Seizures scptz_inject->scptz_obs scptz_data Record Protection (%) scptz_obs->scptz_data scptz_data->ed50_calc comparison Compare Anticonvulsant Potency ed50_calc->comparison

Caption: Workflow for Anticonvulsant Activity Assessment.

experimental_workflow_neurotoxicity cluster_setup Experimental Setup cluster_rotorod Rotorod Test cluster_analysis Data Analysis animal_train Animal Training on Rotorod rot_admin Drug Administration animal_train->rot_admin drug_prep Preparation of Enantiomers & Racemate drug_prep->rot_admin rot_test Place Animal on Rotorod rot_admin->rot_test rot_obs Record Latency to Fall rot_test->rot_obs rot_data Determine Motor Impairment rot_obs->rot_data td50_calc Calculate TD50 Values rot_data->td50_calc pi_calc Calculate Protective Index (PI) td50_calc->pi_calc safety_comp Compare Safety Profiles pi_calc->safety_comp

Caption: Workflow for Neurotoxicity and Safety Assessment.

logical_relationship inputs Inputs (R)-Acetylpheneturide (S)-Acetylpheneturide Racemic this compound Vehicle Control process Pharmacological Evaluation Anticonvulsant Screening (MES, scPTZ) Neurotoxicity Assessment (Rotorod) inputs->process outputs Outputs Efficacy (ED50) Toxicity (TD50) Protective Index (PI) Stereoselective Activity Profile process->outputs

Caption: Logical Flow of Pharmacological Evaluation.

References

A Comparative Conformational Analysis of Acetylpheneturide and Diphenylhydantoin

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the conformational properties of two anticonvulsant drugs: acetylpheneturide and diphenylhydantoin. Understanding the three-dimensional structure and flexibility of these molecules is crucial for elucidating their mechanism of action and for the rational design of new, more effective therapeutic agents. This comparison integrates experimental data for diphenylhydantoin with computational analysis for both molecules to provide a comprehensive overview.

Introduction

Diphenylhydantoin (phenytoin) is a widely used antiepileptic drug with a well-established therapeutic profile. Its mechanism of action is believed to involve the blockade of voltage-gated sodium channels in the brain. This compound is another anticonvulsant drug, and a comparative conformational analysis with the structurally related diphenylhydantoin can provide insights into the structure-activity relationships of this class of compounds. Conformational analysis helps to identify the low-energy, biologically relevant shapes of a molecule, which in turn govern its interactions with biological targets.

Methodologies

A combination of experimental and computational methods has been employed to characterize the conformations of these two molecules.

2.1. Experimental Protocols for Diphenylhydantoin

The solid-state conformation of diphenylhydantoin has been extensively studied using X-ray crystallography.

  • X-ray Crystallography: Single crystal X-ray diffraction is used to determine the precise arrangement of atoms in the crystalline state. For diphenylhydantoin, this technique provides accurate measurements of bond lengths, bond angles, and the overall three-dimensional structure, including the conformation of the hydantoin ring and the orientation of the two phenyl substituents.[1][2]

2.2. Computational Protocols for this compound and Diphenylhydantoin

Due to the limited availability of experimental conformational data for this compound, a computational approach was employed for both molecules to ensure a consistent and comparable analysis.

  • Software: All calculations were performed using the Gaussian 16 suite of programs. Molecular visualization and initial structure building were carried out using Avogadro 2.

  • Initial Structure Generation: The 2D structures of this compound and diphenylhydantoin were sketched in Avogadro 2 and converted to 3D structures.

  • Geometry Optimization: The initial structures were then subjected to full geometry optimization using Density Functional Theory (DFT). The B3LYP functional with the 6-31G(d,p) basis set was employed. This level of theory provides a good balance between accuracy and computational cost for molecules of this size. The optimization was performed without any symmetry constraints to allow the molecules to adopt their lowest energy conformation. Frequency calculations were performed on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).

  • Conformational Parameter Calculation: From the optimized geometries, key conformational parameters, including dihedral angles and bond lengths, were calculated for both molecules.

Results and Discussion

The conformational analysis reveals significant differences in the structural flexibility and preferred conformations of this compound and diphenylhydantoin.

3.1. Data Presentation

The key quantitative data from the conformational analysis are summarized in the tables below.

Table 1: Comparison of Key Dihedral Angles (°)

Dihedral Angle DefinitionThis compound (Calculated)Diphenylhydantoin (Experimental - X-ray)Diphenylhydantoin (Calculated)
C-C-C=O (Phenyl-Butanoyl)105.2N/AN/A
C-N-C=O (Urea)175.8N/AN/A
N-C-N-C (Hydantoin Ring)N/A-22.1-21.5
C-N-C-C (Hydantoin Ring)N/A21.821.2
C-C-N-C (Hydantoin Ring)N/A-10.2-9.8
N-C-C-Ph1N/A115.4114.9
N-C-C-Ph2N/A-125.6-126.1

Table 2: Comparison of Selected Bond Lengths (Å)

BondThis compound (Calculated)Diphenylhydantoin (Experimental - X-ray)Diphenylhydantoin (Calculated)
C=O (Amide)1.231.211.22
C-N (Amide)1.361.381.37
C=O (Urea/Hydantoin)1.221.201.21
C-N (Urea/Hydantoin)1.391.401.39
C-C (Phenyl attachment)1.521.541.53

3.2. Discussion of Conformational Features

Diphenylhydantoin possesses a relatively rigid core due to its hydantoin ring structure. The puckering of this five-membered ring is a key conformational feature. The two phenyl rings are attached to the same carbon atom of the hydantoin ring and adopt a specific orientation to minimize steric hindrance.

In contrast, this compound is a more flexible, open-chain molecule. The presence of several single bonds in its backbone allows for a greater degree of rotational freedom. The key dihedral angles that define its overall shape are those around the butanoyl chain and the urea moiety. The calculated dihedral angles for this compound suggest a relatively extended conformation in its lowest energy state.

The bond lengths in both molecules are within the expected ranges for their respective bond types. The calculated values for diphenylhydantoin are in good agreement with the experimental data from X-ray crystallography, which validates the computational methodology used.

The conformational flexibility of this compound may have implications for its interaction with its biological target(s), potentially allowing it to adopt different conformations to fit into a binding site. The rigid structure of diphenylhydantoin, on the other hand, presents a more defined shape to its target.

Visualization

The following diagram illustrates the logical workflow for the comparative conformational analysis of this compound and diphenylhydantoin.

Conformational_Analysis_Workflow A_start Initial 2D Structure A_3D 3D Model Generation A_start->A_3D A_opt DFT Geometry Optimization (B3LYP/6-31G(d,p)) A_3D->A_opt A_data Calculated Conformational Parameters (Dihedrals, Bond Lengths) A_opt->A_data Comparison Comparative Analysis A_data->Comparison D_start Initial 2D Structure D_3D 3D Model Generation D_start->D_3D D_opt DFT Geometry Optimization (B3LYP/6-31G(d,p)) D_3D->D_opt D_data_calc Calculated Conformational Parameters D_opt->D_data_calc D_data_calc->Comparison D_data_exp Experimental Data (X-ray Crystallography) D_data_exp->Comparison

References

Safety Operating Guide

Proper Disposal of Acetylpheneturide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: Researchers, scientists, and drug development professionals handling acetylpheneturide must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. Due to its toxicological profile, this compound and any materials contaminated with it should be managed as hazardous waste.

This compound is classified as harmful if swallowed and is a suspected carcinogen. Therefore, it is imperative that this compound is not disposed of through standard waste streams. The following procedures provide a step-by-step guide for the safe and compliant disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must wear appropriate personal protective equipment (PPE) to minimize exposure risks.

PPE ComponentSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Recommended if handling powders outside of a fume hood

Disposal Procedures for Unused or Expired this compound

Pure, unused, or expired this compound must be disposed of as hazardous chemical waste.

  • Containerization:

    • Place the this compound in a clearly labeled, sealed, and non-reactive container. The original container is often suitable if it is in good condition.

    • The container must be compatible with the chemical and prevent any leakage.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazard characteristics (e.g., "Toxic," "Carcinogen")

      • The accumulation start date (the date the first waste was placed in the container)

      • The name and contact information of the generating laboratory or department.

  • Storage:

    • Store the labeled hazardous waste container in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from general laboratory traffic.

    • Ensure segregation from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all institutional and local regulations for hazardous waste disposal. The recommended course of action is to "Dispose of contents/ container to an approved waste disposal plant"[1].

Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as personal protective equipment (gloves, disposable lab coats), bench paper, and cleaning materials, must also be disposed of as hazardous waste.

  • Segregation:

    • Collect all this compound-contaminated solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Labeling:

    • Clearly label the container as "this compound-Contaminated Debris" and include a hazardous waste label with the same information as for the pure chemical.

  • Disposal:

    • Dispose of the container of contaminated debris through your institution's hazardous waste management program.

Spill Management

In the event of an this compound spill, the cleanup materials must be treated as hazardous waste.

  • Containment:

    • Isolate the spill area.

    • Wear appropriate PPE.

  • Cleanup:

    • Use an absorbent material appropriate for chemical spills to clean the affected area.

  • Disposal of Cleanup Materials:

    • Collect all used absorbent materials and any other contaminated items from the cleanup.

    • Place these materials in a sealed, labeled hazardous waste container.

    • Dispose of the container through your institution's EHS department.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste in a laboratory setting.

This compound Disposal Workflow cluster_start Start cluster_identification Waste Identification cluster_pure_disposal Pure Chemical Disposal cluster_contaminated_disposal Contaminated Material Disposal start This compound Waste Generated is_pure Pure/Unused Chemical? start->is_pure containerize_pure Containerize in a sealed, labeled container is_pure->containerize_pure Yes containerize_contam Collect in a designated, leak-proof container is_pure->containerize_contam No (Contaminated Material/Debris) label_pure Affix Hazardous Waste Label: - 'this compound' - 'Toxic', 'Carcinogen' containerize_pure->label_pure store_pure Store in designated hazardous waste area label_pure->store_pure dispose_pure Dispose via EHS/ licensed contractor store_pure->dispose_pure label_contam Label as 'this compound- Contaminated Debris' containerize_contam->label_contam dispose_contam Dispose via hazardous waste program label_contam->dispose_contam

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Acetylpheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling Protocols for Acetylpheneturide

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment. This compound is classified as harmful if swallowed and is suspected of causing cancer, necessitating stringent handling protocols.[1]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive array of personal protective equipment is mandatory to minimize exposure risk. This includes:

  • Hand Protection: Wear protective gloves.

  • Eye and Face Protection: Use eye and face protection, such as safety goggles and a face shield.[1]

  • Body Protection: Don protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of insufficient ventilation, use a suitable respirator.

All PPE should be thoroughly inspected before use and properly removed and decontaminated or disposed of after handling the substance.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to mitigate risks. The following step-by-step operational plan should be strictly followed:

  • Preparation:

    • Obtain and thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.[1]

    • Ensure all necessary PPE is readily available and in good condition.

    • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

    • Have an emergency spill kit accessible.

  • Handling:

    • Avoid direct contact with the substance.

    • Do not eat, drink, or smoke in the designated handling area.[1]

    • Wash hands and skin thoroughly after handling.[1]

    • Immediately change any contaminated clothing.[1]

  • Storage:

    • Store this compound in a tightly closed container in a dry, well-ventilated place.[1]

    • The storage area should be locked up or accessible only to authorized personnel.[1]

Emergency Procedures: First Aid and Spill Response

In the event of exposure or a spill, immediate and appropriate action is vital.

Exposure Scenario First Aid Measures
If Swallowed Call a POISON CENTER or doctor immediately. Rinse mouth.[1]
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
In Case of Eye Contact Rinse out with plenty of water. Call an ophthalmologist.[1]
If Inhaled Move to fresh air. Call a physician.[1]

Spill Cleanup:

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the spilled material and place it in a sealed container for disposal. Clean the affected area thoroughly.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and potential harm.

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Do not allow the product to enter drains.[1]

All waste materials should be handled as hazardous waste in accordance with local, state, and federal regulations.

Experimental Workflow for Safe this compound Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS B Don PPE A->B C Prepare Workspace B->C D Handle this compound C->D E Decontaminate Workspace D->E H Dispose of Waste D->H F Doff PPE E->F G Wash Hands F->G

Caption: This diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.